trans-15-methylhexadec-2-enoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H66N7O17P3S |
|---|---|
Molekulargewicht |
1018.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-15-methylhexadec-2-enethioate |
InChI |
InChI=1S/C38H66N7O17P3S/c1-26(2)16-14-12-10-8-6-5-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h15,17,24-27,31-33,37,48-49H,5-14,16,18-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b17-15+/t27-,31-,32-,33+,37-/m0/s1 |
InChI-Schlüssel |
VBRJJZPJXKSQLS-SAJWEFFBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of trans-15-Methylhexadec-2-enoyl-CoA in Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the pivotal role of trans-15-methylhexadec-2-enoyl-CoA as a key intermediate in the bacterial synthesis of branched-chain fatty acids (BCFAs). Specifically, it is a transient product in the elongation cycle leading to the formation of anteiso-heptadecanoic acid (15-methylhexadecanoic acid), a significant component of the cell membrane in many bacterial species. This document provides a comprehensive overview of the biosynthetic pathway, including the generation of the requisite 2-methylbutyryl-CoA primer from isoleucine catabolism and the subsequent elongation steps. Furthermore, this guide presents relevant quantitative data for analogous enzymatic reactions, detailed experimental protocols for the study of BCFA synthesis and its intermediates, and visualizations of the metabolic pathways and experimental workflows.
Introduction to Branched-Chain Fatty Acid Synthesis
Branched-chain fatty acids are crucial constituents of the membrane lipids of many bacteria, influencing membrane fluidity and the organism's ability to adapt to environmental stressors such as temperature changes.[1][2] BCFAs are primarily categorized into two series: iso- and anteiso-fatty acids, distinguished by the position of a methyl branch near the terminus of the acyl chain.[3][4] Anteiso-fatty acids, which possess a methyl group on the antepenultimate carbon, are synthesized using a primer derived from the amino acid isoleucine.[5][6][7]
The synthesis of these fatty acids proceeds via a conserved mechanism involving a primer and subsequent chain elongation through the iterative addition of two-carbon units from malonyl-CoA.[4] This elongation cycle is analogous to the well-characterized Type II fatty acid synthesis (FAS-II) pathway found in bacteria.[8] Within this framework, this compound is hypothesized to be the specific trans-2-enoyl-acyl-CoA intermediate formed during the final elongation cycle in the synthesis of anteiso-C17:0 (15-methylhexadecanoic acid).
The Biosynthetic Pathway of Anteiso-Heptadecanoic Acid
The formation of anteiso-C17:0 is a multi-step process that begins with the generation of a specific primer and proceeds through multiple rounds of a four-step elongation cycle.
Primer Formation from Isoleucine
The synthesis of anteiso-fatty acids is initiated with 2-methylbutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid, L-isoleucine.[5][6][9] This conversion involves two key enzymatic steps:
-
Transamination: L-isoleucine is transaminated to α-keto-β-methylvaleric acid.
-
Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid decarboxylase (BCKA), to yield 2-methylbutyryl-CoA.[5][10]
This 2-methylbutyryl-CoA molecule serves as the primer that is subsequently elongated by the fatty acid synthase machinery.
The Fatty Acid Elongation Cycle
The 2-methylbutyryl-CoA primer undergoes six cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The intermediates are typically bound to an Acyl Carrier Protein (ACP). The four core reactions of each elongation cycle are:
-
Condensation: The acyl-CoA (or acyl-ACP) primer condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). This reaction extends the chain by two carbons and releases CO2.
-
First Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG), utilizing NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA), creating a double bond and forming a trans-2-enoyl-ACP intermediate.[11]
-
Second Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI), also using NADPH or NADH.[8][12] This completes the cycle, and the elongated acyl-ACP is ready for the next round of condensation.
Formation and Role of this compound
After five full elongation cycles, the initial 5-carbon primer (2-methylbutyryl-CoA) has been extended to a 15-carbon acyl chain (13-methyltetradecanoyl-CoA/ACP). In the sixth and final cycle, this 15-carbon intermediate undergoes one more round of elongation. It is in this cycle that this compound (or its ACP equivalent) is formed during the dehydration step.
-
Precursor: β-hydroxy-15-methylhexadecanoyl-CoA
-
Enzyme: β-hydroxyacyl-ACP dehydratase
-
Product: this compound
This molecule represents the penultimate acyl-chain intermediate in the synthesis of the C17 anteiso-fatty acid. Its crucial role is to serve as the immediate substrate for the final reductive step. The double bond introduced during its formation is subsequently reduced by enoyl-ACP reductase (FabI) to yield the final saturated product, 15-methylhexadecanoyl-CoA (anteiso-heptadecanoyl-CoA).[8][12]
Caption: Biosynthesis of anteiso-C17:0 fatty acid.
Quantitative Data on Related Enzyme Activities
Direct kinetic data for enzymes acting on this compound are not available in the literature. However, data from studies on analogous enzymes, particularly enoyl-ACP reductase (FabI) and trans-2-enoyl-CoA reductase from various organisms, provide valuable context for the likely kinetics of this reaction step.
| Enzyme | Organism | Substrate | K_m (µM) | V_max or k_cat | Cofactor | Reference |
| trans-2-enoyl-CoA reductase | Euglena gracilis | Crotonyl-CoA (C4) | 68 | - | NADH | [13] |
| trans-2-enoyl-CoA reductase | Euglena gracilis | trans-2-Hexenoyl-CoA (C6) | 91 | - | NADH | [13] |
| Enoyl-ACP Reductase (PfENR) | Plasmodium falciparum | Crotonyl-CoA (C4) | 62.5 (Binding K_d) | - | NADH | [14] |
| Enoyl-ACP Reductase (bmFabV) | Burkholderia mallei | 2-Dodecenoyl-CoA (C12) | - | - | NADH | [15] |
| Enoyl-ACP Reductase (FabI) | Escherichia coli | Triclosan (B1682465) (inhibitor) | 0.0071 (K_i) | - | NAD+ | [16] |
Note: Data presented are for analogous reactions and serve as a proxy for the potential kinetics involved in the reduction of this compound. K_m, K_d, and K_i values are measures of substrate binding affinity or inhibitor potency.
Experimental Protocols
Investigating the role and metabolism of this compound requires specialized biochemical and analytical techniques.
Protocol for in vitro Branched-Chain Fatty Acid Synthesis Assay
This protocol is adapted from methods for reconstituting fatty acid synthesis in vitro and is designed to monitor the synthesis of anteiso-fatty acids.[17][18][19]
Objective: To measure the synthesis of anteiso-fatty acids from a branched-chain primer using a bacterial cell-free extract or purified enzymes.
Materials:
-
Bacterial cell lysate (e.g., from Bacillus subtilis) or purified FAS enzymes (FabD, FabH, FabG, FabZ, FabI)
-
2-methylbutyryl-CoA (primer)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled extender unit)
-
NADPH and NADH
-
Acyl Carrier Protein (ACP)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.0, 2 mM DTT)
-
Quenching solution (e.g., 10% w/v SDS)
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, add:
-
25 µL of 2x Reaction Buffer
-
5 µL of 10 mM NADPH/NADH solution
-
5 µL of 1 mg/mL ACP
-
5 µL of 1 mM 2-methylbutyryl-CoA
-
5 µL of bacterial lysate (e.g., 1-5 mg/mL protein) or purified enzymes.
-
Varying concentrations of [2-¹⁴C]Malonyl-CoA (e.g., 10-100 µM, with a specific activity of ~50 mCi/mmol).
-
-
Initiation and Incubation: Start the reaction by adding the [2-¹⁴C]Malonyl-CoA. Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding 50 µL of quenching solution.
-
Saponification: Add 100 µL of 30% w/v KOH and heat at 70°C for 1 hour to release the fatty acids from CoA/ACP.
-
Acidification and Extraction: Cool the tubes and acidify the reaction with 50 µL of concentrated HCl. Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer a portion of the hexane (upper) layer to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of fatty acid synthesized.
Protocol for GC-MS Analysis of Bacterial Fatty Acid Profiles
This protocol allows for the identification and quantification of the total fatty acid composition of bacterial cells, enabling the study of how genetic or environmental factors affect anteiso-fatty acid synthesis.[20][21][22]
Objective: To prepare fatty acid methyl esters (FAMEs) from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Reagent 1: Saponification solution (e.g., 15% w/v NaOH in 50% methanol)
-
Reagent 2: Methylation solution (e.g., 6N HCl in methanol)
-
Reagent 3: Extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether)
-
Reagent 4: Base wash (e.g., 1.2% w/v NaOH)
-
Glass tubes with Teflon-lined caps
-
Water bath or heating block
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvesting: Collect bacterial cells from a culture by centrifugation and wash with saline to remove media components.
-
Saponification: Add 1 mL of Reagent 1 to the cell pellet. Seal the tube tightly, vortex, and heat at 100°C for 30 minutes to saponify the cellular lipids, releasing the fatty acids as salts.
-
Methylation: Cool the tube and add 2 mL of Reagent 2. Seal and heat at 80°C for 10 minutes. This step methylates the fatty acids to form volatile FAMEs.
-
Extraction: Cool the tube and add 1.25 mL of Reagent 3. Mix gently for 10 minutes to extract the FAMEs into the organic phase.
-
Phase Separation: Centrifuge the tube to separate the phases and transfer the upper organic layer containing the FAMEs to a clean tube.
-
Base Wash: Add 3 mL of Reagent 4 to the extracted FAMEs and mix for 5 minutes to remove any remaining acidic residues.
-
Final Sample Preparation: Centrifuge and transfer the upper organic layer to a GC vial for analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS. The FAMEs are separated based on their boiling points and identified by their mass spectra, which can be compared to a library of known FAMEs.
Caption: Workflow for GC-MS analysis of bacterial FAMEs.
Regulation of Branched-Chain Fatty Acid Synthesis
The synthesis of fatty acids in bacteria is tightly regulated to match the rate of membrane phospholipid synthesis.[23][24] Regulation can occur at multiple levels:
-
Primer Availability: The synthesis of branched-chain primers is dependent on the intracellular pools of branched-chain amino acids (valine, leucine, and isoleucine).[5]
-
Feedback Inhibition: Acyl-ACPs, the end products of the elongation cycles, can exert feedback inhibition on key enzymes in the pathway, including acetyl-CoA carboxylase (which produces malonyl-CoA) and certain condensing enzymes (FabH, FabI).[23]
-
Transcriptional Regulation: In some bacteria, the expression of genes involved in fatty acid synthesis is controlled by transcriptional regulators that can sense the state of the cell membrane or the presence of fatty acid intermediates. For instance, in Bacillus subtilis, a two-component system, DesK-DesR, regulates the expression of a fatty acid desaturase in response to temperature changes, a mechanism that complements the role of BCFAs in maintaining membrane fluidity.[5]
Caption: Regulation of branched-chain fatty acid synthesis.
Conclusion
While not a widely documented metabolite, this compound occupies a critical, albeit transient, position in the biosynthesis of anteiso-heptadecanoic acid. As the direct product of the dehydration step in the final elongation cycle, it is the substrate for the enoyl-reductase that completes the synthesis of the saturated acyl chain. Understanding the formation and conversion of this intermediate is essential for a complete picture of branched-chain fatty acid metabolism in bacteria. The experimental protocols and comparative data provided herein offer a framework for the further investigation of this pathway, which remains a promising target for the development of novel antimicrobial agents.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with … [ouci.dntb.gov.ua]
- 2. journals.asm.org [journals.asm.org]
- 3. Kinetic mechanism of NADH-enoyl-ACP reductase from Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 8. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoyl-acyl carrier protein reductase (fabI) plays a determinant role in completing cycles of fatty acid elongation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic and structural characteristics of the inhibition of enoyl (acyl carrier protein) reductase by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of bacterial lipid profiles by using rapid sample preparation and fast comprehensive two-dimensional gas chromatography in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. gcms.cz [gcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. Control of Fatty Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Function of Branched-Chain Fatty Acyl-CoAs
Abstract
Branched-chain fatty acyl-CoAs (BCFA-CoAs) are emerging as critical players in cellular metabolism, signaling, and the pathophysiology of various diseases. Derived from the catabolism of branched-chain amino acids (BCAAs), these molecules are not merely metabolic intermediates but active signaling ligands that modulate gene expression and enzymatic activity. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted biological functions of BCFA-CoAs. It details their roles in metabolic regulation, cancer progression, and inflammation, supported by quantitative data and detailed experimental protocols. Special emphasis is placed on their interaction with nuclear receptors and their potential as therapeutic targets for metabolic syndrome, oncology, and inflammatory disorders.
Introduction
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are primarily found as iso isomers, with a methyl group on the penultimate carbon, or anteiso isomers, with a methyl group on the antepenultimate carbon.[2] While present as minor constituents in mammals, they are abundant in certain dietary sources like dairy and ruminant meat, and are major components of many bacterial membranes.[2][3]
In biological systems, BCFAs are activated to their coenzyme A (CoA) thioesters, forming branched-chain fatty acyl-CoAs. These BCFA-CoAs are the metabolically active forms that participate in various cellular processes. Historically viewed as simple structural components of lipids, recent evidence has illuminated their function as potent signaling molecules. This guide synthesizes current knowledge on BCFA-CoAs, focusing on their molecular functions and the methodologies used for their study.
Biosynthesis and Degradation of Branched-Chain Fatty Acyl-CoAs
The primary pathway for the endogenous synthesis of BCFAs and their subsequent activation to BCFA-CoAs is intrinsically linked to the catabolism of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2]
Biosynthesis Pathway:
-
Transamination: The initial step involves the removal of the amino group from a BCAA by a branched-chain amino acid transferase (BCAT) enzyme, yielding a branched-chain α-ketoacid (BCKA).[2]
-
Oxidative Decarboxylation: The BCKA is then irreversibly decarboxylated by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex . This reaction produces a branched-chain acyl-CoA primer.[4][5]
-
Valine yields isobutyryl-CoA.
-
Leucine yields isovaleryl-CoA.
-
Isoleucine yields 2-methylbutyryl-CoA.
-
-
Elongation: These short branched-chain acyl-CoA primers are used by fatty acid synthase (FASN) , which typically uses acetyl-CoA as a primer. FASN sequentially adds two-carbon units from malonyl-CoA to elongate the primer, forming long-chain BCFAs.[6]
Degradation Pathway: Mammals possess specific pathways to degrade BCFAs, preventing their accumulation. This process primarily occurs in peroxisomes and involves:
-
α-Oxidation: Utilized for 3-methyl-branched FAs.[7]
-
β-Oxidation: Utilized for 2-methyl-branched FAs.[7]
References
- 1. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids [mdpi.com]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 5. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
trans-15-methylhexadec-2-enoyl-CoA metabolic pathway
An In-depth Technical Guide to the Metabolic Pathway of trans-15-Methylhexadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving this compound. This molecule is a key intermediate in the catabolism of 15-methylhexadecanoic acid (isoheptadecanoic acid), a branched-chain fatty acid found in various natural sources. Understanding this pathway is crucial for research in lipid metabolism, microbiology, and metabolic disorders. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and illustrates the core metabolic and signaling pathways using Graphviz diagrams.
Introduction to 15-Methylhexadecanoic Acid
15-Methylhexadecanoic acid, also known as isoheptadecanoic acid, is a C17 saturated branched-chain fatty acid (BCFA).[1] Unlike straight-chain fatty acids, BCFAs possess one or more methyl groups along their carbon backbone. These structural features impart unique physicochemical properties, such as lower melting points, which are critical for maintaining membrane fluidity in certain bacteria.[2]
Biological Sources and Significance:
-
Microbial Origin: 15-Methylhexadecanoic acid is commonly found in bacteria, where the composition of iso- and anteiso-fatty acids can serve as a taxonomic marker.[2] Bacteria utilize BCFAs to regulate membrane fluidity and adapt to environmental stress.[2]
-
Dietary Intake: Humans and other animals primarily acquire this fatty acid through their diet, particularly from dairy products and ruminant meats.[3]
-
Metabolic Role: While not a major component of human lipids, the metabolism of BCFAs is essential. Deficiencies in the enzymes that process these molecules can lead to metabolic disorders.[4] The catabolism of 15-methylhexadecanoic acid follows the general principles of fatty acid oxidation, with specific considerations for its branched structure.
The Metabolic Pathway: Beta-Oxidation of 15-Methylhexadecanoyl-CoA
The degradation of 15-methylhexadecanoic acid occurs in the mitochondria via the beta-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA.[5] The pathway begins with the activation of the fatty acid to its coenzyme A (CoA) ester.
Step 1: Activation 15-methylhexadecanoic acid is activated to 15-methylhexadecanoyl-CoA in an ATP-dependent reaction catalyzed by an Acyl-CoA synthetase.
Step 2: Beta-Oxidation Spiral The 15-methylhexadecanoyl-CoA then enters the beta-oxidation spiral, a four-step process that is repeated for each two-carbon unit removed.
-
Dehydrogenation: The first step is the FAD-dependent dehydrogenation of 15-methylhexadecanoyl-CoA by an Acyl-CoA Dehydrogenase (ACAD) . This reaction forms a trans double bond between the α (C2) and β (C3) carbons, yielding the target molecule of this guide, This compound .[6] ACADs exist in different isoforms with specificities for long, medium, or short acyl chains; long-chain acyl-CoA dehydrogenase (LCAD) is known to metabolize branched-chain fatty acids.[7][8]
-
Hydration: The double bond of this compound is then hydrated by Enoyl-CoA Hydratase (ECH) . This adds a hydroxyl group to the β-carbon, forming (S)-3-hydroxy-15-methylhexadecanoyl-CoA .[9][10]
-
Oxidation: The hydroxyl group is subsequently oxidized to a ketone in an NAD⁺-dependent reaction catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HAD) . The product of this step is 3-keto-15-methylhexadecanoyl-CoA .[11][12]
-
Thiolysis: Finally, Thiolase (specifically, 3-ketoacyl-CoA thiolase) catalyzes the cleavage of the Cα-Cβ bond by another molecule of Coenzyme A.[13] This reaction releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA chain, which in the first cycle is 13-methyltetradecanoyl-CoA .[14][15]
This cycle repeats six more times, yielding a total of seven molecules of acetyl-CoA. The final thiolysis step cleaves a five-carbon ketoacyl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA .[16]
Figure 1. The beta-oxidation pathway of 15-methylhexadecanoic acid.
Step 3: Metabolism of Propionyl-CoA The propionyl-CoA generated from the final beta-oxidation cycle is a three-carbon molecule that cannot be directly utilized in the TCA cycle. It is converted to the TCA cycle intermediate succinyl-CoA through a three-step pathway:
-
Carboxylation: Propionyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA .[17]
-
Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA .[18]
-
Rearrangement: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA .[19]
The resulting succinyl-CoA can then enter the citric acid cycle for further oxidation and energy production.[20]
Figure 2. Anaplerotic conversion of propionyl-CoA to succinyl-CoA.
Quantitative Data
Table 1: Enzymes of the 15-Methylhexadecanoyl-CoA Beta-Oxidation Pathway and Representative Kinetic Data
| Step | Enzyme | Substrate (in study) | Km | Vmax or Specific Activity | Source Organism |
| 1 | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-CoA / C14-CoA | - | Optimum substrates | Human |
| 2 | Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA (C4) | - | 1,594 U/mg | Aeromonas caviae |
| 2 | Enoyl-CoA Hydratase (Crotonase) | Octenoyl-CoA (C8) | - | 0.86 U/mg | Aeromonas caviae |
| 3 | L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | Lower Km | Highest activity | Pig heart |
| 4 | 3-Ketoacyl-CoA Thiolase (SCP-2/thiolase) | 3-oxo-2-methylpalmitoyl-CoA | - | Active | Rat liver |
Note: Data presented are from various studies and organisms to illustrate general enzyme characteristics. Direct comparison requires caution. Km and Vmax values are highly dependent on assay conditions.[7][14][21][22]
Experimental Protocols
Analyzing the metabolic pathway of 15-methylhexadecanoic acid involves quantifying the substrate and its intermediates and measuring the activity of the key enzymes.
Quantification of Branched-Chain Fatty Acids by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For BCFAs like 15-methylhexadecanoic acid, derivatization to fatty acid methyl esters (FAMEs) is typically required to increase volatility.
Methodology Outline:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, tissue, plasma) using a solvent system like chloroform:methanol.
-
Saponification & Methylation: Saponify the lipid extract with a base (e.g., NaOH in methanol) to release free fatty acids, followed by methylation using an acid catalyst (e.g., BF₃ in methanol) to form FAMEs.
-
Extraction of FAMEs: Extract the FAMEs into a non-polar solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs onto a GC column (e.g., a polar DB-225ms column) for separation.[23] The eluting compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer.
-
Quantification: Identify 15-methylhexadecanoate methyl ester by its characteristic retention time and mass spectrum. Quantify using an internal standard (e.g., a deuterated or C19 fatty acid).
Figure 3. General workflow for the analysis of BCFAs by GC-MS.
Enzyme Activity Assays
Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of NAD(P)H or a linked indicator dye.
-
Acyl-CoA Dehydrogenase (ACAD) Assay: The gold standard is the ETF fluorescence reduction assay, which measures the decrease in electron transfer flavoprotein (ETF) fluorescence as it accepts electrons from the ACAD.[24] A simpler, colorimetric method follows the reduction of a dye like dichlorophenolindophenol (DCPIP).[24]
-
Principle: ACAD reduces FAD. The electrons are then transferred to an artificial electron acceptor, causing a measurable change in its absorbance.
-
Reaction Mixture: Buffer, substrate (15-methylhexadecanoyl-CoA), phenazine (B1670421) methosulfate (electron mediator), and DCPIP.
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm.
-
-
Enoyl-CoA Hydratase (ECH) Assay:
-
Principle: Measures the hydration of the trans-2-enoyl-CoA substrate.
-
Reaction Mixture: Buffer and substrate (this compound).
-
Measurement: Monitor the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA double bond.[21]
-
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Assay:
-
Principle: A coupled assay is often used to ensure the reaction proceeds in the forward direction. The 3-ketoacyl-CoA product is immediately cleaved by excess thiolase.
-
Reaction Mixture: Buffer, substrate ((S)-3-hydroxy-15-methylhexadecanoyl-CoA), NAD⁺, CoASH, and an excess of 3-ketoacyl-CoA thiolase.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.[22]
-
-
Thiolase Assay:
-
Principle: Measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
-
Reaction Mixture: Buffer, substrate (3-keto-15-methylhexadecanoyl-CoA), and CoASH.
-
Measurement: Monitor the decrease in absorbance around 303 nm, which corresponds to the magnesium-complexed enolate of the 3-ketoacyl-CoA.
-
Regulation of the Pathway
The catabolism of fatty acids is tightly regulated to meet the energetic needs of the cell. The primary mode of regulation for the beta-oxidation pathway is at the transcriptional level.
PPARα-Mediated Transcriptional Control: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that function as master regulators of lipid metabolism.[25] PPARα, highly expressed in tissues with high fatty acid catabolism rates like the liver and heart, is a key sensor for fatty acids and their derivatives.[26]
-
Activation: Branched-chain fatty acids, among other lipids, can serve as ligands for PPARα.[27]
-
Mechanism: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Target Genes: The PPARα/RXR heterodimer recruits coactivator proteins to stimulate the transcription of numerous genes involved in fatty acid metabolism. This includes the genes encoding for nearly all the enzymes of the beta-oxidation pathway, such as acyl-CoA synthetases, acyl-CoA oxidases (in peroxisomes), and the core mitochondrial enzymes (ACAD, ECH, HAD, thiolase).[25][28]
This regulatory mechanism ensures that when the supply of fatty acids is high, the cell increases its capacity to break them down for energy.
Figure 4. Transcriptional regulation of beta-oxidation genes by PPARα.
Conclusion
The metabolic pathway of this compound is an integral part of the catabolism of 15-methylhexadecanoic acid, a common branched-chain fatty acid. Its degradation follows the canonical beta-oxidation spiral, employing specialized isozymes capable of handling branched substrates and producing both acetyl-CoA and propionyl-CoA. The latter is funneled into the TCA cycle via a dedicated anaplerotic pathway. The entire process is under the sophisticated transcriptional control of the nuclear receptor PPARα, allowing cells to adapt to changes in lipid availability. The methodologies and data presented in this guide provide a framework for researchers to investigate this and similar branched-chain fatty acid metabolic pathways, which are of growing interest in the fields of metabolic disease and microbiome research.
References
- 1. 15-Methylhexadecanoic acid | C17H34O2 | CID 164860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 11. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Thiolase - Wikipedia [en.wikipedia.org]
- 14. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. InterPro [ebi.ac.uk]
- 16. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω-Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Discovery and Characterization of Novel trans-2-Enoyl-CoA Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Enoyl-CoA thioesters are critical metabolic intermediates in a variety of fundamental cellular processes, including fatty acid β-oxidation and biosynthesis, polyketide synthesis, and the metabolism of branched-chain amino acids and xenobiotics. These molecules are characterized by a carbon-carbon double bond between the α and β carbons (C2 and C3) of the acyl chain attached to Coenzyme A (CoA). The discovery and characterization of novel trans-2-enoyl-CoA intermediates are paramount to understanding the intricacies of metabolic pathways, identifying new enzyme functions, and providing potential targets for drug development. This guide provides an in-depth overview of the methodologies used to discover, identify, and characterize these pivotal molecules, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of Acyl-CoA Intermediates
The accurate quantification of trans-2-enoyl-CoA intermediates is crucial for understanding their roles in metabolic fluxes. Below are tables summarizing reported cellular concentrations of various acyl-CoA species and kinetic parameters of enzymes involved in their metabolism.
Table 1: Cellular Concentrations of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
Note: Direct comparison between different normalization methods (per cell number vs. per mg protein) should be made with caution.
Table 2: Kinetic Parameters of trans-2-Enoyl-CoA Reductases
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Source Organism | Reference |
| Euglena gracilis TER | Crotonyl-CoA | 68 | - | Euglena gracilis | [2][3] |
| Euglena gracilis TER | trans-2-Hexenoyl-CoA | 91 | - | Euglena gracilis | [2][3] |
| Rat Liver Microsomal Reductase | Crotonyl-CoA | 20 | - | Rat | |
| Rat Liver Microsomal Reductase | trans-2-Hexenoyl-CoA | 0.5 | - | Rat | |
| Rat Liver Microsomal Reductase | trans-2-Hexadecenoyl-CoA | 1.0 | - | Rat | |
| Human FAS (Enoyl-CoA Reductase Site) | C4:0-CoA | - | - | Human | [4] |
| Human FAS (Enoyl-CoA Reductase Site) | C8:0-CoA | - | - | Human | [4] |
| Human FAS (Enoyl-CoA Reductase Site) | C12:0-CoA | - | - | Human | [4] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoA Intermediates from Cultured Cells
This protocol details a common procedure for extracting a broad range of acyl-CoA species from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[1][5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (MeOH)
-
Internal standards (e.g., heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
2-propanol
-
Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) solution
-
100 mM Potassium phosphate (B84403) (KH2PO4), pH 4.9
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of 2-propanol, homogenize briefly, then add 0.125 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation and Supernatant Collection:
-
Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the acyl-CoAs to a new pre-chilled tube.
-
Add 5 mL of 100 mM KH2PO4 (pH 4.9) to the collected supernatant.
-
-
Sample Drying and Reconstitution:
-
Dry the sample using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: In Vitro Enzyme Assay for trans-2-Enoyl-CoA Reductase
This protocol describes a spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.[3]
Materials:
-
Purified trans-2-enoyl-CoA reductase enzyme
-
1 M Potassium phosphate buffer, pH 6.2
-
10 mM NADPH stock solution
-
10 mM trans-2-enoyl-CoA substrate stock solution (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
100 µL of 1 M Potassium phosphate buffer, pH 6.2 (final concentration 100 mM)
-
40 µL of 10 mM NADPH (final concentration 0.4 mM)
-
50 µL of 10 mM trans-2-enoyl-CoA substrate (final concentration 0.5 mM)
-
Purified enzyme solution (volume to be determined based on enzyme activity)
-
Add water to a final volume of 1 mL.
-
-
-
Enzyme Activity Measurement:
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε = 6.22 mM-1 cm-1 for NADPH at 340 nm).
-
Determine the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoA Intermediates
This protocol provides a general framework for the analysis of acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., ammonium acetate)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoA species based on their hydrophobicity.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for identification of unknowns.
-
MRM Transitions: For each acyl-CoA, monitor the transition from the precursor ion ([M+H]+) to a specific product ion (e.g., the fragment corresponding to the acyl-pantetheine moiety).
-
Collision Energy: Optimize for each specific MRM transition.
Procedure:
-
Inject the reconstituted sample from Protocol 1 onto the LC-MS/MS system.
-
Acquire data using the optimized LC and MS/MS conditions.
-
For quantification, generate a calibration curve using a series of known concentrations of acyl-CoA standards.
-
Process the data using the instrument's software to integrate the peak areas of the MRM transitions for each analyte and internal standard.
-
Calculate the concentration of each acyl-CoA in the original sample based on the calibration curve and the recovery of the internal standard.
Visualizations of Pathways and Workflows
Fatty Acid Elongation Cycle
The fatty acid elongation cycle is a fundamental pathway where trans-2-enoyl-CoA intermediates are formed and subsequently reduced.[7]
Caption: The four sequential reactions of the fatty acid elongation cycle.
Workflow for Discovery of Novel Microbial Intermediates
This workflow outlines a general strategy for identifying novel trans-2-enoyl-CoA intermediates from microbial sources.
Caption: A generalized workflow for the discovery of novel metabolites.
β-Oxidation Pathway for Unsaturated Fatty Acids
The β-oxidation of unsaturated fatty acids often involves the formation of trans-2-enoyl-CoA intermediates that require additional enzymatic steps for their complete degradation.[8]
Caption: β-Oxidation pathway for unsaturated fatty acids.
Conclusion
The study of trans-2-enoyl-CoA intermediates continues to be a vibrant area of research with significant implications for our understanding of metabolism and disease. The methodologies outlined in this guide, from extraction and quantification to enzymatic characterization and pathway elucidation, provide a robust framework for researchers to discover and characterize novel members of this important class of molecules. As analytical technologies continue to advance, we can anticipate the discovery of even more diverse and functionally significant trans-2-enoyl-CoA intermediates, further expanding our knowledge of the metabolic landscape and offering new opportunities for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
- 4. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of trans-15-Methylhexadec-2-enoyl-CoA
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of long-chain, branched, unsaturated acyl-Coenzyme A (acyl-CoA) molecules, with a specific focus on the hypothetical molecule trans-15-methylhexadec-2-enoyl-CoA. Due to the absence of specific experimental data for this molecule in publicly available literature, this paper synthesizes established knowledge from analogous compounds to present a representative framework for its structural characterization, synthesis, purification, and analysis. This guide is intended to serve as a valuable resource for researchers in lipidomics, metabolic biochemistry, and drug development who are investigating novel branched-chain fatty acyl-CoA esters.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of cellular membranes, particularly in bacteria, and play significant roles in regulating membrane fluidity.[1] Their activated forms, branched-chain acyl-CoA esters, are key intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation. The specific molecule, this compound, represents a long-chain, monounsaturated, iso-branched fatty acyl-CoA. Understanding the precise three-dimensional structure and physicochemical properties of such molecules is crucial for elucidating their biological functions and for the rational design of therapeutic agents targeting the enzymes that metabolize them.
This whitepaper will provide a detailed theoretical structural analysis of this compound, followed by established experimental protocols for the synthesis, purification, and characterization of similar long-chain acyl-CoA molecules.
Structural Analysis
The complete structural elucidation of a novel molecule like this compound requires a combination of theoretical modeling and experimental spectroscopic analysis.
Molecular Structure
The structure of this compound consists of a C17 iso-fatty acyl chain linked via a thioester bond to Coenzyme A. The acyl chain is characterized by a methyl branch at the C15 position and a trans double bond between C2 and C3.
Predicted Physicochemical Properties
Based on its structure, the following properties can be predicted for the free fatty acid precursor, 15-methylhexadecanoic acid.
| Property | Predicted Value | Source |
| Molecular Formula | C17H34O2 | [2][3] |
| Molecular Weight | 270.45 g/mol | [2][3] |
| IUPAC Name | 15-methylhexadecanoic acid | [3] |
| CAS Number | 1603-03-8 | [2] |
Spectroscopic Data
Spectroscopic techniques are essential for the definitive structural confirmation of this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different functional groups. A comprehensive analysis of various fatty acids and Coenzyme A allows for the prediction of chemical shifts.[4][5][6][7][8][9][10]
| Protons | Predicted Chemical Shift (ppm) |
| Terminal methyl protons of iso-group (C16 & C17) | ~0.85 (d) |
| Methylene (B1212753) protons of the acyl chain (-CH2-)n | 1.2-1.4 (m) |
| β-methylene protons to the carbonyl group (-CH2-C=O) | ~1.6 (m) |
| α-methylene protons to the carbonyl group (-CH2-C=O) | ~2.2 (t) |
| Olefinic protons of the trans double bond (-CH=CH-) | 5.3-5.4 (m) |
| Coenzyme A - Adenine H8 | ~8.6 |
| Coenzyme A - Adenine H2 | ~8.4 |
| Coenzyme A - Ribose H1' | ~6.1 |
| Coenzyme A - Pantetheine methylene groups | 2.3-3.8 |
| Coenzyme A - Cysteamine methylene groups | 2.8-3.1 |
¹³C NMR: The carbon NMR spectrum will provide complementary information, with the carbonyl carbon of the thioester being particularly downfield.
| Carbons | Predicted Chemical Shift (ppm) |
| Terminal methyl carbons of iso-group (C16 & C17) | ~22.6 |
| Methylene carbons of the acyl chain (-CH2-)n | 29-30 |
| α-methylene carbon to the carbonyl group (-CH2-C=O) | ~34 |
| β-methylene carbon to the carbonyl group (-CH2-C=O) | ~25 |
| Olefinic carbons of the trans double bond (-CH=CH-) | 120-135 |
| Thioester carbonyl carbon (-C=O) | ~200 |
| Coenzyme A - Adenine carbons | 140-155 |
| Coenzyme A - Ribose carbons | 60-90 |
| Coenzyme A - Pantetheine and Cysteamine carbons | 25-45 |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for the analysis of acyl-CoA molecules.[11][12][13][14] In positive ion mode, acyl-CoA molecules typically show a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[12]
| Ion | Predicted m/z |
| [M+H]⁺ | 1024.5 |
| [M-507+H]⁺ (Acyl-pantetheine fragment) | 517.5 |
Experimental Protocols
The following sections outline generalized protocols for the synthesis, purification, and analysis of long-chain branched acyl-CoA esters, which can be adapted for this compound.
Synthesis
The synthesis of this compound would typically involve a multi-step process.
The precursor fatty acid can be synthesized via various organic chemistry routes, such as the Stille cross-coupling reaction.[15]
The fatty acid can be activated and then reacted with Coenzyme A to form the thioester. A common method involves the use of N-hydroxysuccinimide esters of the fatty acid.[16] Other methods include acid-catalyzed esterification.[17][18][19][20]
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the purification of acyl-CoA esters.[21][22][23][24]
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B |
| Detection | UV at 260 nm |
Analysis by LC-MS/MS
A validated LC-MS/MS method is crucial for the sensitive and specific quantification of the target molecule.[11][12][13][14]
| Parameter | Condition |
| Chromatography | UPLC with a C18 column |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor for the precursor ion and the characteristic product ion (neutral loss of 507 Da) |
Metabolic Pathway
This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. This pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and propionyl-CoA.[25][26][27][28][29]
Caption: Beta-oxidation pathway of 15-methylhexadecanoyl-CoA.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of a novel acyl-CoA ester.
Caption: Workflow for structural analysis of acyl-CoA esters.
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its structural analysis based on established principles and methodologies applied to similar long-chain, branched acyl-CoA esters. The presented protocols for synthesis, purification, and spectroscopic analysis, along with the theoretical structural data, offer a valuable starting point for researchers venturing into the study of this and other novel lipid metabolites. Further experimental investigation is required to definitively characterize the structure and function of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemeo.com [chemeo.com]
- 3. 15-Methylhexadecanoic acid | C17H34O2 | CID 164860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001423) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. aocs.org [aocs.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. ilps.org [ilps.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP2670854A1 - Fatty acid esterification process - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Beta oxidation - Wikipedia [en.wikipedia.org]
- 27. microbenotes.com [microbenotes.com]
- 28. aocs.org [aocs.org]
- 29. jackwestin.com [jackwestin.com]
Biosynthesis of trans-15-methylhexadec-2-enoyl-CoA in mammalian cells
An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acyl-CoAs in Mammalian Cells, Focusing on trans-15-Methylhexadec-2-enoyl-CoA as a Key Intermediate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The biosynthesis of the specific molecule this compound in mammalian cells is not a directly documented terminal pathway. Instead, this molecule is understood as a transient intermediate within the broader, well-established pathways of branched-chain fatty acid (BCFA) synthesis and subsequent fatty acid elongation. This guide elucidates the de novo synthesis of the 15-methylhexadecanoic acid backbone, primarily in adipose tissue, and details its entry into the microsomal fatty acid elongation cycle, where this compound is formed during the third step of the cycle. We provide a comprehensive overview of the enzymatic players, relevant quantitative data, detailed experimental protocols for analysis, and pathway visualizations to support further research and drug development targeting these metabolic routes.
De Novo Biosynthesis of the 15-Methylhexadecanoic Acid Backbone
In mammals, the synthesis of monomethyl BCFAs (mmBCFAs), such as 15-methylhexadecanoic acid (iso-C17:0), is not accomplished through a unique pathway but rather by the co-option of the canonical fatty acid synthase (FASN) complex.[1] This process is particularly active in adipose tissues.[1] The key difference from straight-chain fatty acid synthesis lies in the initial priming molecule.
Generation of Branched-Chain Primers
The synthesis of an iso-fatty acid like 15-methylhexadecanoic acid begins with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids (BCAAs).[1] Specifically, the amino acid Leucine (B10760876) is catabolized within the mitochondria to produce isovaleryl-CoA.
Fatty Acid Synthase (FASN) Elongation
Isovaleryl-CoA serves as a starter unit for FASN. The multi-enzyme complex then catalyzes the sequential addition of seven two-carbon units, using malonyl-CoA as the extender substrate and NADPH as the reducing equivalent.[1] The final product, 15-methylhexadecanoic acid, is released from the acyl carrier protein (ACP) domain of FASN. Following its release, the free fatty acid must be activated to its coenzyme A thioester, 15-methylhexadecanoyl-CoA, by an acyl-CoA synthetase to become metabolically active.
Signaling Pathway for BCFA Synthesis
The pathway begins with the mitochondrial catabolism of BCAAs, followed by transport of the branched-chain primer to the cytosol for elongation by FASN.
Formation of this compound via Fatty Acid Elongation
Once synthesized and activated, 15-methylhexadecanoyl-CoA can be further elongated by the microsomal fatty acid elongase (ELOVL) system. However, the molecule of interest, this compound, is more plausibly generated as a transient intermediate during the elongation of a shorter BCFA, such as 13-methyltetradecanoyl-CoA (iso-C15:0).
The fatty acid elongation cycle is a four-step process occurring at the endoplasmic reticulum.[2]
-
Condensation: A C15 branched-chain acyl-CoA condenses with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL), to form 3-keto-15-methylhexadecanoyl-CoA.
-
First Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxy-15-methylhexadecanoyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to yield This compound .
-
Second Reduction: The trans-2,3 double bond is reduced by trans-2-enoyl-CoA reductase (TECR), using NADPH, to produce the saturated 15-methylhexadecanoyl-CoA, which is two carbons longer than the starting substrate.[2][3]
Quantitative Data
The efficiency of BCFA synthesis is generally lower than that of straight-chain fatty acids. Kinetic parameters for the key enzymes reflect substrate preferences that dictate the overall rate and product profile of these pathways.
Table 1: Kinetic Parameters of Key Enzymes in BCFA Metabolism
| Enzyme | Substrate(s) | Organism/System | Km (µM) | kcat (s-1) or Vmax | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Malonyl-CoA | In vitro (Bovine) | 2.9 ± 0.5 | 3.1 ± 0.3 | [4] |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | In vitro (Bovine) | 12.3 ± 4.2 | 0.2 ± 0.03 | [5] |
| NADPH-specific trans-2-enoyl-CoA Reductase | Crotonyl-CoA (C4) | Rat Liver Microsomes | 20 | Not Reported | [6] |
| NADPH-specific trans-2-enoyl-CoA Reductase | trans-2-Hexenoyl-CoA (C6) | Rat Liver Microsomes | 0.5 | Not Reported | [6] |
| NADPH-specific trans-2-enoyl-CoA Reductase | trans-2-Hexadecenoyl-CoA (C16) | Rat Liver Microsomes | 1.0 | Not Reported | [6] |
| NADPH-specific trans-2-enoyl-CoA Reductase | NADPH | Rat Liver Microsomes | 10 | Not Reported | [6] |
Note: Data for mFAS with methylmalonyl-CoA (a branched extender) is used as a proxy to illustrate the reduced efficiency for branched substrates compared to the standard malonyl-CoA.[5]
Experimental Protocols
Investigating the biosynthesis of BCFAs and their intermediates requires specialized techniques to trace metabolic pathways and quantify specific molecules.
Protocol: Stable Isotope Tracing of BCFA Synthesis
This protocol uses a stable isotope-labeled BCAA precursor to trace its incorporation into newly synthesized fatty acids, which are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Cell Culture and Labeling: Culture adipocytes or other relevant mammalian cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of a stable isotope-labeled precursor, such as [U-¹³C₆]Leucine. Incubate for a defined period (e.g., 24-48 hours) to allow for metabolic incorporation.[7]
-
Lipid Extraction: After incubation, wash the cells with cold PBS and harvest. Perform a total lipid extraction using a 2:1 chloroform:methanol mixture (Folch method).[8] Add an internal standard (e.g., heptadecanoic acid, C17:0) at the beginning of the extraction for normalization.
-
Saponification and Derivatization: Evaporate the solvent from the lipid extract. Saponify the lipid residue by heating with methanolic NaOH or KOH to release the fatty acids from complex lipids. Acidify the mixture and extract the free fatty acids. Convert the fatty acids into fatty acid methyl esters (FAMEs) by heating with a derivatization agent like 14% boron trifluoride in methanol.[8]
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. Use a polar capillary column (e.g., DB-225ms) suitable for FAME separation.[9]
-
Data Interpretation: Identify the peak corresponding to 15-methylhexadecanoate methyl ester based on its retention time and mass spectrum. Analyze the mass spectrum to determine the mass isotopologue distribution, which reveals the extent of ¹³C incorporation from the labeled leucine precursor into the BCFA backbone.
Protocol: In Vitro Assay for trans-2-enoyl-CoA Reductase (TECR) Activity
This spectrophotometric assay measures the activity of TECR by monitoring the decrease in absorbance at 340 nm resulting from the consumption of its cofactor, NADPH.[10]
Reagents & Materials:
-
Purified or microsomal preparation of TECR.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
NADPH solution (e.g., 10 mM stock).
-
Substrate: trans-2-hexadecenoyl-CoA (or other trans-2-enoyl-CoA substrate) solution (e.g., 1 mM stock).
-
UV/Vis Spectrophotometer with temperature control.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and a defined concentration of NADPH (e.g., 150 µM final concentration).
-
Add the enzyme preparation (e.g., 5-10 µg of microsomal protein) to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 37°C.
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate (e.g., 10 µM final concentration).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (ε = 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Conclusion and Future Directions
The molecule this compound represents a key, albeit transient, intermediate at the intersection of de novo branched-chain fatty acid synthesis and fatty acid elongation in mammalian cells. While not an end product, its formation is critical for the production of longer saturated BCFAs. Understanding the kinetics and regulation of the enzymes responsible for its synthesis (HACD) and subsequent reduction (TECR) is vital. For drug development professionals, these enzymes, along with FASN and the BCAA catabolic pathway, represent potential targets for modulating the levels of specific BCFAs, which have emerging roles in membrane fluidity, signaling, and metabolic diseases. Further research should focus on elucidating the specific ELOVL elongases that accept BCFA-CoAs and the precise regulatory mechanisms that govern the flux through these pathways in different tissues and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. sunlongbiotech.com [sunlongbiotech.com]
Cellular Localization and Metabolism of trans-15-Methylhexadec-2-enoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular localization and metabolic pathways of trans-15-methylhexadec-2-enoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide extrapolates from the well-established metabolic pathways of other branched-chain fatty acids (BCFAs), such as phytanic acid and pristanic acid. The metabolism of BCFAs is a critical area of study, with implications for several metabolic disorders. This document details the enzymatic steps, subcellular locations, and experimental methodologies relevant to understanding the catabolism of this compound.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] Their metabolism differs from that of straight-chain fatty acids, often requiring specialized enzymatic pathways. The position of the methyl branch determines the specific metabolic route. For instance, BCFAs with a methyl group at the β-carbon (position 3) cannot undergo direct β-oxidation.[2]
This compound is an unsaturated, iso-branched fatty acyl-CoA. The "iso" configuration, with a methyl group on the penultimate carbon, generally allows for β-oxidation to proceed until the final few cycles. The trans-2-enoyl-CoA structure is a key intermediate in the β-oxidation spiral.
Cellular Localization of Metabolism
The breakdown of long-chain and branched-chain fatty acids is compartmentalized within the cell, primarily occurring in the peroxisomes and mitochondria.[3][4] Long-chain fatty acids are initially activated to their coenzyme A (CoA) esters, a reaction that can take place in the endoplasmic reticulum, peroxisomal membrane, or outer mitochondrial membrane.[5][6][7]
-
Peroxisomes: Peroxisomes are the primary site for the initial β-oxidation of very-long-chain fatty acids (VLCFAs) and BCFAs.[3][4][8] This is because the peroxisomal β-oxidation machinery can handle the steric hindrance presented by the methyl branches more effectively than the mitochondrial system.[9]
-
Mitochondria: The mitochondria are responsible for the β-oxidation of the majority of short- and medium-chain fatty acids.[4][9] The end products of peroxisomal β-oxidation, such as acetyl-CoA and propionyl-CoA, are transported to the mitochondria for further metabolism in the citric acid cycle.[10]
Proposed Metabolic Pathway of 15-Methylhexadecanoic Acid
The metabolism of this compound is intrinsically linked to its parent fatty acid, 15-methylhexadecanoic acid (isoheptadecanoic acid). The following sections detail the proposed metabolic cascade.
Fatty Acid Activation
Prior to catabolism, 15-methylhexadecanoic acid must be activated to its CoA derivative. This is catalyzed by an acyl-CoA synthetase.
-
Reaction: 15-methylhexadecanoic acid + CoA + ATP → 15-methylhexadecanoyl-CoA + AMP + PPi
-
Enzyme: Long-chain acyl-CoA synthetase
-
Cellular Location: Endoplasmic reticulum, peroxisomal membrane, outer mitochondrial membrane.[6][7]
Peroxisomal β-Oxidation
15-methylhexadecanoyl-CoA enters the peroxisome for β-oxidation. The presence of the methyl group at the iso position allows for several cycles of β-oxidation to occur. This compound is an intermediate in the first cycle of this process.
The canonical steps of β-oxidation are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming a trans-2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.
For 15-methylhexadecanoyl-CoA, this process would repeat until a shorter, branched-chain acyl-CoA remains, which would ultimately yield propionyl-CoA from the terminal three carbons containing the methyl branch.
Visualization of Metabolic and Experimental Pathways
Metabolic Pathway of 15-Methylhexadecanoic Acid
Caption: Proposed metabolic pathway of 15-methylhexadecanoic acid.
Experimental Workflow for Cellular Localization
Caption: Workflow for determining the subcellular localization of metabolism.
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound metabolism in the literature, the following table presents representative data from studies on analogous branched-chain fatty acids. This data is intended to provide a comparative framework.
| Parameter | Organism/Cell Type | Substrate | Cellular Fraction | Value | Reference |
| β-oxidation Activity | Human Skin Fibroblasts | Pristanic Acid | Peroxisomes | High | [8] |
| β-oxidation Activity | Human Skin Fibroblasts | Lignoceric Acid | Peroxisomes | High | [8] |
| Acyl-CoA Synthetase Activity | Rat Liver | Palmitic Acid | Mitochondria | 15.8 nmol/min/mg | Fictional |
| Acyl-CoA Synthetase Activity | Rat Liver | Palmitic Acid | Peroxisomes | 3.2 nmol/min/mg | Fictional |
| Thiolase Activity | Rat Liver | Pristanoyl-CoA | Peroxisomes | 25.1 mU/mg | Fictional |
Note: Fictional data is provided for illustrative purposes and should be replaced with actual experimental values.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study fatty acid metabolism.
Subcellular Fractionation via Differential Centrifugation
This method separates cellular components based on their size and density.
-
Cell Harvesting and Homogenization:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, pH 7.4, 1 mM EDTA, 0.25 M sucrose (B13894), with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.
-
-
Differential Centrifugation Steps:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and peroxisomes). The final supernatant is the cytosolic fraction.
-
Further purification of peroxisomes from the microsomal pellet can be achieved using density gradient centrifugation (e.g., with a Percoll or sucrose gradient).
-
-
Fraction Purity Assessment:
-
Assess the purity of each fraction by performing Western blot analysis for marker proteins specific to each organelle (e.g., Tom20 for mitochondria, PMP70 for peroxisomes, Calnexin for ER, and GAPDH for cytosol).
-
In Vitro β-Oxidation Assay
This assay measures the rate of fatty acid breakdown in isolated organelles.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing essential cofactors (e.g., 50 mM Tris-HCl, pH 8.0, 50 µM FAD, 1 mM NAD+, 0.2 mM CoA, 2 mM ATP, 5 mM MgCl2).
-
Add the radiolabeled substrate (e.g., [1-¹⁴C]15-methylhexadecanoic acid) to the buffer.
-
-
Assay Procedure:
-
Incubate a known amount of the isolated subcellular fraction (e.g., 50-100 µg of peroxisomal protein) with the reaction mixture at 37°C.
-
At various time points, stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Separate the reaction products (e.g., radiolabeled acetyl-CoA and remaining substrate) using a method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the amount of radiolabeled product formed using a scintillation counter or by measuring the peak areas from the HPLC chromatogram.
-
Calculate the specific activity of β-oxidation (e.g., in nmol of acetyl-CoA produced per minute per mg of protein).
-
Conclusion
The metabolism of this compound is proposed to follow the general pathway of iso-branched fatty acid catabolism, primarily initiated within the peroxisomes. While direct experimental evidence for this specific molecule is scarce, the established principles of fatty acid oxidation provide a robust framework for its predicted metabolic fate. Further research employing the detailed experimental protocols outlined in this guide is necessary to elucidate the precise enzymatic kinetics and regulatory mechanisms governing the breakdown of this and other novel BCFAs. Such studies will be invaluable for advancing our understanding of lipid metabolism and its role in human health and disease.
References
- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intersection of Branched-Chain Fatty Acid Metabolism and Sphingolipid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the intricate relationship between the metabolism of branched-chain fatty acids, specifically focusing on intermediates like trans-15-methylhexadec-2-enoyl-CoA, and the biosynthesis of sphingolipids. While direct studies on this compound are limited, this document elucidates the potential points of intersection by examining the broader pathways of branched-chain fatty acid metabolism and their incorporation into complex lipids.
Introduction to Branched-Chain Fatty Acids and Sphingolipids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. Commonly found in bacteria, ruminant fats, and certain plant waxes, BCFAs play a role in modulating membrane fluidity and cellular signaling. Their metabolism often involves specialized enzymatic pathways to handle the methyl branches, which can hinder standard beta-oxidation.
Sphingolipids are a complex and diverse class of lipids essential for the structural integrity of cell membranes and are key players in signal transduction pathways.[1][2] The basic building block of a sphingolipid is a sphingoid base, which is N-acylated with a fatty acid to form a ceramide.[3] The diversity of sphingolipids arises from variations in both the sphingoid base and the attached fatty acid, as well as the head group attached to the ceramide. Sphingolipids containing very-long-chain fatty acids are crucial for various cellular functions.[4][5][6]
Metabolic Pathways
Metabolism of Branched-Chain Fatty Acids
The metabolism of BCFAs, such as phytanic acid, typically occurs in peroxisomes via alpha-oxidation, especially when a methyl group is present at the beta-carbon, which blocks beta-oxidation.[7] This process involves the removal of a single carbon from the carboxyl end, allowing for subsequent beta-oxidation.
Diagram 1: Generalized Branched-Chain Fatty Acid Metabolism
Caption: Overview of branched-chain fatty acid metabolism.
Sphingolipid Biosynthesis
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a series of enzymatic reactions, including the acylation of the sphingoid base by a ceramide synthase (CerS) with a fatty acyl-CoA to form dihydroceramide. Subsequent modifications lead to the vast array of complex sphingolipids.
Diagram 2: De Novo Sphingolipid Biosynthesis Pathway
Caption: Key steps in the de novo biosynthesis of sphingolipids.
Potential Intersection: The Role of trans-2-enoyl-CoA Reductase
A key enzymatic link between fatty acid metabolism and sphingolipid pathways is the enzyme trans-2-enoyl-CoA reductase (TECR) . TECR is known to be involved in the final step of the very-long-chain fatty acid (VLCFA) elongation cycle.[8] Importantly, TECR also participates in the degradation pathway of sphingosine-1-phosphate (S1P), where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA.[8][9]
Given that this compound is a trans-2-enoyl-CoA derivative, it is plausible that TECR or a similar reductase could act upon it, converting it to 15-methylhexadecanoyl-CoA. This saturated branched-chain acyl-CoA could then be a substrate for ceramide synthases, leading to its incorporation into the backbone of sphingolipids.
Quantitative Data Presentation
| Biological Source | Sphingolipid Class | Predominant Fatty Acyl Chains | Reference |
| Human Plasma | Ceramides | C16:0, C18:0, C24:0, C24:1 | [10] |
| Bovine Milk | Sphingomyelin | C16:0, C18:0, C22:0, C24:0 | [11] |
| Saccharomyces cerevisiae | Inositolphosphoceramides | C24:0, C26:0 | [5] |
| Arabidopsis thaliana | Glucosylceramides | C16:0, h16:0, C24:0, h24:0 | [12] |
(Note: "h" indicates a hydroxylated fatty acid)
Experimental Protocols
To investigate the incorporation of this compound into sphingolipids, a combination of stable isotope labeling and advanced mass spectrometry techniques would be employed.
Protocol: Stable Isotope Labeling and Sphingolipid Extraction
-
Cell Culture and Labeling:
-
Culture a relevant cell line (e.g., HEK293, primary neurons) to 80% confluency.
-
Synthesize a stable isotope-labeled version of 15-methylhexadecanoic acid (e.g., with ¹³C or ²H).
-
Incubate the cells with the labeled fatty acid for a defined period (e.g., 24-48 hours) to allow for its metabolic processing and potential incorporation into sphingolipids.
-
-
Lipid Extraction:
-
Harvest the cells and wash with phosphate-buffered saline.
-
Perform a total lipid extraction using a modified Bligh-Dyer method with a solvent system of chloroform:methanol:water.
-
Dry the lipid extract under a stream of nitrogen.
-
Protocol: Sphingolipid Analysis by LC-MS/MS
-
Sample Preparation:
-
Liquid Chromatography (LC) Separation:
-
Utilize a reverse-phase C18 column to separate the different sphingolipid species based on their hydrophobicity.
-
Employ a gradient elution with a mobile phase consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Perform analysis using a triple quadrupole or a high-resolution mass spectrometer operating in positive ion mode.[1][15]
-
Use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion (the labeled sphingolipid) to a characteristic product ion (e.g., the sphingoid base).
-
The detection of a mass shift corresponding to the stable isotope label in the identified sphingolipid species would confirm the incorporation of the branched-chain fatty acid.
-
Diagram 3: Experimental Workflow for Investigating BCFA Incorporation into Sphingolipids
Caption: Workflow for tracing the metabolic fate of BCFAs.
Conclusion and Future Directions
The relationship between this compound and sphingolipid metabolism represents an intriguing area of lipid biochemistry. While direct evidence is sparse, the established roles of enzymes like trans-2-enoyl-CoA reductase in both fatty acid and sphingolipid pathways provide a strong rationale for a potential metabolic link. The incorporation of branched-chain fatty acids into sphingolipids could have significant implications for membrane properties and signaling events.
Future research should focus on:
-
Enzymatic assays: Directly testing the activity of TECR and other reductases with this compound as a substrate.
-
Sphingolipidomics studies: Utilizing the experimental workflow described above to definitively identify and quantify sphingolipid species containing 15-methylhexadecanoic acid in various biological systems.
-
Functional characterization: Investigating the biophysical properties of membranes containing BCFA-sphingolipids and their impact on cellular processes.
The elucidation of this metabolic connection will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in diseases where lipid dysregulation is a key factor.
References
- 1. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. Reactome | Sphingolipid metabolism [reactome.org]
- 4. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Sphingolipids with Very Long Chain Fatty Acids but Not Ergosterol Is Required for Routing of Newly Synthesized Plasma Membrane ATPase to the Cell Surface of Yeast* | Semantic Scholar [semanticscholar.org]
- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter [frontiersin.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. lipidmaps.org [lipidmaps.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Enzyme Kinetics of Trans-2-Enoyl-CoA Reductase with Branched-Chain Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics of trans-2-enoyl-CoA reductase with a specific focus on its activity towards branched-chain substrates. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways and workflows to support research and development in areas where branched-chain fatty acid metabolism is critical.
Introduction
Trans-2-enoyl-CoA reductases are a class of enzymes that catalyze the reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA, a crucial step in fatty acid elongation and other metabolic pathways. While the kinetics of these enzymes with straight-chain substrates are well-documented, their activity on branched-chain substrates is less characterized but of significant interest in various biological contexts, including the metabolism of parasitic helminths and certain bacteria. Understanding the kinetic parameters of these enzymes with branched-chain substrates is vital for elucidating metabolic pathways and for the development of targeted therapeutic agents.
A key enzyme in this context is the 2-methyl-branched-chain acyl-CoA dehydrogenase from the parasitic nematode Ascaris suum, which physiologically functions as an NADH-dependent trans-2-enoyl-CoA reductase to produce branched-chain fatty acids.[1]
Quantitative Kinetic Data
The primary source of quantitative kinetic data for a trans-2-enoyl-CoA reductase with branched-chain substrates comes from studies of the enzyme from Ascaris suum. Although the enzyme's physiological role is reduction, detailed kinetic parameters have been determined for the reverse reaction, dehydrogenation.
Table 1: Apparent Kinetic Parameters for the Dehydrogenation of Branched-Chain Acyl-CoAs by Ascaris suum 2-Methyl-Branched-Chain Acyl-CoA Dehydrogenase [1]
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
| 2-Methylbutyryl-CoA | 18 | 1.62 |
| 2-Methylvaleryl-CoA | 21 | 1.58 |
Note: These parameters were determined for the dehydrogenation reaction. The substrates for the physiologically relevant reduction reaction are tiglyl-CoA (2-methylcrotonyl-CoA) and 2-methyl-2-pentenoyl-CoA.[1]
For comparison, kinetic data for a trans-2-enoyl-CoA reductase from Euglena gracilis with straight-chain substrates are presented below.
Table 2: Kinetic Parameters for Euglena gracilis Mitochondrial Trans-2-Enoyl-CoA Reductase with Straight-Chain Substrates [3]
| Substrate | Km (µM) |
| Crotonyl-CoA | 68 |
| trans-2-Hexenoyl-CoA | 91 |
| Cofactor (with Crotonyl-CoA) | Km (µM) |
| NADH | 109 |
| NADPH | 119 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of enzyme kinetics. The following sections describe the methodologies for the purification and assay of trans-2-enoyl-CoA reductase with activity towards branched-chain substrates, primarily based on the characterization of the Ascaris suum enzyme.
Purification of 2-Methyl-Branched-Chain Acyl-CoA Dehydrogenase (Reductase) from Ascaris suum
The purification of this enzyme is a critical first step for kinetic characterization.
Workflow for Enzyme Purification
Caption: Purification scheme for 2-methyl-branched-chain acyl-CoA dehydrogenase.
Detailed Steps:
-
Isolation of Mitochondria: Mitochondria are isolated from the muscle tissue of adult Ascaris suum.[1]
-
Solubilization: The mitochondrial pellet is solubilized using a suitable buffer containing detergents.
-
Ammonium Sulfate Fractionation: The solubilized proteins are subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The protein fraction containing the enzyme activity is then subjected to a series of column chromatography steps, including ion-exchange (DEAE-Sephacel), adsorption (hydroxyapatite), and affinity chromatography (Matrex Gel Red A), to purify the enzyme to homogeneity.[1]
Enzyme Activity Assays
3.2.1. Dehydrogenation Activity Assay (Spectrophotometric)
This assay measures the reverse reaction and is used to determine the kinetic parameters for the oxidation of branched-chain acyl-CoAs.
Assay Principle: The reduction of an artificial electron acceptor is monitored spectrophotometrically.
Reaction Mixture:
-
Buffer (e.g., potassium phosphate)
-
Acyl-CoA substrate (e.g., 2-methylbutyryl-CoA or 2-methylvaleryl-CoA)
-
Artificial electron acceptor (e.g., phenazine (B1670421) ethosulfate)
-
Electron transfer flavoprotein (ETF)
-
Purified enzyme
Procedure:
-
The reaction is initiated by the addition of the acyl-CoA substrate.
-
The reduction of the electron acceptor is followed by measuring the decrease in absorbance at a specific wavelength.
-
Initial velocities are determined from the linear portion of the reaction progress curve.
-
Kinetic parameters (Km and Vmax) are calculated by fitting the initial velocity data to the Michaelis-Menten equation.
3.2.2. NADH-Dependent Reductase Activity Assay (Coupled Assay)
This assay measures the physiologically relevant reduction of branched-chain enoyl-CoAs.
Assay Principle: This is a coupled assay where the oxidation of NADH is monitored spectrophotometrically at 340 nm. The reaction requires the electron transport chain components.
Conceptual Workflow for Reductase Assay
Caption: Electron flow in the NADH-dependent reductase assay.
Reaction Mixture:
-
Buffer (e.g., potassium phosphate)
-
NADH
-
Submitochondrial particles (as a source of the electron transport chain)[2]
-
Purified electron-transfer flavoprotein (ETF)[1]
-
Purified 2-methyl-branched-chain enoyl-CoA reductase[1]
-
Branched-chain enoyl-CoA substrate (tiglyl-CoA or 2-methyl-2-pentenoyl-CoA)
-
Rotenone (as a control to confirm the involvement of Complex I)[2]
Procedure:
-
The reaction components are combined in a cuvette.
-
The reaction is initiated by the addition of the branched-chain enoyl-CoA substrate.
-
The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
To determine the kinetic parameters for the reductase, the concentration of the enoyl-CoA substrate is varied while keeping the concentrations of other components constant and saturating.
-
Initial velocities are calculated from the rate of NADH oxidation.
-
The data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax for the branched-chain enoyl-CoA substrates.
Signaling and Metabolic Pathways
The reduction of branched-chain trans-2-enoyl-CoAs is a key step in the anaerobic energy metabolism of Ascaris suum, leading to the formation of branched-chain fatty acids.
Metabolic Pathway of Branched-Chain Fatty Acid Synthesis in Ascaris suum Mitochondria
Caption: Pathway of 2-methylbutyrate (B1264701) formation in A. suum.
Conclusion
The study of the enzyme kinetics of trans-2-enoyl-CoA reductase with branched-chain substrates is a specialized but important field. The enzyme from Ascaris suum provides the most detailed example to date, showcasing a unique adaptation for anaerobic metabolism. While quantitative data for the reductive reaction is still needed, the available information on the dehydrogenase activity and the methodologies for assaying the reductase activity provide a solid foundation for future research. Further investigation into this and similar enzymes from other organisms will be crucial for a complete understanding of branched-chain fatty acid metabolism and for the development of novel therapeutics targeting these pathways.
References
- 1. Purification and characterization of the 2-methyl branched-chain Acyl-CoA dehydrogenase, an enzyme involved in NADH-dependent enoyl-CoA reduction in anaerobic mitochondria of the nematode, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADH-dependent tiglyl-CoA reduction in disrupted mitochondria of Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architects: Predicted Physiological Functions of Methyl-Branched Very-Long-Chain Fatty Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) with methyl branching, a unique class of lipids, are emerging from the shadows of cellular metabolism to reveal their profound influence on physiological and pathophysiological processes. While once primarily associated with rare peroxisomal disorders, a growing body of evidence suggests these molecules are critical players in a range of cellular functions, from maintaining membrane integrity to orchestrating complex signaling cascades. This technical guide provides an in-depth exploration of the predicted physiological roles of methyl-branched VLCFAs (mmVLCFAs), offering a comprehensive resource for researchers navigating this intricate field. We delve into their metabolic pathways, summarize key quantitative data, detail essential experimental protocols for their study, and visualize the signaling networks they command. Understanding the nuanced functions of these fatty acids is paramount for developing novel therapeutic strategies for a spectrum of diseases, including neurodegenerative conditions, metabolic disorders, and cancer.
Introduction
Very-long-chain fatty acids, defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids.[1] The addition of one or more methyl groups along their acyl chains creates a distinct subclass, the methyl-branched very-long-chain fatty acids (mmVLCFAs), endowing them with unique physicochemical properties. These properties, in turn, dictate their specific biological roles.
The metabolism of mmVLCFAs is a tightly regulated process. While their synthesis involves the ELOVL family of elongases in the endoplasmic reticulum, their degradation, particularly of prominent dietary mmVLCFAs like phytanic acid and pristanic acid, occurs primarily in peroxisomes through a combination of α- and β-oxidation.[2] Dysregulation of these metabolic pathways leads to the accumulation of mmVLCFAs, a hallmark of several severe genetic disorders, including Refsum disease, Zellweger spectrum disorders, and X-linked adrenoleukodystrophy (X-ALD).[3][4]
Beyond their role in disease, mmVLCFAs are now recognized for their involvement in fundamental cellular processes. They are crucial constituents of sphingolipids and glycerophospholipids, influencing the fluidity, permeability, and organization of cellular membranes.[5][6] Furthermore, specific mmVLCFAs act as signaling molecules, modulating gene expression and cellular responses. This guide will illuminate these predicted functions, providing the necessary tools and knowledge to accelerate research and development in this exciting area.
Quantitative Analysis of Methyl-Branched VLCFAs
Precise quantification of mmVLCFAs in various biological matrices is essential for understanding their physiological concentrations and pathological accumulations. The following tables summarize representative quantitative data for key mmVLCFAs in human plasma and tissues.
Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid in Health and Disease
| Analyte | Condition | Concentration (µmol/L) | Reference |
| Phytanic Acid | Healthy Controls | < 10 | [7] |
| Refsum Disease | > 200 (can reach >1000) | [7] | |
| Zellweger Syndrome | Elevated | [8] | |
| Pristanic Acid | Healthy Controls | < 1 | [7] |
| Refsum Disease | Normal to slightly elevated | [8] | |
| Zellweger Syndrome | Elevated | [8] | |
| Bifunctional Protein Deficiency | Elevated | [8] |
Table 2: Very-Long-Chain Fatty Acid Levels in Plasma of Healthy Subjects and X-ALD Patients
| Fatty Acid | Healthy Subjects (µg/mL) | X-ALD Patients (µg/mL) | Reference |
| C22:0 (Behenic acid) | 1.0 - 2.5 | 1.5 - 4.0 | [9] |
| C24:0 (Lignoceric acid) | 1.0 - 2.0 | 3.0 - 8.0 | [9] |
| C26:0 (Hexacosanoic acid) | 0.05 - 0.2 | 0.5 - 3.0 | [9] |
| Ratio | |||
| C24:0 / C22:0 | 0.8 - 1.2 | 1.5 - 2.5 | [9] |
| C26:0 / C22:0 | 0.01 - 0.03 | 0.1 - 0.5 | [9] |
Table 3: Methyl-Branched and Very-Long-Chain Fatty Acid Content in Breast Cancer Tissue
| Fatty Acid Class | Normal Fibroglandular Tissue | Cancer Tissue | p-value | Reference |
| Branched-Chain FAs | Lower | Higher | < 0.05 | [10] |
| Saturated VLCFAs | Lower | Higher | < 0.001 | [10] |
| Monounsaturated VLCFAs | Lower | Higher | < 0.001 | [10] |
Predicted Physiological Functions and Signaling Pathways
The physiological roles of mmVLCFAs are multifaceted, extending from structural components of membranes to potent signaling molecules.
Modulation of Membrane Properties
The incorporation of mmVLCFAs into phospholipids (B1166683) and sphingolipids significantly alters the physical properties of cellular membranes. The methyl branches introduce kinks in the fatty acyl chains, which disrupts tight packing and increases membrane fluidity.[6][11] This modulation of fluidity is critical for the function of membrane-embedded proteins, such as receptors and ion channels, and for processes like endocytosis and exocytosis.
Caption: Incorporation of mmVLCFAs into the cell membrane increases its fluidity and alters its properties.
Signaling through Peroxisome Proliferator-Activated Receptors (PPARs)
A pivotal signaling function of certain mmVLCFAs is their ability to act as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). Phytanic acid is a well-established natural agonist for PPARα.[2][12] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in lipid metabolism, including those for fatty acid transport and oxidation, as well as glucose homeostasis.[13]
Caption: Phytanic acid activates the PPARα signaling pathway, leading to changes in gene expression.
Neurotoxic Effects
The accumulation of mmVLCFAs, as seen in peroxisomal disorders, has profound neurotoxic consequences. Both phytanic acid and its metabolite, pristanic acid, have been shown to induce cytotoxicity in neuronal and glial cells.[8] The proposed mechanisms include:
-
Mitochondrial Dysfunction: mmVLCFAs can disrupt mitochondrial membrane potential, impair the electron transport chain, and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[8]
-
Calcium Dysregulation: These fatty acids can cause a deregulation of intracellular calcium homeostasis, a critical factor in neuronal signaling and survival.[8]
Caption: Elevated levels of mmVLCFAs can lead to neurotoxicity through various cellular mechanisms.
Experimental Protocols
Investigating the physiological functions of mmVLCFAs requires a specialized toolkit of experimental techniques. This section provides detailed methodologies for key experiments.
Quantification of mmVLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of fatty acid methyl esters (FAMEs) from biological samples.
Materials:
-
Internal standards (e.g., C17:0, C23:0)
-
Methanol with 2% (v/v) sulfuric acid
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To a known amount of sample (e.g., 100 µL plasma or 10-20 mg tissue homogenate), add a known amount of internal standard.
-
Transesterification: Add 2 mL of methanolic sulfuric acid. Vortex and incubate at 80°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the hexane extract into the GC-MS system.
-
Data Analysis: Identify and quantify the peaks corresponding to the FAMEs of different mmVLCFAs by comparing their retention times and mass spectra to known standards. Normalize the peak areas to the internal standard for accurate quantification.
Assessment of Membrane Fluidity using Fluorescence Anisotropy
This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity.
Materials:
-
Liposomes or isolated cell membranes
-
DPH stock solution (2 mM in tetrahydrofuran)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
Procedure:
-
Probe Labeling: Prepare a suspension of liposomes or cell membranes in PBS. Add the DPH stock solution to the suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
Anisotropy Measurement: Transfer the labeled membrane suspension to a cuvette. Place the cuvette in the temperature-controlled sample holder of the fluorometer.
-
Excite the sample with vertically polarized light at 360 nm.
-
Measure the emission intensity of vertically (I_VV) and horizontally (I_VH) polarized light at 430 nm.
-
Measure the emission intensity with horizontally polarized excitation and vertically (I_HV) and horizontally (I_HH) polarized emission to determine the G-factor (I_HV / I_HH).
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Interpretation: A decrease in the anisotropy value indicates an increase in membrane fluidity.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial function in response to mmVLCFA treatment.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cultured cells (e.g., primary neurons, astrocytes)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
mmVLCFAs (e.g., phytanic acid, pristanic acid) complexed to BSA
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
Probe Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the sensor cartridge with the mmVLCFA-BSA complex and the components of the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) at optimized concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between control and mmVLCFA-treated cells.
Conclusion and Future Directions
The study of methyl-branched very-long-chain fatty acids is a rapidly evolving field with significant implications for human health and disease. This guide has provided a comprehensive overview of their predicted physiological functions, highlighting their roles in membrane biology and cellular signaling. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore the intricate world of these unique lipids.
Future research should focus on several key areas. A broader characterization of the full spectrum of mmVLCFAs in various tissues, particularly in the central nervous system, is needed to create a more complete picture of their distribution and potential roles. The elucidation of additional signaling pathways beyond PPARα that are modulated by mmVLCFAs will provide deeper insights into their regulatory functions. Furthermore, the development of more sophisticated in vitro and in vivo models will be crucial for dissecting the precise molecular mechanisms by which these fatty acids contribute to both health and disease. Ultimately, a thorough understanding of the physiological functions of mmVLCFAs will pave the way for the development of novel diagnostic markers and targeted therapeutic interventions for a range of debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying protein–lipid interactions [asbmb.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor α: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very long-chain fatty acids accumulate in breast cancer tissue and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-15-Methylhexadec-2-enoyl-CoA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of trans-15-methylhexadec-2-enoyl-CoA, a long-chain, branched, unsaturated acyl-coenzyme A thioester. Such molecules are valuable substrates for in vitro assays in drug discovery and metabolic research, particularly for enzymes involved in fatty acid metabolism. This protocol outlines a multi-step chemical synthesis of the precursor fatty acid, trans-15-methylhexadec-2-enoic acid, followed by its enzymatic or chemical conversion to the final CoA thioester. Detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows and pathway diagrams created using Graphviz are included to ensure reproducibility and ease of use for researchers in the field.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in a multitude of metabolic pathways, including beta-oxidation, lipid biosynthesis, and cellular signaling. The ability to synthesize specific, structurally defined acyl-CoAs is crucial for the in vitro characterization of enzymes involved in these pathways, for screening potential inhibitors, and for understanding the molecular basis of metabolic diseases. This compound, with its terminal iso-branch and α,β-unsaturation, represents a specific substrate that can be used to probe the substrate specificity and reaction mechanism of various acyl-CoA-utilizing enzymes. This document provides a detailed roadmap for its de novo synthesis.
Overall Synthesis Workflow
The synthesis of this compound is a multi-stage process that begins with the construction of the C17 branched fatty acid backbone, followed by the introduction of the trans-2 double bond, and finally, the attachment of coenzyme A.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of trans-15-Methylhexadec-2-enoic Acid
This part of the protocol focuses on the chemical synthesis of the fatty acid precursor.
Step 1.1: Synthesis of 14-Methyl-1-pentadecanol
The synthesis starts from the commercially available 13-methyl-1-bromotetradecane.
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 13-methyl-1-bromotetradecane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of a formaldehyde equivalent like dimethoxymethane.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 14-methyl-1-pentadecanol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
-
Step 1.2: Oxidation of 14-Methyl-1-pentadecanol to 14-Methylpentadecanal
The primary alcohol is oxidized to the corresponding aldehyde.
Protocol:
-
PCC Oxidation (Option 1):
-
Dissolve 14-methyl-1-pentadecanol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 14-methylpentadecanal.
-
-
Dess-Martin Periodinane (DMP) Oxidation (Option 2):
-
Dissolve 14-methyl-1-pentadecanol (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.
-
Step 1.3: Horner-Wadsworth-Emmons Reaction and Hydrolysis
The aldehyde is converted to the trans-α,β-unsaturated ester, which is then hydrolyzed.
Protocol:
-
Horner-Wadsworth-Emmons Reaction:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add triethyl phosphonoacetate (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of 14-methylpentadecanal (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl trans-15-methylhexadec-2-enoate by flash column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol (B145695) and water.
-
Add potassium hydroxide (B78521) (5 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 1M HCl to a pH of ~2.
-
Extract the fatty acid with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield trans-15-methylhexadec-2-enoic acid.
-
Part 2: Synthesis of this compound
The synthesized fatty acid can be converted to its CoA thioester via enzymatic or chemical methods.
Method A: Enzymatic Synthesis
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.
Caption: Enzymatic synthesis of acyl-CoA.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Coenzyme A, trilithium salt
-
0.5 mM trans-15-methylhexadec-2-enoic acid (solubilized with Triton X-100 or as a potassium salt)
-
1-5 µg of a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
Nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1-2 hours.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding 10 µL of 10% acetic acid.
-
Purify the product using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol (B129727), then water.
-
Load the reaction mixture.
-
Wash with water to remove salts and ATP.
-
Elute the acyl-CoA with an appropriate concentration of methanol in water.
-
-
Alternatively, purification can be achieved by reversed-phase HPLC.
-
Method B: Chemical Synthesis (Mixed Anhydride (B1165640) Method)
This method involves the activation of the carboxylic acid followed by reaction with coenzyme A.
Protocol:
-
Activation of the Fatty Acid:
-
Dissolve trans-15-methylhexadec-2-enoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (B128534) (1.1 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve coenzyme A (1.2 equivalents) in a cold aqueous solution of sodium bicarbonate.
-
Slowly add the mixed anhydride solution to the coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4 °C.
-
Stir the reaction mixture for 1-2 hours at 4 °C.
-
-
Purification:
-
Purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Part 3: Purification and Characterization
Purification by HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
Characterization
-
UV-Vis Spectroscopy: Confirm the presence of the adenine ring by its characteristic absorbance maximum at ~260 nm.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized acyl-CoA. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl chain and the thioester linkage.
Data Presentation
Table 1: Expected Yields and Purity of Intermediates and Final Product
| Compound | Synthesis Step | Typical Yield (%) | Purity (%) (by HPLC/GC) |
| 14-Methyl-1-pentadecanol | Grignard Reaction & Formaldehyde Addition | 60-75 | >95 |
| 14-Methylpentadecanal | Oxidation | 80-90 | >95 |
| trans-15-Methylhexadec-2-enoic Acid | HWE Reaction & Hydrolysis | 70-85 | >98 |
| This compound (Enzymatic) | Acyl-CoA Synthetase Reaction | 50-70 | >95 |
| This compound (Chemical) | Mixed Anhydride Method | 40-60 | >95 |
Table 2: Representative Characterization Data for a Long-Chain trans-2-enoyl-CoA
| Characterization Method | Expected Result |
| UV-Vis | λmax ≈ 260 nm |
| ESI-MS | [M+H]⁺ corresponding to the calculated molecular weight. |
| ¹H NMR (in D₂O) | δ 6.8-7.0 (dt, 1H, C3-H), δ 6.0-6.2 (d, 1H, C2-H), signals for the CoA moiety (adenine, ribose, pantothenate protons), and signals for the aliphatic chain including the terminal isopropyl group. |
| ¹³C NMR (in D₂O) | δ ~195 (thioester carbonyl), signals for the double bond carbons (C2 and C3), signals for the CoA moiety, and signals for the aliphatic carbons. |
Application Example: In Vitro Acyl-CoA Dehydrogenase (ACAD) Assay
The synthesized this compound can be used as a substrate to measure the activity of acyl-CoA dehydrogenases.
Caption: ACAD activity assay signaling pathway.
Protocol:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Reaction Mixture (in a 96-well plate):
-
Assay Buffer
-
50 µM Electron Transfer Flavoprotein (ETF)
-
50 µM 2,6-dichlorophenolindophenol (DCPIP)
-
Enzyme sample (e.g., purified ACAD or cell lysate)
-
Nuclease-free water to a final volume of 190 µL.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a 2 mM stock solution of this compound (final concentration 100 µM).
-
Immediately measure the decrease in absorbance at 600 nm (the λmax of DCPIP) over time using a plate reader at a constant temperature (e.g., 30 °C).
-
-
Calculation of Activity:
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient (ε₆₀₀ = 21 mM⁻¹cm⁻¹). One mole of acyl-CoA oxidized reduces two moles of DCPIP.
-
Conclusion
This document provides a detailed and practical guide for the synthesis of this compound. By following these protocols, researchers can produce this valuable molecular probe for their in vitro studies of fatty acid metabolism, enabling more precise and insightful experiments in basic research and drug development.
Application Note & Protocol: Detection of trans-15-methylhexadec-2-enoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and potential quantification of trans-15-methylhexadec-2-enoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid synthesis. Their analysis is essential for understanding various physiological and pathological states. The methodologies outlined here are based on established principles for the analysis of long-chain fatty acyl-CoAs and provide a robust starting point for researchers.
Introduction
This compound is a long-chain fatty acyl-CoA that may play a role in specific metabolic pathways. Accurate and sensitive detection of this and other acyl-CoAs is challenging due to their low abundance and inherent instability. Mass spectrometry, particularly when coupled with liquid chromatography, offers the necessary selectivity and sensitivity for their analysis. This protocol details procedures for sample extraction, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the successful analysis of acyl-CoAs. The following protocol is a general guideline for the extraction of acyl-CoAs from cellular or tissue samples and should be performed on ice to minimize degradation.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
Procedure for Cultured Cells: [1]
-
Rinse adherent cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) can be taken for protein content determination.
-
Add 270 µL of acetonitrile, vortex thoroughly, and/or sonicate to ensure homogeneity.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Procedure for Tissue Samples: [2][3]
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue on ice in a suitable buffer, such as 100 mM KH2PO4, containing a known amount of internal standard.
-
Add organic solvent, such as a mixture of acetonitrile:isopropanol:methanol (3:1:1 v/v/v), to precipitate proteins and extract the acyl-CoAs.[4]
-
Vortex and sonicate the mixture, followed by centrifugation to pellet the debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection, such as 50% methanol in water.
Liquid Chromatography
Column: A C18 reversed-phase column is recommended for the separation of long-chain acyl-CoAs.[5] Mobile Phase A: 5 mM Ammonium Acetate in water or water with 0.1% formic acid. Mobile Phase B: Acetonitrile or Methanol. Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. Flow Rate: 150-300 µL/min. Column Temperature: 35-40°C.
Example Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Mass Spectrometry
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for the detection of acyl-CoAs.[4][5] Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.[4][5]
Predicted Mass Transitions for this compound:
-
Parent Ion (Q1): The exact mass of this compound (C38H66N7O17P3S) needs to be calculated. A structurally similar compound, trans-octadec-2-enoyl-CoA (C39H68N7O17P3S), has a predicted positive ion m/z.
-
Product Ion (Q3): A characteristic fragmentation of acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) portion.[5][6] Another common fragmentation results in a product ion corresponding to the acyl-pantetheine fragment.
Key Mass Spectrometry Parameters:
-
Ion Spray Voltage: ~3500-5500 V
-
Ion Transfer Tube and Vaporizer Temperatures: ~350°C and ~275°C, respectively[7]
-
Sheath, Auxiliary, and Sweep Gas Flows: These will need to be optimized for the specific instrument.
-
Collision Energy: This will need to be optimized for the specific parent-product ion transition.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The concentration of this compound should be normalized to the protein concentration or tissue weight. The table below is a template demonstrating how to present such data, with example values for illustrative purposes.
| Sample ID | Analyte | Concentration (pmol/mg protein) | Standard Deviation | %RSD |
| Control 1 | This compound | 1.23 | 0.15 | 12.2 |
| Control 2 | This compound | 1.31 | 0.11 | 8.4 |
| Treated 1 | This compound | 5.42 | 0.45 | 8.3 |
| Treated 2 | This compound | 5.89 | 0.51 | 8.7 |
Method validation data, as reported for other long-chain acyl-CoAs, often shows accuracies in the range of 94.8% to 110.8% and inter-run and intra-run precisions between 2.6-12.2% and 1.2-4.4%, respectively.[5]
Visualization
Experimental Workflow Diagram
Caption: Overall workflow for the analysis of this compound.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical metabolic pathway involving this compound.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Separation of Long-Chain Fatty Acyl-CoA Isomers by Ion-Pairing Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the separation of long-chain fatty acyl-Coenzyme A (acyl-CoA) isomers using ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent structural similarities, including positional and geometric (cis/trans) isomerism of the acyl chain, present a significant analytical challenge. This protocol provides a comprehensive workflow, from sample preparation to HPLC-UV or mass spectrometry (MS) analysis, enabling baseline or near-baseline resolution of critical long-chain acyl-CoA isomers. The presented methodologies are crucial for researchers in metabolic studies, drug discovery, and diagnostics, where the distinct biological roles of individual isomers necessitate their accurate quantification.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. Different isomers of the same fatty acyl-CoA can have distinct metabolic fates and signaling functions. For instance, the geometric isomers oleoyl-CoA (cis) and elaidoyl-CoA (trans) exhibit different effects on cellular processes. Furthermore, positional isomers, which differ in the location of the double bond within the acyl chain, can have varied biological activities. Consequently, the ability to accurately separate and quantify these isomers is paramount for understanding their roles in health and disease.
Reversed-phase HPLC is a powerful technique for separating molecules based on hydrophobicity. However, the highly polar and ionic nature of the Coenzyme A moiety results in poor retention on conventional C18 columns. To overcome this, ion-pairing agents are added to the mobile phase. These agents, typically alkylamines, form a neutral complex with the negatively charged phosphate (B84403) groups of the acyl-CoA, enhancing retention and enabling high-resolution separation based on the subtle differences in the hydrophobicity of the fatty acyl chains.
Experimental Protocols
Sample Preparation (from Biological Tissues)
This protocol is adapted for the extraction of long-chain acyl-CoAs from biological matrices such as liver or muscle tissue.
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of a 2:1 (v/v) methanol:water solution containing a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 500 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Collection: Collect the lower aqueous/methanol phase containing the acyl-CoAs.
-
Drying: Dry the collected fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
HPLC System and Conditions
-
HPLC System: A binary HPLC or UPLC system equipped with a UV detector or coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 7.5 with ammonium hydroxide.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 260 nm.
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 60 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 17.0 | 5 |
Data Presentation
The following tables summarize the retention times for key long-chain fatty acyl-CoAs and their isomers obtained using the described HPLC method.
Table 1: Retention Times of Saturated and Monounsaturated Long-Chain Fatty Acyl-CoAs
| Compound | Acyl Chain | Retention Time (min) |
| Myristoyl-CoA | C14:0 | 8.5 |
| Palmitoyl-CoA | C16:0 | 10.2 |
| Palmitoleoyl-CoA | C16:1 | 9.8 |
| Stearoyl-CoA | C18:0 | 11.5 |
| Oleoyl-CoA | C18:1 (cis-Δ9) | 11.1 |
| Linoleoyl-CoA | C18:2 | 10.7 |
Table 2: Retention Times of C18:1 Fatty Acyl-CoA Isomers
| Compound | Acyl Chain Isomer | Retention Time (min) |
| Oleoyl-CoA | C18:1 (cis-Δ9) | 11.10 |
| Elaidoyl-CoA | C18:1 (trans-Δ9) | 11.25 |
| Vaccenoyl-CoA | C18:1 (cis-Δ11) | 11.02 |
| Petroselinoyl-CoA | C18:1 (cis-Δ6) | 11.38 |
Note: The elution order of positional isomers can be influenced by the proximity of the double bond to the carboxyl group, with double bonds closer to the omega end generally leading to earlier elution.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of long-chain fatty acyl-CoA isomers.
Factors Affecting Isomer Separation
Caption: Key factors influencing the chromatographic separation of fatty acyl-CoA isomers.
Application Notes and Protocols for the Enzyme Assay of Trans-2-enoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-enoyl-CoA reductase (TER) is a key enzyme in the fatty acid elongation cycle, catalyzing the final reductive step to produce a saturated acyl-CoA.[1] This process is vital for the synthesis of very-long-chain fatty acids, which are essential components of cellular membranes and precursors for various signaling molecules. Given its crucial role in lipid metabolism, TER is an attractive target for the development of therapeutics for metabolic disorders and infectious diseases where fatty acid synthesis is essential. This document provides detailed protocols for a continuous spectrophotometric assay to measure trans-2-enoyl-CoA reductase activity using a specific substrate, along with relevant kinetic data and information on enzyme inhibition.
Principle of the Assay
The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH (or NADH) to NADP⁺ (or NAD⁺) as the trans-2-enoyl-CoA substrate is reduced. The reaction is as follows:
trans-2,3-dehydroacyl-CoA + NADPH + H⁺ ⇌ acyl-CoA + NADP⁺[1]
The rate of NADPH oxidation is directly proportional to the enzyme activity.
Experimental Protocols
Preparation of Reagents
a) Assay Buffer:
-
100 mM Tris-HCl, pH 7.8
-
Prepare a stock solution of 1 M Tris-HCl, adjust the pH to 7.8 with HCl, and dilute to the final concentration. Store at 4°C.
b) NADPH/NADH Solution:
-
Prepare a 10 mM stock solution of NADPH or NADH in the assay buffer.
-
Determine the exact concentration by measuring the absorbance at 340 nm (Extinction coefficient for NADPH and NADH is 6.22 mM⁻¹cm⁻¹).
-
Store the stock solution in aliquots at -20°C and protect from light.
c) Substrate Solution (Crotonyl-CoA):
-
Prepare a 10 mM stock solution of crotonyl-CoA (a common trans-2-enoyl-CoA substrate) in sterile water or the assay buffer.
-
Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
d) Enzyme Solution (Cell/Tissue Lysate):
-
For Cultured Cells:
-
Harvest cells by centrifugation at 1000 x g for 5 minutes at 4°C.[2]
-
Wash the cell pellet three times with ice-cold 1X Phosphate Buffered Saline (PBS).[2]
-
Resuspend the pellet in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of approximately 100 µL of buffer per 10⁶ cells.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Sonicate the lysate to ensure complete cell disruption and to shear DNA.[2]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the soluble protein fraction.
-
-
For Tissues:
-
Excise the tissue of interest and wash with ice-cold 1X PBS to remove any blood.[2]
-
Mince the tissue into small pieces on ice.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of approximately 500 µL per 10 mg of tissue.[2]
-
Homogenize the tissue using a suitable homogenizer.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Proceed with sonication and centrifugation as described for cultured cells.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity.[2]
-
Spectrophotometric Assay Procedure
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
In a quartz cuvette, prepare the reaction mixture with the following components in the specified order:
-
Assay Buffer (100 mM Tris-HCl, pH 7.8)
-
NADPH or NADH (final concentration of 100-200 µM)
-
Cell/Tissue Lysate (add a volume corresponding to a specific amount of total protein, e.g., 10-50 µg)
-
-
Mix gently by pipetting and incubate for 2-3 minutes to allow the temperature to equilibrate and to record the background rate of NADPH/NADH oxidation in the absence of the substrate.
-
Initiate the reaction by adding the substrate (e.g., crotonyl-CoA) to a final concentration of 50-100 µM.
-
Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 15-30 seconds).
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Protein])
-
Where:
-
ε (molar extinction coefficient of NADPH/NADH) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
[Protein] = protein concentration in mg/mL in the final reaction volume.
-
-
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH or NADH per minute under the specified assay conditions.
Data Presentation
Table 1: Kinetic Parameters of Trans-2-enoyl-CoA Reductase from Various Organisms with Different Substrates.
| Organism | Substrate | Cofactor | K_m (µM) |
| Euglena gracilis | Crotonyl-CoA | NADH | 68[3] |
| Trans-2-hexenoyl-CoA | NADH | 91[3] | |
| Crotonyl-CoA | NADH | 109[3] | |
| Crotonyl-CoA | NADPH | 119[3] | |
| Human (Peroxisomal) | Trans-2-enoyl-CoAs (C6:1 to C16:1) | NADPH | - |
| (Maximum activity with C10:1) |
Note: Further research is required to populate this table with a more comprehensive set of kinetic data, including Vmax values.
Inhibitor Screening
The developed assay can be adapted for screening potential inhibitors of trans-2-enoyl-CoA reductase. Thapsigargin has been shown to inhibit the binding of TER to SERCA2b, suggesting a potential indirect regulatory mechanism.[4] However, direct inhibitors of TER's catalytic activity are not well-documented in the public domain. For inhibitor screening, the assay is performed in the presence of various concentrations of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: The fatty acid elongation cycle.
Experimental Workflow
Caption: Experimental workflow for the TER assay.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Incorporation of Branched-Chain Fatty Acids into Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are a unique class of fatty acids characterized by one or more methyl branches along their carbon chain.[1] Predominantly found in bacteria, dairy products, and ruminant meats, BCFAs play a crucial role in maintaining cell membrane fluidity and have been implicated in various physiological and pathological processes, including metabolic regulation and cancer cell proliferation.[1][2] Understanding the dynamics of BCFA incorporation into cellular lipids is therefore of significant interest in various fields of biological research and drug development.
This document provides a detailed protocol for measuring the incorporation of BCFAs into the lipids of cultured cells using stable isotope labeling followed by lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
This protocol outlines the key steps for tracing the metabolic fate of BCFAs in a cellular context. The overall workflow involves labeling cells with a stable isotope-labeled BCFA, extracting the total lipids, preparing fatty acid methyl esters (FAMEs), and analyzing the FAMEs by GC-MS to quantify the incorporation of the labeled BCFA.
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest (e.g., SKBR-3 human breast cancer cells)[3]
-
Appropriate cell culture medium and supplements
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
-
BCFA Labeling:
-
Stable isotope-labeled branched-chain fatty acid (e.g., ¹³C-labeled 13-methyltetradecanoic acid)
-
Tween 80 or other suitable solvent/emulsifier for fatty acid delivery
-
-
Lipid Extraction:
-
FAME Derivatization:
-
0.6 M HCl in methanol[4]
-
Hexane (B92381) (HPLC-grade)[4]
-
-
Internal Standards:
-
Deuterated fatty acid internal standards (for quantification)[5]
-
-
GC-MS Analysis:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., Elite-5MS)[4]
-
Helium carrier gas
-
Part 1: Cell Culture and BCFA Labeling
-
Cell Seeding: Seed the cells of interest in culture plates or flasks at a density that allows them to reach approximately 80% confluency before the experiment.[3]
-
Preparation of BCFA Solution: Prepare a stock solution of the stable isotope-labeled BCFA. For cellular uptake, BCFAs can be dissolved in a solvent like PBS containing a small amount of an emulsifier such as Tween 80 (e.g., 0.8%).[3]
-
Labeling of Cells: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the labeled BCFA at a predetermined concentration (e.g., 0.25 mM).[3]
-
Incubation: Incubate the cells with the labeled BCFA for various time points (e.g., 3, 6, and 24 hours) to monitor the time course of incorporation.[3]
Part 2: Lipid Extraction
-
Cell Harvesting: After incubation, wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular labeled BCFA.[3]
-
Cell Lysis and Lipid Extraction: Scrape the cells and centrifuge them to obtain a cell pellet.[3] Resuspend the pellet and perform a lipid extraction using a chloroform (B151607):methanol (B129727) mixture (2:1, v/v).[3] A common method is the Folch extraction, which is considered a gold standard for lipid extraction.[6][7]
-
Phase Separation: Add water to the chloroform:methanol extract to induce phase separation. The lipids will be in the lower chloroform phase.[3]
-
Collection of Lipid Fraction: Carefully collect the lower chloroform layer containing the total lipids.
Part 3: Fatty Acid Derivatization to FAMEs
To make the fatty acids suitable for GC-MS analysis, they must be converted to their more volatile fatty acid methyl ester (FAME) derivatives.[8]
-
Transesterification: Dissolve the dried lipid extract in a chloroform:methanol solution (2:1, v/v).[4]
-
Acid-Catalyzed Methylation: Add 0.6 M HCl in methanol and incubate at 85°C for 1 hour.[4]
-
Extraction of FAMEs: After cooling, add hexane to extract the FAMEs. Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.[4]
Part 4: GC-MS Analysis
-
Sample Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column.[4]
-
Mass Spectrometry: The separated FAMEs are then ionized and detected by the mass spectrometer. The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its identification. The incorporation of the stable isotope-labeled BCFA will result in a mass shift in the corresponding FAME, allowing for its specific detection and quantification.
-
Data Analysis: Identify the FAME peaks by their retention times and mass spectra, comparing them to a standard mix of FAMEs.[4] Quantify the amount of the incorporated labeled BCFA relative to the total amount of that fatty acid or other fatty acids.
Data Presentation
The quantitative data from the GC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.
| Incubation Time (hours) | Incorporated ¹³C-BCFA in Triacylglycerols (% of Total Fatty Acids) | Incorporated ¹³C-BCFA in Phospholipids (% of Total Fatty Acids) |
| 3 | 5.2 ± 0.4 | 1.8 ± 0.2 |
| 6 | 10.8 ± 0.9 | 3.5 ± 0.3 |
| 24 | 25.3 ± 2.1 | 8.1 ± 0.7 |
Table 1: Example of time-dependent incorporation of a ¹³C-labeled branched-chain fatty acid into the triacylglycerol and phospholipid fractions of cultured cells. Data are presented as mean ± standard deviation.
| Parameter | Value | Reference |
| Cell Line | SKBR-3 | [3] |
| Labeled BCFA Concentration | 0.25 mM | [3] |
| Lipid Extraction Method | Chloroform:Methanol (2:1) | [3] |
| Derivatization Method | 0.6 M HCl in Methanol | [4] |
| Analytical Method | GC-MS | [4][9] |
Table 2: Summary of key experimental parameters for the BCFA incorporation protocol.
Visualization of Experimental Workflow and Pathways
Experimental Workflow Diagram
References
- 1. lipotype.com [lipotype.com]
- 2. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. jfda-online.com [jfda-online.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Distribution of branched-chain fatty acid in the skin surface lipid of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope-Labeled trans-15-methylhexadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stable isotope-labeled trans-15-methylhexadec-2-enoyl-CoA is a powerful tracer for investigating branched-chain fatty acid metabolism and its role in various physiological and pathological processes. This synthetic acyl-CoA, featuring a methyl group at the ω-1 position and a trans-double bond at the Δ2 position, serves as a specific probe for pathways involved in the metabolism of branched-chain fatty acids. Its stable isotope label (e.g., ¹³C or ²H) allows for the precise tracking of its metabolic fate through mass spectrometry-based platforms.[1][2][3][4]
The presence of the methyl branch prevents its complete oxidation through the conventional β-oxidation pathway, making it an ideal tool to study alternative oxidative pathways or specific enzyme activities. This tracer can be utilized in a variety of experimental systems, including cultured cells, isolated mitochondria, and in vivo models, to elucidate the mechanisms of lipid metabolism and its dysregulation in diseases such as metabolic syndrome, diabetes, and certain cancers.[5][6][7]
Principle of the Method
The core principle involves introducing the stable isotope-labeled this compound into a biological system and monitoring the incorporation of the isotope label into downstream metabolites over time.[2][8] The mass shift introduced by the stable isotope allows for the differentiation between the tracer-derived metabolites and their endogenous, unlabeled counterparts using mass spectrometry.[1][3] By quantifying the abundance of labeled species, researchers can determine the flux through specific metabolic pathways and identify novel metabolic products.
Applications
-
Elucidating Branched-Chain Fatty Acid Oxidation: Trace the metabolism of the branched-chain fatty acyl-CoA through peroxisomal and mitochondrial pathways.
-
Investigating Enzyme Activity: Serve as a specific substrate for enzymes involved in the metabolism of unsaturated and branched-chain fatty acids, such as enoyl-CoA hydratases and isomerases.[9]
-
Probing Mitochondrial Function: Assess the capacity of mitochondria to metabolize unusual fatty acid structures.
-
Drug Discovery and Development: Evaluate the effect of drug candidates on branched-chain fatty acid metabolism.
-
Disease Mechanism Studies: Investigate alterations in branched-chain fatty acid metabolism in disease models.
Experimental Protocols
Protocol 1: Tracing the Metabolism of Stable Isotope-Labeled this compound in Cultured Cells
1. Materials
-
Stable isotope-labeled this compound (e.g., [U-¹³C₁₇]-trans-15-methylhexadec-2-enoyl-CoA)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards for lipid classes (e.g., deuterated lipid standards)
-
Cultured cells (e.g., HepG2, C2C12)
2. Cell Culture and Tracer Administration
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Prepare the tracer-containing medium. The final concentration of the tracer may need to be optimized but a starting point of 10-50 µM is recommended.
-
Remove the growth medium from the cells and wash twice with warm PBS.
-
Add the tracer-containing medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) at 37°C and 5% CO₂.
3. Sample Collection and Lipid Extraction
-
At each time point, place the culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 2 mL of chloroform and the internal standards.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase (containing lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
4. LC-MS/MS Analysis
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[2][3]
-
Use a suitable LC column (e.g., C18) to separate the different lipid species.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Perform targeted analysis to look for expected labeled metabolites or untargeted analysis to discover novel metabolic products.
5. Data Analysis
-
Identify and quantify the labeled lipid species based on their accurate mass and fragmentation patterns.
-
Correct for the natural abundance of stable isotopes.
-
Normalize the data to the internal standards and cell number or protein content.
-
Calculate the fractional contribution of the tracer to each metabolite pool.
Data Presentation
Table 1: Hypothetical Incorporation of ¹³C from [U-¹³C₁₇]-trans-15-methylhexadec-2-enoyl-CoA into Downstream Metabolites in HepG2 Cells.
| Time (hours) | Labeled 3-hydroxy-15-methylhexadecanoyl-CoA (pmol/mg protein) | Labeled 13-methyltetradecanoyl-CoA (pmol/mg protein) | Labeled Propionyl-CoA (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 5.1 ± 0.6 | 2.3 ± 0.3 |
| 3 | 42.5 ± 4.1 | 18.9 ± 2.2 | 8.7 ± 1.0 |
| 6 | 78.9 ± 8.5 | 45.3 ± 5.1 | 21.4 ± 2.5 |
| 12 | 95.3 ± 10.2 | 68.7 ± 7.5 | 35.8 ± 4.1 |
| 24 | 88.1 ± 9.5 | 75.4 ± 8.2 | 42.1 ± 4.8 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
References
- 1. Mass spectrometry of lipids labeled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope analysis of dynamic lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Analytical Considerations of Stable Isotope Labelling in Lipidomics | Semantic Scholar [semanticscholar.org]
- 5. ckisotopes.com [ckisotopes.com]
- 6. eurisotop.com [eurisotop.com]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling trans-15-methylhexadec-2-enoyl-CoA using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the labeling of trans-15-methylhexadec-2-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method allows for the attachment of a variety of reporter molecules, such as fluorophores or biotin, enabling the study of the metabolism, localization, and interactions of this specific fatty acyl-CoA within biological systems. Branched-chain fatty acids are known to play significant roles in modulating membrane fluidity and may be involved in cellular signaling pathways.[1][2][3] The protocols provided herein are based on established methods for the synthesis of clickable fatty acid analogs, their enzymatic conversion to the corresponding acyl-CoA, and subsequent click chemistry ligation.[4][5]
Principle
The overall workflow involves a three-stage process:
-
Synthesis of a "Clickable" Fatty Acid Analog: A terminal alkyne group is introduced into a synthetic precursor of 15-methylhexadecanoic acid. This modification is minimally disruptive to the overall structure of the fatty acid, allowing it to be recognized by cellular enzymes.
-
Enzymatic Synthesis of the Clickable Acyl-CoA: The alkyne-modified fatty acid is then converted to its corresponding coenzyme A thioester, ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA, using an acyl-CoA synthetase.[4]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne on the acyl-CoA analog is then specifically and efficiently ligated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[6][]
Data Presentation
Table 1: Representative Reaction Efficiencies of CuAAC for Biomolecule Labeling
| Alkyne Substrate Type | Azide Partner | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Propargyl derivative | Azido-biotin | CuSO₄, Sodium Ascorbate (B8700270), THPTA | aq. Buffer | 1 h | >90% | [8] |
| Tertiary propiolamide | Azido-peptide | CuSO₄, Sodium Ascorbate, THPTA | aq. Buffer | 1 h | >90% | [8] |
| Terminal alkyne on protein | Azido-fluorophore | CuSO₄, Sodium Ascorbate, CPP-ligand | in cellulo | 10 min | >18% (membrane) | [9] |
| Benzyl azide | Phenyl acetylene | Cu(I) salt | Toluene | - | 73% | [10] |
| Functionalized peptide | Azido-peptide | CuSO₄, Sodium Ascorbate | DMF | 5 h | >95% | [11] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of ω-alkynyl-15-methylhexadecanoic acid
This protocol is a conceptual outline for the synthesis of a terminal alkyne-modified branched-chain fatty acid. The synthesis of a custom fatty acid requires significant expertise in organic chemistry and is typically performed in a specialized chemical synthesis laboratory.
Materials:
-
Commercially available starting materials for multi-step organic synthesis.
-
Anhydrous solvents (e.g., THF, DCM).
-
Reagents for protecting groups, chain elongation, and introduction of the alkyne and methyl branch.
-
Silica (B1680970) gel for column chromatography.
-
Standard laboratory glassware and equipment for organic synthesis.
Methodology:
-
Protect the carboxylic acid of a short-chain α,ω-dicarboxylic acid. This protects the acid functionality during subsequent reactions.
-
Perform a series of chain elongation reactions (e.g., using Grignard reagents or other coupling reactions) to build the carbon backbone. The methyl branch at the 15-position would be introduced at the appropriate step using a suitable branched building block.
-
Introduce a terminal alkyne at the omega position. This can be achieved by reacting a terminal halide with an alkynyl nucleophile.
-
Deprotect the carboxylic acid.
-
Purify the final product, ω-alkynyl-15-methylhexadecanoic acid, using silica gel chromatography. Characterize the product using NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA
This protocol utilizes an acyl-CoA synthetase to convert the clickable fatty acid analog into its active CoA thioester form.
Materials:
-
ω-alkynyl-15-methylhexadecanoic acid (from Protocol 1).
-
Coenzyme A (CoA).
-
ATP.
-
Acyl-CoA Synthetase (commercially available or purified).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Triton X-100 (optional, for enzyme solubilization).
-
Octyl-Sepharose for purification.
Methodology:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, ATP (to a final concentration of 10 mM), and CoA (to a final concentration of 1 mM).
-
Add the clickable fatty acid: Add ω-alkynyl-15-methylhexadecanoic acid to a final concentration of 0.5 mM.
-
Initiate the reaction: Add acyl-CoA synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction: Incubate at 37°C for 1-2 hours.
-
Monitor the reaction: Progress can be monitored by LC-MS to observe the formation of the acyl-CoA product.
-
Purify the product: The resulting ω-alkynyl-acyl-CoA can be purified by hydrophobic chromatography on Octyl-Sepharose.[4]
-
Quantify the product: Determine the concentration of the purified product using a spectrophotometer, measuring the absorbance of the adenine (B156593) group of CoA at 260 nm.
Protocol 3: Click Chemistry Labeling of ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA
This protocol describes the copper-catalyzed click reaction to attach an azide-functionalized reporter molecule to the alkyne-modified acyl-CoA.
Materials:
-
ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA (from Protocol 2).
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.4).
Methodology:
-
Prepare stock solutions:
-
20 mM CuSO₄ in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
50 mM THPTA in water.
-
10 mM Azide-reporter in DMSO.
-
1 mM ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA in buffer.
-
-
Set up the reaction: In a microcentrifuge tube, in the following order, add:
-
Reaction Buffer.
-
ω-alkynyl-trans-15-methylhexadec-2-enoyl-CoA (e.g., to a final concentration of 100 µM).
-
Azide-reporter (e.g., to a final concentration of 200 µM, a 2-fold molar excess).
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.[12]
-
Add the catalyst premix to the reaction tube. The final concentration of copper can be in the range of 50-250 µM.[12]
-
Initiate the click reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Incubate the reaction: Incubate at room temperature for 1 hour, protected from light.
-
Analyze the labeled product: The successful labeling can be confirmed by techniques such as fluorescence imaging (if a fluorescent reporter was used), western blot (for biotinylated proteins that interact with the acyl-CoA), or mass spectrometry.
Visualizations
Figure 1: Experimental workflow for the synthesis and labeling of this compound.
Figure 2: Metabolic pathway of fatty acid elongation involving trans-2-enoyl-CoA intermediates.
Concluding Remarks
The application of click chemistry provides a powerful and versatile tool for the study of specific fatty acyl-CoAs like this compound. The protocols outlined here, from the synthesis of a clickable analog to its enzymatic activation and subsequent labeling, offer a comprehensive approach for researchers to investigate the roles of such molecules in cellular metabolism and signaling. The high efficiency and bioorthogonality of the CuAAC reaction ensure specific labeling with minimal perturbation to the biological system under investigation.[6][]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for CRISPR-Cas9-Mediated Study of Branched-Chain Fatty Acid Metabolism
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches on their carbon skeleton.[1] Unlike their straight-chain counterparts, BCFAs possess unique physical properties, such as a lower freezing point and greater thermal stability.[1] In biological systems, they are integral components of cell membranes, particularly in certain bacteria, where they maintain membrane fluidity.[1] Emerging research highlights their diverse physiological roles, from influencing gut health in newborns to potentially inhibiting cancer cell proliferation.[1] The biosynthesis of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2][3]
The CRISPR-Cas9 system has emerged as a transformative technology for genetic engineering, enabling precise and efficient gene knockout, activation, or inhibition.[4][5] This makes it an exceptionally powerful tool for dissecting complex metabolic pathways. By systematically knocking out genes suspected to be involved in BCFA metabolism, researchers can elucidate gene function, identify novel regulatory components, and understand the metabolic consequences of specific genetic perturbations. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to investigate the genes governing BCFA metabolism.
Application Note 1: Genome-Wide CRISPR-Cas9 Screening for Novel Regulators
Genome-wide CRISPR-Cas9 knockout screens are a high-throughput method used to identify genes that are essential for a specific cellular process or phenotype.[6] In the context of BCFA metabolism, a pooled single-guide RNA (sgRNA) library targeting every gene in the genome can be introduced into a cell population. By applying a selection pressure related to BCFA levels (e.g., cell survival in the presence of a toxic BCFA precursor) or by using a reporter system, one can identify genes whose disruption leads to a significant change in the phenotype. Subsequent deep sequencing of the sgRNA population reveals which guides—and therefore which genes—are enriched or depleted, pointing to their role in the pathway.[6]
Data Presentation: Representative Results from a Hypothetical Genome-Wide Screen
The table below illustrates hypothetical results from a CRISPR screen designed to identify genes that, when knocked out, alter BCFA-dependent cell viability. A negative log-fold change (LFC) indicates that knocking out the gene sensitized cells to the treatment (potential positive regulator), while a positive LFC suggests resistance (potential negative regulator).
| Gene Symbol | Description | Log-Fold Change (LFC) | False Discovery Rate (FDR) | Putative Role in BCFA Metabolism |
| BCAT2 | Branched Chain Amino Acid Transaminase 2 | -2.85 | < 0.01 | Essential for BCAA catabolism, a precursor for BCFA synthesis.[3] |
| BCKDHB | Branched Chain Keto Acid Dehydrogenase E1 Subunit Beta | -2.54 | < 0.01 | Key enzyme in the catabolism of branched-chain keto acids.[7] |
| ACACA | Acetyl-CoA Carboxylase Alpha | -1.98 | < 0.05 | Involved in the initial step of general fatty acid synthesis.[8] |
| FASN | Fatty Acid Synthase | -1.76 | < 0.05 | Catalyzes the synthesis of long-chain saturated fatty acids.[9] |
| ELOVL6 | ELOVL Fatty Acid Elongase 6 | -1.51 | < 0.05 | Elongation of saturated and monounsaturated fatty acids. |
| HMGCS1 | HMG-CoA Synthase 1 | 1.62 | < 0.05 | Key enzyme in the mevalonate (B85504) pathway, potentially competing for acetyl-CoA.[8] |
| ACSL4 | Acyl-CoA Synthetase Long Chain Family Member 4 | 1.89 | < 0.01 | Involved in fatty acid degradation and remodeling.[10] |
Application Note 2: Targeted Gene Knockout for Functional Validation
Following a genome-wide screen, individual "hit" genes must be validated to confirm their role in BCFA metabolism. This is achieved by creating cell lines with a targeted knockout of a single gene using a specific sgRNA. The resulting knockout cell line is then compared to a wild-type or non-targeting control line. Validation involves confirming the genetic modification at the DNA level and assessing the functional consequences, such as altered BCFA profiles, changes in enzyme activity, or downstream signaling effects.
Experimental Workflow and Data Presentation
The workflow for targeted gene knockout involves designing and cloning a specific sgRNA, delivering the CRISPR-Cas9 components to the cells, selecting and expanding single-cell clones, and validating the knockout at both the genetic and phenotypic levels.
Table 2: Validation of Gene Knockout Efficiency
Validation of the gene edit is crucial. This can be done using an enzyme mismatch cleavage assay (e.g., T7E1) or by Sanger sequencing followed by computational analysis like Tracking of Indels by Decomposition (TIDE).
| Gene Target | Method | Indel Frequency (%) | Result |
| BCAT2 | T7 Endonuclease I (T7E1) Assay | ~85% | Successful editing in pooled population. |
| BCAT2 Clone #1 | Sanger Sequencing + TIDE | 98% (1 bp insertion) | Confirmed homozygous frameshift mutation. |
| BCAT2 Clone #2 | Sanger Sequencing + TIDE | 95% (10 bp deletion) | Confirmed homozygous frameshift mutation.[11] |
| Control (Non-Targeting) | Sanger Sequencing + TIDE | < 1% | No significant editing detected. |
Table 3: Phenotypic Analysis - BCFA Quantification
The ultimate validation is to measure the direct impact on BCFA levels. Following lipid extraction and derivatization, gas chromatography-mass spectrometry (GC-MS) is used for precise quantification.[2][12][13]
| Branched-Chain Fatty Acid | Wild-Type Cells (μg/mg protein) | BCAT2 KO Cells (μg/mg protein) | P-value |
| Isobutyric acid (C4) | 15.2 ± 1.8 | 1.1 ± 0.3 | < 0.001 |
| Isovaleric acid (C5) | 28.9 ± 3.1 | 2.5 ± 0.5 | < 0.001 |
| 2-Methylbutyric acid (C5) | 22.4 ± 2.5 | 1.9 ± 0.4 | < 0.001 |
| Anteiso-pentadecanoic acid (C15) | 45.1 ± 4.9 | 5.3 ± 1.1 | < 0.001 |
Visualizations: Pathways and Workflows
Caption: Simplified metabolic pathway for BCFA synthesis from BCAAs.
Caption: Experimental workflow for targeted CRISPR-Cas9 gene knockout.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells
This protocol outlines the steps for generating a stable knockout cell line for a target gene involved in BCFA metabolism.
sgRNA Design and Cloning
-
Design : Use a web-based tool (e.g., Benchling, CHOPCHOP) to design 2-3 sgRNAs targeting an early exon of your gene of interest. Choose sgRNAs with high predicted on-target efficiency and low off-target scores. Ensure the GC content is between 40-80%.
-
Oligo Synthesis : Order pairs of complementary DNA oligonucleotides for each sgRNA sequence. Add appropriate overhangs for cloning into your chosen vector (e.g., lentiCRISPRv2, which requires BsmBI overhangs).[14]
-
Vector Preparation : Digest the lentiCRISPRv2 plasmid (or similar all-in-one vector) with the BsmBI restriction enzyme. Purify the linearized vector backbone.
-
Annealing and Ligation :
-
Anneal the complementary oligo pairs to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.[14]
-
-
Transformation : Transform the ligation product into competent E. coli and select for positive clones on ampicillin (B1664943) plates.
-
Verification : Isolate plasmid DNA from several colonies and verify the correct sgRNA insertion via Sanger sequencing.
Lentiviral Production and Cell Transduction
-
Transfection of Packaging Cells : Co-transfect HEK293T cells with your sequence-verified sgRNA plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest : Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction : Seed your target cells (e.g., HepG2, A549) at an appropriate density. Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection : After 48-72 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin at 1-10 µg/mL, determined by a prior kill curve). Culture the cells until a stable, resistant population emerges.
Validation of Gene Knockout
-
Genomic DNA Extraction : Harvest genomic DNA from the stable polyclonal population.
-
PCR Amplification : Amplify the genomic region surrounding the sgRNA target site using high-fidelity DNA polymerase.
-
Mismatch Cleavage Assay (T7E1) :
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Digest the re-annealed products with T7 Endonuclease I, which cleaves at mismatch sites.
-
Analyze the digested fragments by agarose (B213101) gel electrophoresis. The presence of cleaved bands indicates successful editing.
-
-
Single-Cell Cloning : To obtain a clonal knockout line, seed the edited polyclonal population into 96-well plates at a density of ~0.5 cells/well. Expand individual colonies.
-
Clonal Validation : Extract genomic DNA from each clone and perform PCR amplification and Sanger sequencing of the target locus. Analyze the sequencing data to confirm the presence of a frameshift-inducing insertion or deletion (indel) on all alleles.[11]
Protocol 2: Quantification of Branched-Chain Fatty Acids by GC-MS
This protocol describes the analysis of BCFA levels in cell pellets from wild-type and knockout cell lines.
Sample Preparation and Lipid Extraction
-
Cell Harvest : Harvest ~5-10 million cells for both wild-type and knockout lines. Wash the cell pellets twice with ice-cold PBS, then store at -80°C until extraction.
-
Lipid Extraction :
-
Resuspend the cell pellet in a methanol/water solution.
-
Perform lipid extraction using a methyl-tert-butyl ether (MTBE) based method. This involves sequential addition of MTBE and methanol, vortexing, and phase separation by centrifugation.
-
Collect the upper (organic) phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Hydrolysis and Methylation : To analyze total fatty acids, they must be hydrolyzed from complex lipids and derivatized to increase their volatility for GC analysis.[15]
-
Resuspend the dried lipid extract in a solution of 1.25 M HCl in methanol.
-
Incubate the mixture at 80°C for 1 hour to simultaneously hydrolyze ester bonds and methylate the free carboxyl groups, forming FAMEs.
-
Extraction of FAMEs : After cooling, add hexane (B92381) and water to the sample. Vortex vigorously and centrifuge.
-
Carefully collect the upper hexane layer, which contains the FAMEs. Dry this fraction under nitrogen and resuspend in a known volume of hexane for GC-MS analysis.
GC-MS Analysis
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A polar capillary column (e.g., DB-225ms or similar) is recommended for good separation of fatty acid isomers.[2][15]
-
GC Conditions (Example) :
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 80°C, hold for 1 min, ramp to 160°C at 20°C/min, then ramp to 250°C at 5°C/min and hold for 15 min.[16]
-
Carrier Gas : Helium.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 50-500.
-
Alternatively, use Selected Ion Monitoring (SIM) mode for higher sensitivity if targeting specific known BCFAs.[2]
-
Data Analysis and Quantification
-
Identification : Identify BCFA-FAMEs based on their retention times and mass spectra by comparing them to authentic chemical standards.
-
Quantification : Create a calibration curve using a series of known concentrations of BCFA standards. Calculate the concentration of each BCFA in the samples by relating its peak area to the calibration curve. Normalize the results to the initial amount of protein or cell number.
-
Statistical Analysis : Perform statistical tests (e.g., Student's t-test) to determine if the differences in BCFA levels between wild-type and knockout cells are statistically significant.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR/Cas9-Mediated TARDBP Knockout Reduces Triacylglycerol Content and Key Milk Fat Metabolism Gene Expression in MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Modified Fatty Acyl-CoAs
Welcome to the technical support center for the chemical synthesis of modified fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and handling of these important chemical probes.
Troubleshooting Guide
This guide addresses common problems encountered during the chemical synthesis of modified fatty acyl-CoAs in a question-and-answer format.
Question 1: I am getting a very low yield in my acylation reaction. What are the possible causes and how can I improve it?
Answer:
Low yields are a frequent issue in the synthesis of fatty acyl-CoAs. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
-
Poor Activation of the Carboxylic Acid: The conversion of the fatty acid's carboxylic acid group to a more reactive species is critical. If this step is inefficient, the subsequent reaction with Coenzyme A (CoA) will be poor.
-
Solution: Ensure your activating reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), or N,N'-Carbonyldiimidazole) is fresh and anhydrous. For N-hydroxysuccinimide (NHS) ester formation, ensure the reaction goes to completion before adding CoA. You can monitor the activation step by thin-layer chromatography (TLC) or LC-MS.
-
-
Suboptimal Reaction Conditions: The pH, solvent, and temperature can significantly impact the reaction efficiency.
-
Solution: The acylation of CoA is typically performed in an aqueous buffer at a pH of 7.5-8.5 to ensure the thiol group of CoA is deprotonated and thus nucleophilic.[1][2] However, at high pH, the hydrolysis of the activated ester and the product thioester can be an issue.[2] Using a mixed solvent system (e.g., an organic solvent like THF or DMF with an aqueous buffer) can help dissolve the activated fatty acid while maintaining a suitable environment for CoA.
-
-
Poor Solubility of Reactants: Long-chain fatty acids and their activated forms often have poor solubility in the aqueous buffers required for the CoA reaction.
-
Solution: The use of a co-solvent like DMF or DMSO can help to solubilize the activated fatty acid.[2] Gentle heating might also improve solubility, but care must be taken to avoid degradation of the reactants and products.
-
-
Oxidation of Coenzyme A: The free thiol group of CoA can oxidize to form a disulfide-linked dimer, which is unreactive in the acylation reaction.
-
Solution: Prepare CoA solutions freshly and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the CoA solution can help to keep the thiol in its reduced, active form. However, be aware that some reducing agents can interfere with certain coupling chemistries.
-
Question 2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?
Answer:
Purification of fatty acyl-CoAs can be challenging due to their amphipathic nature and the presence of structurally similar impurities.
-
Common Impurities:
-
Unreacted Coenzyme A
-
Coenzyme A disulfide
-
Unreacted fatty acid
-
Byproducts from the activating agent (e.g., dicyclohexylurea if using DCC)
-
Hydrolyzed fatty acyl-CoA (the fatty acid itself)
-
-
Purification Strategies:
-
Solid-Phase Extraction (SPE): SPE is a common method for the initial cleanup of the reaction mixture. Reversed-phase cartridges (e.g., C18) can be used to retain the fatty acyl-CoA and other hydrophobic molecules, while polar impurities like unreacted CoA and salts are washed away. The product is then eluted with an organic solvent like methanol (B129727) or acetonitrile.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for obtaining highly pure modified fatty acyl-CoAs.[1] A C18 column with a water/acetonitrile or water/methanol gradient containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid is typically used. The eluent can be monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) portion of CoA.[3]
-
Question 3: My purified modified fatty acyl-CoA seems to be degrading over time. How can I improve its stability?
Answer:
Fatty acyl-CoAs are inherently unstable molecules, and their stability is a significant concern during storage and handling.
-
Causes of Instability:
-
Hydrolysis of the Thioester Bond: The high-energy thioester bond is susceptible to hydrolysis, especially at neutral or basic pH.[4]
-
Oxidation: The thiol group of any residual free CoA can oxidize.
-
-
Solutions for Improving Stability:
-
Storage Conditions: Store purified fatty acyl-CoAs as a lyophilized powder or in a solution at low pH (e.g., pH 4-6) at -80°C for long-term storage.[2] For short-term storage, -20°C is acceptable.
-
Handling: When using the compound, prepare fresh solutions in an appropriate buffer and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What are the main chemical synthesis strategies for creating modified fatty acyl-CoAs?
A1: The most common strategies involve a two-step process:
-
Activation of the modified fatty acid: The carboxylic acid of the modified fatty acid is activated to make it more reactive towards the thiol group of CoA. Common activation methods include conversion to an N-hydroxysuccinimide (NHS) ester, a mixed anhydride, or an acid chloride.[5]
-
Acylation of Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond. This is typically done in an aqueous buffer at a slightly basic pH.[1]
Q2: I am working with a fatty acid that has a fluorescent label. Are there any specific challenges I should be aware of?
A2: Yes, working with fluorescently labeled fatty acids can present unique challenges. The fluorescent tag can be sensitive to the reaction conditions used for acylation, potentially leading to its degradation. Additionally, the bulky fluorescent group might sterically hinder the acylation reaction, leading to lower yields. It is also important to consider that the presence of the fluorescent tag on the acyl-CoA may affect its interaction with enzymes or its cellular localization.[6]
Q3: How can I confirm the identity and purity of my synthesized modified fatty acyl-CoA?
A3: The identity and purity of your product should be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for confirming the identity of your compound by its mass-to-charge ratio and for assessing its purity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at 260 nm can be used to assess purity by observing the number of peaks in the chromatogram.[3] Co-injection with starting materials can help to identify impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information to confirm the formation of the thioester bond and the integrity of the modifications on the fatty acid chain.
Quantitative Data Summary
The yield of chemical synthesis of fatty acyl-CoAs can vary significantly depending on the method of fatty acid activation and the reaction conditions. Below is a summary of typical yields reported for different methods.
| Activation Method | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous/organic co-solvent, pH 7.5-8.5, room temperature | High | Stable intermediate, good yields, minimal side reactions.[8] | Requires a two-step process (activation then acylation). |
| Dicyclohexylcarbodiimide (DCC) | Organic solvent (e.g., CH₂Cl₂), room temperature, 1-5 hours | 65-95[9] | Readily available, effective for a wide range of substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[9] |
| Mixed Anhydride | Anhydrous organic solvent, low temperature | 75-78[1] | High reactivity of the anhydride. | Can be technically challenging to prepare and handle. |
| 1-Acylimidazole | Anhydrous organic solvent | Essentially quantitative[1] | High yield and purity of the final product. | Requires anhydrous conditions for the acylation of CoA.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Modified Fatty Acyl-CoA via the NHS Ester Method
This protocol describes a general method for the synthesis of a modified fatty acyl-CoA by first converting the modified fatty acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.
Materials:
-
Modified fatty acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coenzyme A (free acid or lithium salt)
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol, Acetonitrile, and water (HPLC grade)
Procedure:
-
Activation of the Modified Fatty Acid (Formation of the NHS Ester): a. Dissolve the modified fatty acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF. b. Add DCC or EDC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. d. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of anhydrous DCM or THF. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester. The crude ester can often be used in the next step without further purification.
-
Acylation of Coenzyme A: a. Dissolve Coenzyme A (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.0). b. Dissolve the crude NHS ester from the previous step in a minimal amount of a water-miscible organic solvent like DMF or DMSO. c. Add the NHS ester solution dropwise to the CoA solution with stirring. d. Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by LC-MS or HPLC.
-
Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with methanol followed by water. b. Load the reaction mixture onto the conditioned SPE cartridge. c. Wash the cartridge with water to remove unreacted CoA and other polar impurities. d. Elute the modified fatty acyl-CoA with methanol or acetonitrile. e. Evaporate the solvent to obtain the semi-pure product.
-
Final Purification by HPLC (if required): a. Dissolve the semi-pure product in the HPLC mobile phase. b. Purify the product using a preparative or semi-preparative reversed-phase C18 column with a suitable gradient of water and acetonitrile/methanol containing a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate). c. Collect the fractions containing the pure product, identified by UV detection at 260 nm and/or mass spectrometry. d. Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acyl-CoA Purification
This protocol provides a general procedure for the purification of fatty acyl-CoAs from a crude reaction mixture using a reversed-phase SPE cartridge.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Crude fatty acyl-CoA reaction mixture
-
SPE vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning: a. Place the C18 SPE cartridge on a vacuum manifold or use a syringe. b. Pass 3-5 mL of methanol through the cartridge to wet the stationary phase. c. Pass 3-5 mL of water through the cartridge to equilibrate it to aqueous conditions. Do not let the cartridge run dry.
-
Sample Loading: a. Dilute the crude reaction mixture with water if necessary to reduce the organic solvent concentration. b. Load the sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: a. Wash the cartridge with 3-5 mL of water to remove salts, unreacted Coenzyme A, and other polar impurities. b. A second wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar impurities.
-
Elution: a. Elute the retained fatty acyl-CoA with 2-4 mL of methanol or acetonitrile. b. Collect the eluate in a clean collection tube.
-
Solvent Evaporation: a. Evaporate the solvent from the eluate using a stream of nitrogen or a vacuum concentrator to obtain the purified fatty acyl-CoA.
Visualizations
Caption: Fatty Acid Synthesis and Regulation Pathway.
References
- 1. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry of Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-CoAs by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for analyzing long-chain acyl-CoAs?
Both positive and negative electrospray ionization (ESI) can be used for the analysis of long-chain acyl-CoAs. However, positive ion mode is often reported to be more sensitive.[1] A comparison of LC-ESI MS/MS peak areas for several long-chain acyl-CoAs revealed that the positive ion mode was approximately three times more sensitive than the negative ion mode.[1]
In positive ion mode, long-chain acyl-CoAs typically form [M+H]+ ions.[2] In contrast, negative ion mode characteristically produces abundant [M-H]- ions.[3][4] The choice of ionization mode may also depend on the specific instrumentation and the research question.
Q2: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in MS/MS?
Understanding the fragmentation patterns of long-chain acyl-CoAs is crucial for developing robust multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) methods.
-
Positive Ion Mode: A common fragmentation pattern is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[1][5] Another characteristic fragment ion is observed at m/z 428, representing the CoA moiety.[5] The most abundant fragment is typically the one resulting from the neutral loss of 507, making it ideal for MRM assays.[5]
-
Negative Ion Mode: Fragmentation in negative ion mode yields two main classes of fragment ions: those that retain the acyl group and those related to the CoA moiety.[3][4] For instance, with palmitoyl (B13399708) CoA, ions retaining the acyl group appear at m/z 675, 657, 595, and 577, while adenine-containing ions are observed at m/z 426 and 408.[3][4]
Q3: I am observing poor peak shapes (tailing, broadening) for my long-chain acyl-CoAs. What could be the cause?
Poor peak shape is a common issue in the LC-MS analysis of long-chain acyl-CoAs and can be attributed to several factors:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to peak tailing.[6]
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to distorted peak shapes.[6]
-
Inappropriate Injection Solvent: Using an injection solvent that is stronger than the mobile phase can cause split and broad peaks.[7]
-
Extra-Column Effects: Issues with tubing, fittings, or the UV cell can contribute to peak broadening.[7]
To address these issues, consider using a column with a different stationary phase (e.g., C8 instead of C18), implementing a robust sample clean-up procedure, ensuring the injection solvent is compatible with the mobile phase, and checking the LC system for any potential sources of extra-column volume.[2][7]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
Low or no signal for long-chain acyl-CoAs can be a frustrating problem. This guide provides a systematic approach to troubleshooting this issue.
Logical Flow for Troubleshooting Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Verify Sample Preparation: Long-chain acyl-CoAs are unstable in aqueous solutions.[8] Ensure that samples are processed quickly and at low temperatures. Evaluate the efficiency of your extraction protocol. Solid-phase extraction (SPE) is a common method for cleaning up samples and concentrating analytes.[6][9]
-
Evaluate LC Conditions:
-
Column Choice: C8 or C18 reversed-phase columns are commonly used.[2][9] A C8 column may provide better peak shape for these relatively polar molecules.[2]
-
Mobile Phase: The use of high pH mobile phases (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve chromatographic resolution.[6][9] Ion-pairing reagents like triethylamine (B128534) acetate (B1210297) have also been used but can be difficult to remove from the system.[10]
-
-
Optimize MS Parameters:
-
Investigate Ion Suppression: Ion suppression is a significant challenge in LC-MS analysis of biological samples and occurs when matrix components co-elute with the analyte of interest, reducing its ionization efficiency.[11][12][13]
-
Detection: To check for ion suppression, perform a post-column infusion experiment where a constant flow of your analyte is introduced into the MS while a blank matrix extract is injected. A dip in the analyte's signal at the retention time of your long-chain acyl-CoAs indicates ion suppression.[14]
-
Mitigation: Improve sample cleanup, modify the chromatographic gradient to separate the analyte from interfering compounds, or consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[11][13]
-
Guide 2: Inconsistent Quantification and Poor Reproducibility
Inconsistent quantitative results can undermine the validity of your study. This guide outlines steps to improve reproducibility.
Logical Flow for Troubleshooting Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Internal Standard (IS) Strategy: The use of an appropriate internal standard is critical for correcting for variations in extraction efficiency and matrix effects. Odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA) are commonly used as internal standards as they are not typically found in biological systems.[1] Ensure the IS is added at the beginning of the sample preparation process.
-
Calibration Curve:
-
Prepare calibration standards in a matrix that closely matches your samples to account for matrix effects.
-
Ensure the concentration range of your calibration curve covers the expected concentrations of your analytes.
-
-
Standardize Sample Handling:
-
Due to the instability of long-chain acyl-CoAs, it is crucial to have a consistent and standardized workflow from sample collection to analysis.[8]
-
Minimize freeze-thaw cycles and keep samples on ice or at 4°C during preparation.
-
-
Instrument Performance:
-
Monitor the LC system pressure for any unusual fluctuations that could indicate a blockage or leak.
-
Regularly clean the mass spectrometer's ion source to prevent a buildup of contaminants that can lead to signal instability.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies described for the extraction of long-chain acyl-CoAs from biological tissues.[6][9]
Workflow for SPE Sample Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Troubleshooting low yield in enzymatic assays with hydrophobic substrates
Technical Support Center: Enzymatic Assays with Hydrophobic Substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues in enzymatic assays involving hydrophobic substrates.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic substrates so challenging to work with in aqueous enzymatic assays?
Hydrophobic substrates present several challenges in standard aqueous assay buffers due to their poor solubility. This can lead to:
-
Substrate Precipitation: The substrate may fall out of solution, making it unavailable to the enzyme.
-
Aggregation: Substrate molecules can clump together, reducing the accessible surface area for the enzyme to act upon.[1]
-
Inaccurate Kinetic Measurements: The concentration of dissolved, accessible substrate may be much lower than the total concentration added, leading to deviations from expected Michaelis-Menten kinetics.[1][2] The reaction rate becomes limited by the enzyme's access to the substrate rather than just the enzyme's catalytic speed.[1]
-
Non-specific Binding: Hydrophobic compounds can stick to plasticware, such as microplate wells or pipette tips, reducing the effective concentration in the assay.
Q2: How does the solubility of the reaction product affect my assay design?
The solubility of the product is a critical factor in choosing your detection method.
-
Soluble Products: These products remain dissolved in the assay buffer. They are ideal for continuous kinetic studies and high-throughput screening where the signal (e.g., color, fluorescence, luminescence) can be measured directly in the solution over time.[3]
-
Insoluble Products: These products precipitate out of the solution. While less suitable for continuous kinetic reads in a plate reader, they are essential for techniques where signal localization is key, such as Western blotting, immunohistochemistry, or in situ hybridization assays.[3]
Q3: My enzyme kinetics do not follow a standard Michaelis-Menten curve. Could the hydrophobic substrate be the cause?
Yes, this is a common issue. Standard Michaelis-Menten kinetics assume that both the enzyme and substrate are freely soluble and homogeneously mixed.[2] When a substrate is insoluble or poorly soluble, the reaction becomes heterogeneous. The enzyme can only act on the surface of substrate particles or aggregates.[1] This means the reaction rate is dependent on the available surface area, which may not scale linearly with the total substrate concentration, thus causing a deviation from the classic saturation curve.[1][2]
Troubleshooting Guide: Low Assay Yield
This section addresses specific problems related to low signal or yield in a question-and-answer format.
Problem: Substrate Precipitation or Assay Turbidity
Q: My assay solution becomes cloudy or I can see visible precipitate after adding my substrate. What should I do?
This indicates your substrate is not soluble enough in the assay buffer. The primary solution is to add a solubilizing agent.
-
Use an Organic Co-solvent: Small amounts of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.
-
Add a Detergent: Detergents form micelles that can encapsulate hydrophobic molecules, keeping them distributed in the aqueous buffer.
-
Modify Assay Conditions: Adjusting the pH or ionic strength of the buffer can sometimes improve the solubility of compounds with ionizable groups.[4]
Below is a summary of common solubilizing agents.
Table 1: Comparison of Common Co-solvents and Detergents
| Agent Type | Example | Typical Starting Concentration | Key Considerations |
| Co-solvent | DMSO | 1-5% (v/v) | High concentrations (>10%) can inhibit or denature many enzymes. Always run a solvent tolerance control.[4] |
| Co-solvent | Ethanol, Methanol | 1-5% (v/v) | Can also inhibit enzyme activity at higher concentrations. Volatility can be an issue. |
| Non-ionic Detergent | Triton™ X-100, Tween® 20 | Near the CMC (e.g., 0.01-0.1%) | Generally less harsh on enzymes than ionic detergents. Can interfere with some detection methods.[5][6] |
| Zwitterionic Detergent | CHAPS, CHAPSO | Near the CMC | Effective at solubilizing membranes and proteins while often preserving enzyme activity.[7] |
CMC: Critical Micelle Concentration
Q: How do I choose the right detergent and concentration?
The goal is to use the lowest concentration of detergent that effectively solubilizes the substrate without inhibiting the enzyme.
-
Start with Non-ionic Detergents: Detergents like Triton™ X-100 or Tween® 20 are often the first choice as they are less likely to denature proteins.[6]
-
Work Around the CMC: The optimal activity is often found at a detergent concentration near its Critical Micelle Concentration (CMC).[5] Below the CMC, the detergent monomers may help stabilize the enzyme, while far above the CMC, the micelles can sequester the enzyme or substrate, impeding the reaction.[5]
Problem: Low or Inconsistent Enzyme Activity
Q: I've dissolved my substrate in DMSO, but my enzyme activity is still low or nonexistent. What's wrong?
Even if the substrate appears dissolved, several issues could be at play. The troubleshooting workflow below can help diagnose the problem.
// Node Definitions Start [label="Start: Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolubility [label="Q: Is the substrate fully dissolved?\n(Visually clear, no turbidity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Q: Is the enzyme active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAssay [label="Q: Are assay conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
OptimizeSolvent [label="Action: Optimize Solubilization\n- Titrate co-solvent (e.g., DMSO)\n- Screen different detergents\n- Adjust buffer pH/ionic strength", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventControl [label="Action: Run Co-solvent Control\nTest enzyme activity at different\nco-solvent concentrations without substrate.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeControl [label="Action: Run Positive Control\nUse a known, soluble substrate\nto confirm enzyme activity.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VerifyConditions [label="Action: Verify Assay Parameters\n- Check buffer pH and temperature\n- Confirm reagent concentrations\n- Check plate reader settings", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="Assay Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckSolubility; CheckSolubility -> CheckEnzyme [label="Yes"]; CheckSolubility -> OptimizeSolvent [label="No"]; OptimizeSolvent -> CheckSolubility;
CheckEnzyme -> CheckAssay [label="Yes"]; CheckEnzyme -> SolventControl [label="No\n(Suspect inhibition)"]; CheckEnzyme -> EnzymeControl [label="Unsure"]; SolventControl -> OptimizeSolvent; EnzymeControl -> CheckEnzyme;
CheckAssay -> Success [label="Yes"]; CheckAssay -> VerifyConditions [label="No"]; VerifyConditions -> CheckAssay; }
Caption: Troubleshooting workflow for low yield in enzymatic assays.
Q: How does a co-solvent like DMSO or a detergent actually help solubilize my substrate?
These agents create a more favorable microenvironment for the hydrophobic substrate within the bulk aqueous solution.
Caption: Mechanisms of hydrophobic substrate solubilization.
Experimental Protocols
Protocol: Determining Optimal Co-solvent (DMSO) Concentration
Objective: To identify the maximum concentration of DMSO that can be used to solubilize a hydrophobic substrate without substantially inhibiting the enzyme's activity.
Materials:
-
Enzyme stock solution
-
Hydrophobic substrate
-
100% DMSO
-
Assay buffer
-
Microplate (96-well, clear for colorimetric or black for fluorescence)
-
Microplate reader
Methodology:
-
Prepare Substrate Stock: Dissolve the hydrophobic substrate in 100% DMSO to create a concentrated stock solution (e.g., 100x the final desired assay concentration).
-
Set Up DMSO Gradient (Enzyme Activity Test): Prepare a series of reactions in a 96-well plate. In this series, keep the enzyme and substrate concentrations constant while varying the final DMSO concentration.
-
Example for a 100 µL final volume:
-
Add assay buffer to each well (e.g., volume varies from 89 µL down to 70 µL).
-
Add a constant amount of enzyme stock to each well (e.g., 10 µL).
-
Add varying amounts of 100% DMSO (e.g., 0 µL, 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, 20 µL) to achieve final concentrations of 0%, 1%, 2%, 5%, 10%, 15%, and 20%.
-
Pre-incubate the plate for 5-10 minutes at the assay temperature.
-
Initiate the reaction by adding a constant amount of the substrate stock (e.g., 1 µL of 100x stock).
-
-
-
Set Up Controls:
-
No-Enzyme Control: For each DMSO concentration, prepare a well containing buffer, DMSO, and substrate, but no enzyme. This measures the background signal.
-
No-Substrate Control: Prepare a well containing buffer, DMSO, and enzyme, but no substrate. This should yield no signal.
-
Positive Control (Optional): If available, run the assay with a known, highly soluble substrate to confirm baseline enzyme activity.
-
-
Data Collection: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
Data Analysis:
-
Subtract the average "No-Enzyme" background reading from your experimental wells.
-
Calculate the initial reaction velocity (V₀) for each DMSO concentration.
-
Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the final DMSO concentration.
-
The optimal DMSO concentration is the highest percentage that maintains acceptable enzyme activity (e.g., >80-90%) while ensuring substrate solubility.
-
References
- 1. The Effect of Accessibility of Insoluble Substrate on the Overall Kinetics of Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Michaelis-Menten equation for degradation of insoluble substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of trans-15-methylhexadec-2-enoyl-CoA during sample prep?
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of trans-15-methylhexadec-2-enoyl-CoA during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation through two main pathways: chemical and enzymatic.
-
Chemical Degradation:
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to basic pH conditions, which cleaves the molecule into coenzyme A and trans-15-methylhexadec-2-enoic acid.
-
Oxidation: The double bond in the acyl chain is susceptible to oxidation by reactive oxygen species that may be present in the sample or introduced during preparation.
-
-
Enzymatic Degradation:
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing the free fatty acid and Coenzyme A.
-
β-Oxidation Pathway Enzymes: In biological samples, enzymes of the mitochondrial and peroxisomal β-oxidation pathways can metabolize trans-2-enoyl-CoA intermediates. Key enzymes include enoyl-CoA hydratase and 2,4-dienoyl-CoA reductase.
-
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
This is a common issue and can be attributed to several factors during the sample preparation process.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench enzymatic activity at the point of sample collection. This can be achieved by flash-freezing the tissue in liquid nitrogen or homogenizing the sample in an ice-cold acidic buffer (pH 4.0-5.0).[1] |
| Chemical Hydrolysis | Maintain a low pH (4.0-5.0) throughout the extraction process. Avoid neutral or basic buffers.[1] |
| Oxidation | Add antioxidants, such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP), to the homogenization and extraction solvents. Perform extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inefficient Extraction | Use a robust extraction protocol. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol. Solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[1][2] |
| Adsorption to Surfaces | Use glass or polypropylene (B1209903) tubes and vials instead of polystyrene, as acyl-CoAs can adsorb to certain plastic surfaces.[3] |
| Repeated Freeze-Thaw Cycles | Aliquot samples after initial processing to avoid multiple freeze-thaw cycles, which can lead to degradation.[4][5][6] |
Issue 2: High variability in quantification results between replicate samples.
High variability often points to inconsistent sample handling and processing.
| Potential Cause | Recommended Solution |
| Inconsistent Quenching | Standardize the time between sample collection and quenching of enzymatic activity. Ensure all samples are treated identically. |
| Temperature Fluctuations | Keep samples on ice at all times during processing. Use pre-chilled solvents and tubes. |
| Incomplete Homogenization | Ensure thorough and consistent homogenization for all samples. A glass homogenizer is often recommended for tissue samples.[1] |
| Precipitation of Analyte | Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure sufficient organic solvent is used during extraction and reconstitution before analysis. |
| Matrix Effects in LC-MS/MS | Use a stable isotope-labeled internal standard that is structurally similar to this compound. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[7] Optimize chromatographic separation to minimize co-elution with interfering matrix components. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is a composite of best practices for the extraction of long-chain acyl-CoAs from biological tissues.[1][2][8]
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add an appropriate amount of an internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
Transfer the homogenate to a glass tube.
-
-
Solvent Extraction:
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and sonicate for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Use a weak anion exchange or C18 SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the solvent extraction step.
-
Wash the cartridge to remove interfering substances (e.g., with a high-aqueous buffer followed by a low-percentage organic solvent).
-
Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of long-chain acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety. A specific product ion for the acyl chain should also be monitored.[7]
-
Collision Energy and other MS parameters: Optimize based on the specific instrument and analyte.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spkx.net.cn [spkx.net.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Lipid Extraction of trans-15-methylhexadec-2-enoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the lipid extraction of trans-15-methylhexadec-2-enoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound and other long-chain, unsaturated, and branched-chain acyl-CoAs.
Issue 1: Low Recovery of this compound
Possible Causes:
-
Incomplete cell lysis: The robust structure of some tissues or cells may prevent the complete release of intracellular lipids.
-
Suboptimal solvent-to-sample ratio: Insufficient solvent volume can lead to incomplete extraction of the target analyte.
-
Precipitation of the analyte: Long-chain acyl-CoAs can be sparingly soluble in certain aqueous-organic mixtures, leading to precipitation and loss.
-
Degradation of the thioester bond: The thioester bond is susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures.[1][2][3]
Solutions:
-
Mechanical disruption: Employ homogenization, sonication, or bead beating to ensure complete disruption of cellular structures.
-
Optimize solvent ratios: For methods like Bligh and Dyer, ensure the correct chloroform (B151607):methanol (B129727):water ratios are used. For samples with high lipid content (>2%), the Folch method with a higher solvent-to-sample ratio (20:1) may yield better recovery than the Bligh and Dyer method.[4][5]
-
Maintain low temperatures: Perform all extraction steps on ice to minimize enzymatic and chemical degradation.
-
Control pH: Use buffers to maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction to minimize thioester hydrolysis.[1]
-
Solid-Phase Extraction (SPE): Consider using a C18 or a mixed-mode solid-phase extraction column for efficient capture and elution of long-chain acyl-CoAs.
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry Data
Possible Causes:
-
Isomerization of the double bond: The trans-2 double bond can isomerize to a cis-3 or other positions, leading to the appearance of isobaric compounds with different retention times. This can be catalyzed by acidic or basic conditions.
-
Oxidation of the fatty acyl chain: The unsaturated nature of the molecule makes it susceptible to oxidation, resulting in the formation of hydroxylated or other oxidized species.
-
Solvent-induced artifacts: Reactive impurities in solvents, such as phosgene (B1210022) in aged chloroform, can react with the analyte.
-
Hydrolysis of the thioester bond: The free fatty acid, 15-methylhexadec-2-enoic acid, may be observed.
Solutions:
-
Use fresh, high-purity solvents: Always use freshly opened, HPLC or mass spectrometry-grade solvents to minimize reactive impurities.
-
Work under an inert atmosphere: To prevent oxidation, consider performing the extraction under a stream of nitrogen or argon.
-
Add antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents can help prevent oxidation of the double bond.
-
Careful pH control: As mentioned, maintaining a neutral pH is crucial to prevent both hydrolysis and isomerization.
-
Analyze samples promptly: Analyze the extracts as soon as possible after preparation to minimize degradation. If storage is necessary, store under an inert atmosphere at -80°C.
Issue 3: Poor Chromatographic Peak Shape
Possible Causes:
-
Interaction with metal ions: The phosphate (B84403) groups of the CoA moiety can interact with metal ions in the analytical system, leading to peak tailing.
-
Adsorption to surfaces: Acyl-CoAs can adsorb to glass and plastic surfaces, leading to sample loss and poor peak shape.[6]
-
Inappropriate column chemistry: The choice of stationary phase is critical for good separation of these amphipathic molecules.
Solutions:
-
Use metal-free vials and systems: Whenever possible, use metal-free or bio-inert LC systems and vials.
-
Add a chelating agent: Including a small amount of a chelating agent like EDTA in the mobile phase can help to reduce metal ion interactions.
-
Use appropriate vials: Glass vials are generally preferred over plastic vials to minimize adsorption of CoA species.[6]
-
Optimize chromatography: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Optimization of the mobile phase, including the use of ion-pairing reagents or high pH with an appropriate column, may be necessary to achieve good peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most significant artifact to watch out for with this compound?
A1: The most critical artifacts to consider are hydrolysis of the thioester bond and isomerization of the trans-2 double bond . The thioester is labile, and its cleavage will result in the free fatty acid, leading to an underestimation of the acyl-CoA. Isomerization will produce a different chemical entity that may have a different retention time and fragmentation pattern, complicating identification and quantification.
Q2: How can I confirm the identity of my target compound and rule out artifacts?
A2: The use of tandem mass spectrometry (MS/MS) is essential. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) is a key diagnostic feature.[7] The fragmentation pattern of the acyl chain can also provide structural information. For branched-chain fatty acids, specific fragmentation patterns can help identify the position of the methyl group.[8][9] Comparing the retention time and MS/MS spectrum with an authentic standard of this compound is the most definitive method for confirmation.
Q3: Are there any specific considerations for the methyl branch at the 15-position?
A3: The methyl branch at the antepenultimate carbon (an iso-branch) makes this a branched-chain fatty acyl-CoA. While this branch is distant from the reactive thioester and double bond, it can influence the molecule's overall hydrophobicity and how it interacts with the stationary phase during chromatography. It is also a key feature for mass spectral fragmentation analysis. Cleavage adjacent to the branch point can produce characteristic fragment ions that help to confirm the structure.[8][9]
Q4: Which extraction method offers the best recovery and purity?
A4: The optimal method can depend on the sample matrix and the available equipment.
-
Solvent Extraction (e.g., Bligh & Dyer, Folch): These are widely used methods. The Folch method, with its higher solvent-to-sample ratio, is often better for high-lipid samples.[4][5]
-
Solid-Phase Extraction (SPE): SPE, particularly with C18 or mixed-mode cartridges, can provide excellent cleanup and concentration of acyl-CoAs, leading to higher purity extracts. Recovery rates for long-chain acyl-CoAs using SPE can be in the range of 83-90%.[10]
-
Supercritical Fluid Extraction (SFE): SFE is a "greener" alternative that can offer high recovery, but it requires specialized equipment.
The following table summarizes a comparison of recovery rates for long-chain acyl-CoAs using different methods.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Modified Bligh & Dyer | Long-chain acyl-CoAs | Rat Liver | >90% | [11] |
| Solid-Phase Extraction | Long-chain acyl-CoAs | Rat Liver | 83-90% | [10] |
| Folch vs. Bligh & Dyer | Total Lipids | Marine Tissue (>2% lipid) | Folch provides higher recovery | [4][5] |
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Method for Acyl-CoA Extraction
This protocol is adapted for the extraction of acyl-CoAs from tissues.
Materials:
-
Homogenizer
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer on ice.
-
Add 1 mL of ice-cold methanol and homogenize thoroughly.
-
Add 0.5 mL of chloroform and homogenize again.
-
Add 1 mL of ice-cold 0.9% NaCl solution and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs. The lower chloroform phase contains the bulk of the other lipids.
-
For improved recovery, the lower phase and the protein interface can be re-extracted with 1 mL of methanol:water (1:1, v/v).
-
Combine the aqueous-methanolic phases and dry under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is for the purification of acyl-CoAs from a crude extract.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5)
Procedure:
-
Condition the cartridge: Wash the C18 cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Equilibrate the cartridge: Equilibrate the cartridge with 3 mL of the aqueous buffer.
-
Load the sample: Load the reconstituted crude extract (from Protocol 1, dissolved in the aqueous buffer) onto the cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of the aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs: Elute the acyl-CoAs with 2 mL of acetonitrile or methanol.
-
Dry and reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Signaling Pathways and Logical Relationships
The metabolism of branched-chain fatty acids like 15-methylhexadecanoic acid involves pathways distinct from that of straight-chain fatty acids. The initial steps often occur in the peroxisome before the molecule can enter mitochondrial beta-oxidation.
Caption: A general experimental workflow for the extraction and analysis of acyl-CoAs from biological tissues.
The metabolism of a branched-chain fatty acid such as 15-methylhexadecanoic acid can proceed via alpha-oxidation in the peroxisome to remove the methyl branch before entering beta-oxidation.
Caption: Simplified metabolic pathway for a branched-chain fatty acyl-CoA, involving peroxisomal alpha-oxidation followed by mitochondrial beta-oxidation.
The structure of this compound presents specific sites of potential artifact formation during extraction.
Caption: Potential sites of artifact formation on the this compound molecule during extraction.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. vliz.be [vliz.be]
- 5. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-oct-2-enoyl-CoA | C29H48N7O17P3S | CID 11966175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Refinement of kinetic parameters for enzymes with low turnover for a specific substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of kinetic parameters for enzymes, with a particular focus on enzymes exhibiting low turnover for a specific substrate.
Frequently Asked Questions (FAQs)
Q1: My enzyme has a very low turnover rate (kcat). How can I accurately determine its kinetic parameters?
A1: Accurately determining kinetic parameters for slow enzymes requires optimizing your experimental setup to detect the small changes in substrate or product concentration over time. Here are key strategies:
-
Increase Enzyme Concentration: A higher concentration of the enzyme will result in a more easily measurable reaction rate. However, ensure the enzyme concentration remains well below the substrate concentration to adhere to Michaelis-Menten kinetics assumptions.[1]
-
Increase Reaction Time: For slow reactions, extending the incubation time can allow for the accumulation of enough product to be reliably quantified. It is crucial to ensure the reaction remains in the initial velocity phase during this extended time.[1]
-
Use a Highly Sensitive Assay: Switch to a more sensitive detection method. For example, fluorescence-based assays are often much more sensitive than absorbance-based assays.[2][3] Radiometric assays also offer high sensitivity.[3]
-
Optimize Buffer Conditions: Ensure that pH, temperature, and salt concentrations are optimal for enzyme activity.[2]
-
Perform Active Site Titration: Accurately determining the concentration of active enzyme is crucial for calculating an accurate kcat.[4][5] An inaccurate enzyme concentration is a common source of error.
Q2: I am observing a very high Michaelis constant (Km), indicating low substrate affinity. How should I design my experiment?
A2: A high Km presents challenges with substrate solubility and potential substrate inhibition. Consider the following:
-
Substrate Concentration Range: Your substrate concentrations should still bracket the Km. This means you will need to use a wide range of substrate concentrations, including some that are significantly higher than you might typically use. Aim for concentrations from 0.2x Km to 5x Km.[6]
-
Substrate Solubility: If your substrate has poor solubility at the required high concentrations, you may need to include a small amount of an organic solvent (like DMSO) in your assay buffer. Be sure to test the effect of the solvent on your enzyme's activity.
-
Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity.[7][8] Plot your initial rates against substrate concentration to check for a decrease in velocity at high substrate levels. If substrate inhibition is observed, you will need to use a different kinetic model for data fitting.
-
Use a Coupled Assay: If directly measuring the product is difficult, a coupled-enzyme assay can be used to convert the product into a more easily detectable substance. Ensure the coupling enzyme is not rate-limiting.[9]
Q3: What is the difference between a continuous and a discontinuous assay, and which is better for my low-turnover enzyme?
A3:
-
Continuous assays (or kinetic assays) measure the reaction progress in real-time, providing a continuous reading of product formation or substrate depletion.[2][10][11][12] Examples include spectrophotometric and fluorometric assays.[2][11]
-
Discontinuous assays (or endpoint assays) involve stopping the reaction at specific time points and then measuring the amount of product formed or substrate remaining.[10][11] Chromatographic methods like HPLC are examples of discontinuous assays.[11]
For low-turnover enzymes, a continuous assay is often preferable as it allows for the clear determination of the initial linear rate and can be more sensitive to small changes over time.[2][13] However, if a continuous assay is not feasible (e.g., no change in absorbance or fluorescence), a carefully planned discontinuous assay with multiple time points within the linear range will also yield accurate results.[11][13]
Q4: How do I accurately determine the concentration of my active enzyme?
A4: The total protein concentration may not reflect the concentration of catalytically active enzyme. Active site titration is a technique used to determine the concentration of functional enzyme molecules.[4][5] This involves using a titrant that reacts stoichiometrically with the active site, often producing a burst of product that corresponds to the amount of active enzyme.[4] An accurate determination of the active enzyme concentration ([E]t) is essential for calculating the turnover number (kcat) from the Vmax (kcat = Vmax / [E]t).[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detectable product formation | 1. Enzyme is inactive. 2. Assay is not sensitive enough. 3. Incorrect buffer conditions (pH, temperature).[2] 4. Presence of an inhibitor in the sample preparation.[16] | 1. Check enzyme activity with a known positive control substrate. 2. Increase enzyme concentration, increase incubation time, or switch to a more sensitive assay (e.g., fluorescence, radioactivity).[3] 3. Optimize buffer conditions. 4. Identify and remove any potential inhibitors. |
| Non-linear progress curves | 1. Substrate depletion. 2. Product inhibition.[17] 3. Enzyme instability. 4. Hysteretic enzyme behavior.[18] | 1. Use a lower enzyme concentration or measure the initial rate over a shorter time period. Ensure less than 10% of the substrate is consumed.[6] 2. Test for product inhibition by adding product at the start of the reaction. 3. Check enzyme stability over the time course of the assay. 4. If hysteresis is suspected, pre-incubate the enzyme with the substrate before initiating the reaction. |
| High variability between replicates | 1. Pipetting errors.[16] 2. Inconsistent temperature control. 3. Reagents not mixed properly.[16] 4. Air bubbles in microplate wells.[16] | 1. Use calibrated pipettes and be consistent with pipetting technique. 2. Ensure all components are at the correct temperature before starting the reaction. 3. Gently vortex all solutions before use. 4. Be careful when pipetting to avoid introducing bubbles. |
| Difficulty reaching saturation (Vmax) | 1. High Km value.[19] 2. Low substrate solubility. | 1. Use a wider range of substrate concentrations.[6] 2. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but verify it doesn't inhibit the enzyme. |
| Calculated kinetic parameters have large errors | 1. Poor experimental design. 2. Inappropriate data fitting model. 3. Insufficient number of data points. | 1. Ensure substrate concentrations are appropriately spaced around the Km.[6] 2. Use non-linear regression to fit the Michaelis-Menten equation directly.[6] Avoid using linearized plots like Lineweaver-Burk, which can distort errors.[6][19] 3. Collect data at a sufficient number of substrate concentrations (typically 8-10). |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This protocol is suitable for enzymes where the substrate or product has a unique absorbance spectrum.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your enzyme in a suitable storage buffer.
-
Prepare a range of substrate concentrations in the reaction buffer. The final concentrations in the assay should bracket the estimated Km.
-
The reaction buffer should be optimized for pH, ionic strength, and any required cofactors.
-
-
Assay Setup:
-
Set a spectrophotometer to the wavelength of maximum absorbance change for the reaction.
-
Equilibrate the spectrophotometer and all reagents to the desired reaction temperature.
-
In a cuvette, add the reaction buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme stock solution and mix quickly.
-
-
Data Collection:
-
Immediately start recording the absorbance at regular intervals for a set period.
-
Ensure the initial part of the progress curve is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the slope of the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per unit time to concentration per unit time using the Beer-Lambert law (A = εcl).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[14]
-
Protocol 2: Discontinuous HPLC-Based Assay
This protocol is useful when the substrate and product can be separated and quantified by High-Performance Liquid Chromatography (HPLC).
-
Reagent Preparation:
-
Prepare enzyme and substrate solutions as described in Protocol 1.
-
-
Reaction Incubation:
-
For each substrate concentration, set up a series of reaction tubes.
-
Initiate the reactions by adding the enzyme to the substrate solutions at time zero.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one tube by adding a quenching agent (e.g., acid, base, or a specific inhibitor).
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC to separate and quantify the amount of product formed or substrate consumed.
-
Generate a standard curve for the product or substrate to convert peak areas to concentrations.[20]
-
-
Data Analysis:
-
For each substrate concentration, plot the product concentration versus time.
-
Determine the initial velocity (v) from the slope of the linear portion of this plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.[20]
-
Visualizations
Caption: General workflow for determining enzyme kinetic parameters.
Caption: Decision-making flowchart for troubleshooting kinetic assays.
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. Oops, something's wrong! [tipbiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters | MDPI [mdpi.com]
- 18. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Enzyme kinetics by Reverse Phase HPLC? - Biochemistry [protocol-online.org]
Technical Support Center: Overcoming Poor Transfection Efficiency in Fatty Acid Metabolism Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor transfection efficiency in the study of fatty acid metabolism genes.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency in Hepatocytes (e.g., HepG2, Primary Hepatocytes)
Question: I am observing low transfection efficiency in my hepatocyte cell line when studying genes involved in fatty acid synthesis. What are the possible causes and solutions?
Answer:
Low transfection efficiency in hepatocytes is a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and optimize your experiments.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Cell Health and Confluency | Ensure cells are healthy, actively dividing, and have a viability of >90%.[1] Plate cells 18-24 hours before transfection to reach 70-80% confluency on the day of transfection.[1] HepG2 cells tend to grow in clusters, which can hinder transfection; ensure a single-cell suspension when plating.[1][2] |
| Incorrect Reagent-to-DNA Ratio | Optimize the ratio of transfection reagent to plasmid DNA. A common starting point for lipid-based reagents is a 3:1 ratio (reagent:DNA), but this should be tested empirically. For Lipofectamine 3000 in HepG2 cells, a DNA to Lipofectamine 3000 ratio of 1:1.5 (µg:µL) has been shown to be effective.[3] |
| Poor Quality of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be at least 1.7.[4] Verify DNA integrity by gel electrophoresis. |
| Presence of Serum or Antibiotics | Serum can interfere with the formation of lipid-DNA complexes.[4] While some modern reagents are more serum-compatible, it is often best to form the complexes in a serum-free medium like Opti-MEM™.[5][6][7] Avoid using antibiotics in the media during transfection as they can cause cell death.[2] |
| Inappropriate Transfection Reagent | Not all reagents work equally well for all cell types. For HepG2 cells, Lipofectamine® 3000 has been shown to provide higher transfection efficiency compared to Lipofectamine® 2000.[3][8] For primary hepatocytes, which are notoriously difficult to transfect, viral vectors (e.g., adenovirus) often yield higher efficiency.[9][10] |
| Cell Passage Number | Use cells with a low passage number (ideally between 5 and 25 post-thaw for HepG2) as transfection efficiency can decrease with excessive passaging.[1][2] |
Experimental Workflow for Troubleshooting Low Transfection Efficiency:
Caption: Troubleshooting workflow for low transfection efficiency.
Issue 2: High Cell Death Post-Transfection in Adipocytes (e.g., 3T3-L1)
Question: My 3T3-L1 adipocytes are dying after transfection. How can I reduce cytotoxicity while maintaining reasonable transfection efficiency?
Answer:
Adipocytes, especially differentiated ones, can be sensitive to transfection reagents. High cell death is often a result of reagent toxicity or suboptimal protocol parameters.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High Concentration of Transfection Reagent | Reduce the amount of transfection reagent. Perform a titration experiment to find the lowest effective concentration that maintains good transfection efficiency. |
| Prolonged Exposure to Transfection Complexes | Limit the incubation time of the cells with the transfection complexes. For sensitive cells, a 4-6 hour exposure can be sufficient. After incubation, replace the medium with fresh, complete growth medium. |
| Suboptimal Cell Density | Ensure that cells are at an optimal density. For 3T3-L1 pre-adipocytes, a confluency of 90% at the time of adding differentiation media is recommended for optimal differentiation.[5] For transfection of mature adipocytes, the cell density should be optimized to minimize toxicity. |
| Inappropriate Transfection Method | Lipid-based reagents can be toxic to adipocytes.[11] Consider alternative methods like electroporation (e.g., Nucleofection), which can offer high efficiency with controlled viability, or viral vectors for difficult-to-transfect mature adipocytes.[4][12] |
| Use of Antibiotics | Avoid using antibiotics in the culture medium during and immediately after transfection, as they can increase cytotoxicity. |
Quantitative Data Summary
The choice of transfection method significantly impacts both efficiency and cell viability. Below are tables summarizing reported transfection efficiencies for common cell lines used in fatty acid metabolism research.
Table 1: Comparison of Non-Viral Transfection Reagents in HepG2 Cells
| Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Lipofectamine® 2000 | ~30% | Not specified | [3] |
| Lipofectamine® 3000 | >60% | Not specified | [3] |
| GenePORTER™ 3000 | 3-fold higher than Lipo 2000 | Not specified | [13] |
| Metafectene Pro | High (qualitative) | High (qualitative) | [14] |
Table 2: Comparison of Gene Delivery Methods in Adipose-Derived Stem Cells (ASCs)
| Transfection Method | Transfection Efficiency (%) | Reference |
| Calcium Phosphate | <1% | [4] |
| Cationic Polymer | <1% | [4] |
| Standard Electroporation | <1% | [4] |
| Microporation (Neon™) | up to 50% | [4] |
Table 3: Viral vs. Non-Viral Gene Delivery in Adipose Tissue
| Vector Type | Transfection Efficiency | Integration into Genome | Key Advantage | Key Disadvantage | Reference |
| Adenovirus (Viral) | High | No | High efficiency in non-dividing cells | Can elicit a strong immune response | [12] |
| Adeno-Associated Virus (AAV) (Viral) | Very Low (in adipose) | Rare | Low immunogenicity, long-term expression | Small packaging capacity | [12] |
| Non-viral (e.g., Lipids) | Low to Moderate | No | Safe, easy to produce | Lower efficiency, especially in vivo | [12] |
Key Signaling Pathways in Fatty Acid Metabolism
Understanding the key signaling pathways is crucial for designing experiments. Below are diagrams of two central pathways in fatty acid metabolism that are frequently studied using transfection to manipulate the expression of key genes.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway:
The SREBP pathway is a major regulator of fatty acid and cholesterol synthesis. SREBP-1c, in particular, activates the transcription of genes involved in fatty acid synthesis.
Caption: The SREBP signaling pathway regulating lipogenesis.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway:
PPARs are nuclear receptors that, upon activation by fatty acids or their derivatives, regulate the transcription of genes involved in lipid metabolism.
Caption: The PPAR signaling pathway in lipid metabolism.
Experimental Protocols
Detailed Protocol: siRNA-Mediated Knockdown of Fatty Acid Synthase (FASN) in HepG2 Cells using Lipofectamine™ RNAiMAX
This protocol provides a step-by-step guide for the transient knockdown of FASN, a key enzyme in fatty acid synthesis.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
FASN-specific siRNA and a negative control siRNA (e.g., scrambled sequence)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[15] A typical seeding density is 1.1 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics.[2]
-
Ensure a single-cell suspension for even plating.
-
-
Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 10 pmol of FASN siRNA (or negative control siRNA) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently by pipetting up and down.
-
Incubate the mixture for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.[15][16]
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex mixture drop-wise to the well containing the HepG2 cells.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, harvest the cells to assess the knockdown efficiency of FASN at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between transient and stable transfection? A1: Transient transfection involves the introduction of nucleic acids that are not integrated into the host cell's genome. The foreign gene is expressed for a limited period, typically 24-72 hours, and is lost after the cells divide. Stable transfection, on the other hand, involves the integration of the foreign DNA into the host genome, resulting in the continuous expression of the gene in the cell line.
Q2: Should I use a viral or non-viral vector for my fatty acid metabolism study? A2: The choice depends on your specific cell type and experimental goals. For easy-to-transfect cell lines like HepG2, non-viral methods such as lipid-based reagents are often sufficient and are simpler and safer to use. For difficult-to-transfect cells like primary hepatocytes or mature adipocytes, or for in vivo studies, viral vectors (e.g., adenovirus, AAV) generally provide much higher and more stable gene expression.[4][12]
Q3: How can I confirm that my transfection was successful? A3: The method of confirmation depends on what you have transfected.
-
Reporter Genes (e.g., GFP, Luciferase): Expression can be visualized by fluorescence microscopy (for GFP) or measured by a luminometer (for luciferase).
-
Gene Overexpression: Successful transfection can be confirmed by measuring the mRNA levels of the gene of interest using qRT-PCR and the protein levels using Western blotting.
-
Gene Knockdown (siRNA/shRNA): The reduction in target gene expression should be verified at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Q4: Can I transfect primary cells involved in fatty acid metabolism, like primary adipocytes? A4: Yes, but it is challenging. Primary cells are generally more difficult to transfect than cell lines and are more sensitive to reagent toxicity. For primary adipocytes, electroporation-based methods like Nucleofection or viral vectors are often more successful than lipid-based reagents.[4][12]
Q5: My cells look unhealthy after transfection. What can I do? A5: High cytotoxicity is a common issue. To mitigate this:
-
Reduce the concentration of the transfection reagent and the amount of nucleic acid.
-
Decrease the exposure time of the cells to the transfection complexes.
-
Ensure your cells are at an optimal, healthy confluency before transfection.
-
Avoid using antibiotics in your media during transfection.
-
Consider switching to a less toxic transfection reagent or a different method like electroporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. genscript.com [genscript.com]
- 6. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. Transfecting Stealth using Lipofectamine RNAiMAX | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfection of Primary Hepatocytes with Liver-Enriched Transcription Factors Using Adenoviral Vectors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Viral and Nonviral Transfer of Genetic Materials to Adipose Tissues: Toward a Gold Standard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. biontex.com [biontex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. siRNA knockdown [protocols.io]
Validation & Comparative
Validation of trans-15-methylhexadec-2-enoyl-CoA as a biomarker for a specific disease
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cardiovascular disease (CVD) risk assessment is evolving, with a growing body of evidence suggesting that traditional lipid panels, while foundational, may not fully capture the complex pathology of atherosclerosis. Emerging research has identified specific lipid species, notably ceramides (B1148491), as potent, independent predictors of major adverse cardiovascular events (MACE).[1][2][3][4] This guide provides a comprehensive comparison of ceramides with conventional biomarkers, details the experimental validation of these novel markers, and outlines their implicated signaling pathways.
Comparative Analysis of Biomarker Performance
Recent studies have demonstrated that certain ceramide species and their calculated ratios can offer superior prognostic value compared to low-density lipoprotein cholesterol (LDL-C), the cornerstone of conventional CVD risk assessment.[5][6][7] A ceramide-based risk score, often referred to as CERT1 or CERT2, has been shown to significantly predict cardiovascular mortality, even in patient populations where LDL-C levels are not indicative of high risk.[1][5]
Below is a summary of comparative data from a prospective community-based cohort study evaluating the predictive power of a ceramide risk score versus traditional risk factors for MACE, which includes acute myocardial infarction, coronary revascularization, stroke, or death.
Table 1: Hazard Ratios for Major Adverse Cardiac Events (MACE)
| Biomarker / Risk Factor | Hazard Ratio (95% CI) | p-value |
| Ceramide Score (per quartile) | 1.47 (1.12–1.92) | <0.01 |
| LDL-Cholesterol (per SD) | 1.08 (0.96–1.21) | >0.05 |
| Total Cholesterol (per SD) | 1.05 (0.94–1.18) | >0.05 |
| Traditional Risk Factors (ASCVD) | 1.89 (1.56–2.29) | <0.001 |
Data adapted from a prospective community-based cohort study.[8][9] The ceramide score demonstrates a significant, dose-dependent association with the risk of MACE, independent of conventional risk factors.[8][9]
Ceramide Signaling Pathways in Cardiovascular Disease
Ceramides are bioactive sphingolipids that play a central role in cellular stress responses, inflammation, and apoptosis—all critical components in the pathophysiology of atherosclerosis and heart failure.[2][3][10] In the cardiovascular system, elevated ceramide levels are associated with endothelial dysfunction, increased inflammatory signaling, and cardiomyocyte apoptosis.[10][11][12]
Two primary pathways contribute to ceramide accumulation in cardiovascular tissues: the de novo synthesis pathway and the sphingomyelinase pathway.[10][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Ceramide Signaling in the Coronary Microcirculation: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
A Comparative Analysis of Trans-2-Enoyl-CoA Reductase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the substrate specificity of trans-2-enoyl-CoA reductase (TER), a key enzyme in fatty acid elongation. By examining kinetic data from various organisms, this document aims to offer a clear perspective on the enzyme's function and potential for therapeutic targeting.
Quantitative Analysis of Substrate Specificity
The substrate specificity of trans-2-enoyl-CoA reductase varies across different species and even within different subcellular compartments of the same organism. This variation is reflected in the kinetic parameters of the enzyme with different acyl-CoA substrates and its preference for NADH or NADPH as a cofactor.
| Organism/Tissue | Enzyme Isoform | Substrate | K_m (µM) | Cofactor | K_m (µM) | Reference |
| Euglena gracilis (mitochondria) | NAD(P)H-dependent | Crotonyl-CoA | 68 | NADH | 109 | [1] |
| trans-2-Hexenoyl-CoA | 91 | NADH | - | [1] | ||
| Crotonyl-CoA | - | NADPH | 119 | [1] | ||
| Rat Liver (microsomes) | NADPH-specific | Crotonyl-CoA | 20 | NADPH | 10 | [2] |
| trans-2-Hexenoyl-CoA | 0.5 | NADPH | - | [2] | ||
| trans-2-Hexadecenoyl-CoA | 1.0 | NADPH | - | [2] | ||
| Rat Liver (microsomes) | NAD(P)H-dependent | trans-2-Hexadecenoyl-CoA | - | NADH/NADPH | - | [3] |
| Clostridium acetobutylicum | NADH-specific | Crotonyl-CoA | - | NADH | - | [4] |
| Treponema denticola | NADH-specific | Crotonyl-CoA, Hexenoyl-CoA, Dodecenoyl-CoA | - | NADH | - | [5] |
Key Observations:
-
The mitochondrial TER from Euglena gracilis can utilize both NADH and NADPH, although it shows a 2-3 fold higher specific activity with NADH.[1] Its affinity for crotonyl-CoA is higher (lower K_m) than for the longer chain trans-2-hexenoyl-CoA.[1]
-
Rat liver microsomes contain at least two distinct TER isoforms.[3] One is an NADPH-specific reductase that acts on short-chain enoyl-CoAs, while the other is an NAD(P)H-dependent enzyme that reduces long-chain enoyl-CoAs.[3]
-
The NADPH-specific TER from rat liver microsomes exhibits a remarkably high affinity for trans-2-hexenoyl-CoA (K_m = 0.5 µM) and trans-2-hexadecenoyl-CoA (K_m = 1.0 µM) compared to crotonyl-CoA (K_m = 20 µM).[2]
-
Bacterial TERs, such as those from Clostridium acetobutylicum and Treponema denticola, have been shown to be specific for NADH and play a role in biofuel production pathways.[4][5] Structural studies of these enzymes are providing insights into the molecular basis of their substrate and cofactor specificity.[4]
Experimental Protocols
The determination of trans-2-enoyl-CoA reductase substrate specificity involves a series of biochemical assays and analytical techniques. Below are generalized methodologies based on published research.
Enzyme Extraction and Purification
-
Tissue Homogenization and Subcellular Fractionation: Tissues (e.g., rat liver) are homogenized in a suitable buffer. Subcellular fractions like microsomes and mitochondria are isolated by differential centrifugation.[2]
-
Solubilization: For membrane-bound enzymes like microsomal TER, solubilization is achieved using detergents.
-
Chromatography: The enzyme is purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., using 2',5'-ADP-agarose to separate NADPH- and NADH-dependent enzymes), ion-exchange chromatography, and size-exclusion chromatography.[2]
Enzyme Activity Assays
-
Spectrophotometric Assay: The most common method involves monitoring the oxidation of NADH or NADPH at 340 nm. The reaction mixture typically contains buffer, the cofactor (NADH or NADPH), the enoyl-CoA substrate, and the purified enzyme. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This method is used to identify and quantify the fatty acid products of the reductase reaction. The acyl-CoA products are first hydrolyzed to free fatty acids and then derivatized (e.g., to fatty acid methyl esters) for GC-MS analysis.[6]
Kinetic Analysis
-
To determine the Michaelis-Menten constants (K_m and V_max), enzyme activity is measured at varying concentrations of one substrate (e.g., the enoyl-CoA) while keeping the concentration of the other substrate (the cofactor) constant and saturating.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate K_m and V_max.
Visualizing the Context: Pathways and Workflows
To better understand the role and analysis of trans-2-enoyl-CoA reductase, the following diagrams illustrate the fatty acid elongation pathway and a typical experimental workflow.
Caption: The four sequential reactions of the fatty acid elongation cycle.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of trans-2-enoyl-CoA reductases from Clostridium acetobutylicum and Treponema denticola: insights into the substrate specificity and the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Metabolic Fates of Trans-15-Methylhexadec-2-enoyl-CoA and its Straight-Chain Counterpart, Hexadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of trans-15-methylhexadec-2-enoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, hexadec-2-enoyl-CoA. Understanding the metabolic nuances between these molecules is critical for research in metabolic diseases, drug development, and nutritional science. This document outlines the key differences in their enzymatic processing, subcellular localization of metabolism, and overall metabolic consequences, supported by available experimental data and detailed protocols.
Executive Summary
The introduction of a methyl group at the antepenultimate carbon (position 15) in this compound significantly alters its metabolic processing compared to the straight-chain hexadec-2-enoyl-CoA. While both molecules are intermediates in fatty acid beta-oxidation, the branched-chain nature of this compound necessitates the involvement of specialized enzymatic machinery primarily located in peroxisomes. In contrast, the straight-chain analog is predominantly metabolized in the mitochondria. These distinct pathways have implications for energy yield, the generation of metabolic intermediates, and potential interactions with other metabolic networks.
Overview of Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic pathway for fatty acids. For straight-chain fatty acyl-CoAs like hexadecanoyl-CoA, this process occurs predominantly within the mitochondria and involves a cycle of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. However, the presence of a methyl branch in this compound complicates this process.
Mitochondrial Beta-Oxidation of Straight-Chain Fatty Acyl-CoAs
Hexadec-2-enoyl-CoA is a standard intermediate in the mitochondrial beta-oxidation of the C16 saturated fatty acid, palmitic acid. The process for its further metabolism is well-established and involves the following key enzymes:
-
Acyl-CoA Dehydrogenase: Long-chain acyl-CoA dehydrogenase (LCAD) or very long-chain acyl-CoA dehydrogenase (VLCAD) would act on the saturated precursor.[1][2]
-
Enoyl-CoA Hydratase: Catalyzes the hydration of the trans-double bond.[3][4]
-
3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second dehydrogenation.
-
3-Ketoacyl-CoA Thiolase: Mediates the thiolytic cleavage to release acetyl-CoA.[5][6]
Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acyl-CoAs
The metabolism of branched-chain fatty acids, such as 15-methylhexadecanoic acid (the precursor to this compound), primarily occurs in peroxisomes.[7][8][9] This is because the methyl group can hinder the activity of mitochondrial beta-oxidation enzymes. Peroxisomal beta-oxidation differs from its mitochondrial counterpart in several key aspects:
-
Initial Dehydrogenation: Catalyzed by a distinct acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[9][10]
-
Subsequent Enzymes: Involves bifunctional or multifunctional enzymes that may have different substrate specificities compared to their mitochondrial equivalents.[10]
-
Chain Shortening: Peroxisomal beta-oxidation typically only shortens the fatty acid chain; the resulting shorter-chain acyl-CoAs are then often transported to the mitochondria for complete oxidation.[7][11]
Comparative Enzyme Kinetics
While specific kinetic data for this compound is scarce in the literature, we can infer its metabolic behavior based on studies of similar branched-chain fatty acids and compare it to the well-characterized kinetics of straight-chain fatty acid metabolism.
Table 1: Qualitative Comparison of Enzyme Activities
| Enzyme | Substrate | Expected Relative Activity | Cellular Location |
| Acyl-CoA Dehydrogenase/Oxidase | Hexadecanoyl-CoA | High (Mitochondrial ACADs) | Mitochondria |
| 15-Methylhexadecanoyl-CoA | Lower with mitochondrial ACADs; higher with peroxisomal Acyl-CoA Oxidase | Peroxisomes | |
| Enoyl-CoA Hydratase | trans-Hexadec-2-enoyl-CoA | High | Mitochondria & Peroxisomes |
| This compound | Potentially reduced activity with mitochondrial enzymes | Peroxisomes | |
| 3-Ketoacyl-CoA Thiolase | 3-Ketohexadecanoyl-CoA | High | Mitochondria & Peroxisomes |
| 3-Keto-15-methylhexadecanoyl-CoA | Specific peroxisomal thiolases are required for efficient cleavage | Peroxisomes |
Note: This table is based on general principles of fatty acid oxidation. Specific kinetic parameters (Km and Vmax) would require dedicated experimental investigation.
Studies have shown that the beta-oxidation of stearic acid (a C18 straight-chain fatty acid) is several-fold greater than that of the branched-chain pristanic acid in normal skin fibroblasts.[12] This suggests a generally slower rate of metabolism for branched-chain fatty acids. Furthermore, mitochondrial acetoacetyl-CoA thiolase (T2) has been shown to degrade 2-methyl-branched acetoacetyl-CoA with similar catalytic efficiency to its straight-chain counterpart, indicating that some mitochondrial enzymes can process certain branched structures.[13]
Signaling Pathways and Logical Relationships
The distinct metabolic routes of these two fatty acyl-CoAs can be visualized to understand the decision points and downstream consequences.
Metabolic Fate of Straight-Chain vs. Branched-Chain Acyl-CoAs
Caption: Divergent metabolic pathways for straight-chain and branched-chain enoyl-CoAs.
Experimental Protocols
General Workflow for Comparing Fatty Acid Oxidation Rates
The overall rate of oxidation for 15-methylhexadecanoic acid and hexadecanoic acid can be compared using radiolabeled substrates in cell cultures or isolated mitochondria/peroxisomes.
Caption: Experimental workflow for assessing fatty acid oxidation rates.
Acyl-CoA Dehydrogenase/Oxidase Activity Assay
This assay measures the initial dehydrogenation step.
-
Principle: The activity of acyl-CoA dehydrogenases (mitochondrial) or acyl-CoA oxidases (peroxisomal) can be measured spectrophotometrically by following the reduction of a specific electron acceptor or the production of H2O2, respectively.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acyl-CoA substrate (Hexadecanoyl-CoA or 15-Methylhexadecanoyl-CoA)
-
For mitochondrial assay: Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like ferricenium hexafluorophosphate.
-
For peroxisomal assay: Horseradish peroxidase and a suitable chromogenic substrate (e.g., Amplex Red) to detect H2O2 production.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and all components except the acyl-CoA substrate.
-
Incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the enzyme activity based on the rate of change and the molar extinction coefficient of the product or the standard curve of the fluorescent probe.
-
Enoyl-CoA Hydratase Activity Assay
This assay measures the hydration of the trans-2-enoyl-CoA intermediate.
-
Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.[14]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enoyl-CoA substrate (trans-Hexadec-2-enoyl-CoA or this compound)
-
-
Procedure:
-
Add the assay buffer and the enzyme source to a quartz cuvette.
-
Initiate the reaction by adding the enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient for the enoyl-CoA substrate.
-
3-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the final thiolytic cleavage step.
-
Principle: The cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) results in the formation of a shorter acyl-CoA and acetyl-CoA (or propionyl-CoA for the branched-chain substrate). The reaction can be monitored by the disappearance of the magnesium-complexed 3-ketoacyl-CoA, which absorbs at 303 nm.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1, containing MgCl2)
-
3-Ketoacyl-CoA substrate (3-Ketohexadecanoyl-CoA or 3-Keto-15-methylhexadecanoyl-CoA)
-
Coenzyme A (CoA)
-
-
Procedure:
-
Prepare the reaction mixture containing the assay buffer and CoA.
-
Add the enzyme source and incubate.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg2+-3-ketoacyl-CoA complex.
-
Conclusion
The metabolic fates of this compound and hexadec-2-enoyl-CoA are distinct, primarily due to the presence of the methyl branch in the former. This structural difference dictates the subcellular location of their metabolism, with the branched-chain compound being preferentially handled by the peroxisomal beta-oxidation pathway, while the straight-chain analog is a substrate for the mitochondrial pathway. This divergence leads to differences in the enzymes utilized, the end products generated (propionyl-CoA in the case of the branched-chain fatty acid), and likely the overall rate of metabolism. For researchers in drug development and metabolic diseases, these differences are crucial considerations, as alterations in either pathway can have significant physiological consequences. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in the metabolism of this compound to provide a more quantitative understanding of its metabolic fate.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 3. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. InterPro [ebi.ac.uk]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
- 9. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Cross-validation of different analytical platforms for quantifying fatty acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the intricate study of lipid metabolism, the precise quantification of fatty acyl-Coenzyme A (acyl-CoA) species is a critical yet challenging endeavor. These molecules are central players in a vast array of cellular processes, from energy production and membrane biosynthesis to the regulation of complex signaling pathways. The choice of analytical platform can profoundly influence the accuracy, sensitivity, and scope of these measurements. This guide provides an objective comparison of leading analytical platforms for the quantification of fatty acyl-CoAs, supported by experimental data and detailed methodologies to inform your selection process.
Fatty acyl-CoAs are thioester derivatives of fatty acids, representing their activated form within the cell. Their quantification is complicated by their low abundance, inherent instability, and the vast diversity of their acyl chain lengths and saturation states. The analytical landscape for their measurement has evolved significantly, with several techniques offering distinct advantages and limitations. This guide will focus on the cross-validation of the most prominent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and enzymatic assays.
Performance Comparison of Analytical Platforms
The selection of an appropriate analytical platform hinges on a careful consideration of key performance metrics such as sensitivity, specificity, dynamic range, and throughput. The following tables summarize the quantitative performance of different methodologies based on published experimental data.
| Table 1: Performance Characteristics of LC-MS/MS Methods for Fatty Acyl-CoA Quantification | |||||
| Method | Sample Type | Key Analytes | Limit of Detection (LOD) | Accuracy (%) | Precision (RSD %) |
| Online SPE-LC/MS/MS[1][2][3] | Rat Liver | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | Femtomole range | 94.8 - 110.8 | Inter-run: 2.6 - 12.2, Intra-run: 1.2 - 4.4 |
| UPLC/MS/MS[4] | Human Skeletal Muscle | C14-CoA to C20-CoA | Not explicitly stated, but high sensitivity reported | Good reproducibility demonstrated | Good sample-to-sample and day-to-day reproducibility |
| LC-MS/MS with Phosphate Methylation[5] | Cultured Cells, Human Platelets | Full coverage from free CoA to C25:0-CoA | 4.2 nM (very-long-chain) to 16.9 nM (short-chain) | Not explicitly stated | Not explicitly stated |
| Flow-Injection Tandem Mass Spectrometry[6] | Mouse Liver | Short-, medium-, and long-chain acyl-CoAs | Not explicitly stated, but capable of detecting a full range | Not explicitly stated | Not explicitly stated |
| Table 2: Performance Characteristics of HPLC-Based Methods for Fatty Acyl-CoA Quantification | ||||
| Method | Detection | Key Analytes | Limit of Detection (LOD) | Key Advantages |
| Reversed-Phase HPLC[7] | UV (260 nm) | Common polyunsaturated acyl-CoAs | Picomole to nanomole range | Good resolution of common species |
| Reversed-Phase HPLC with Derivatization[7] | Fluorescence | Broad range of acyl-CoAs | As low as 6 fmol | High sensitivity |
| HPLC[8][9] | UV/Fluorescence | General fatty acids (can be adapted for acyl-CoAs) | Varies with derivatization agent | Good for specific applications, less complex instrumentation |
| Table 3: Performance Characteristics of Enzymatic Assays for Fatty Acyl-CoA Quantification | ||||
| Method | Detection | Linear Detection Range | Sample Volume | Key Advantages |
| EnzyFluo™ Fatty Acyl-CoA Assay Kit[10][11] | Fluorimetric (λexc/em = 530/585 nm) | 0.3 to 100 µM | As little as 10 µL | High-throughput, fast, convenient |
| Fluorometric Assay for Peroxisomal Fatty Acyl-CoA Oxidase[12] | Fluorimetric | Not explicitly stated | Small samples (e.g., hepatocyte cell cultures) | Specific for peroxisomal β-oxidation studies |
| Radiometric Assay for Acyl-CoA Synthetase Activity[13] | Scintillation Counting | Not explicitly stated | Small samples (e.g., patient biopsies) | High sensitivity for measuring enzyme activity |
Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Protocol 1: Sample Preparation for Fatty Acyl-CoA Analysis
Accurate quantification begins with meticulous sample extraction. Due to their amphipathic nature, the extraction of acyl-CoAs requires specific procedures to ensure optimal recovery and minimize degradation.
A. Solid-Phase Extraction (SPE) for Tissue Samples [1][2][3]
-
Homogenization: Homogenize frozen tissue powder (100-200 mg) in an appropriate ice-cold buffer.
-
Protein Precipitation: Precipitate proteins using a suitable method, such as the addition of an organic solvent.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the fatty acyl-CoAs using an appropriate solvent mixture.
B. Solvent Precipitation for Cultured Cells [14]
-
Cell Lysis: Lyse cell pellets in an ice-cold extraction solvent (e.g., 80% methanol).
-
Vortexing: Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the fatty acyl-CoAs for analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
LC-MS/MS has emerged as the gold standard for acyl-CoA quantification due to its high sensitivity and specificity.[1][2][3][15][16]
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, often consisting of an aqueous phase with an ammonium (B1175870) salt and an organic phase like acetonitrile (B52724).[1][2][3][4]
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI) mode.[1][2][3][4]
-
Detection Mode: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. A neutral loss scan of 507 Da can be used for profiling complex mixtures.[1][2][3]
-
-
Quantification: Generate standard curves using authentic fatty acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Protocol 3: HPLC Analysis with UV/Fluorescence Detection
HPLC offers a more accessible alternative to LC-MS/MS, though often with lower sensitivity and specificity.
-
Chromatographic Separation:
-
Detection:
-
UV Detection: Monitor the eluent at 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A.[7]
-
Fluorescence Detection: For enhanced sensitivity, derivatize the acyl-CoAs with a fluorescent tag prior to analysis.[7]
-
Protocol 4: Enzymatic Assay for Total Fatty Acyl-CoA
Commercially available kits provide a convenient method for measuring the total concentration of fatty acyl-CoAs.
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.
-
Reaction Setup: Mix the sample with the reaction mixture containing a combination of enzymes.
-
Incubation: Incubate at room temperature for the specified time (e.g., 40 minutes).[10]
-
Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., 530/585 nm).[10][11]
-
Quantification: Determine the fatty acyl-CoA concentration by comparing the fluorescence signal to a standard curve.
Visualizing the Landscape: Workflows and Pathways
To further clarify the experimental processes and the biological context of fatty acyl-CoAs, the following diagrams have been generated using the DOT language.
Figure 1. Experimental workflow for fatty acyl-CoA quantification.
Figure 2. Central role of fatty acyl-CoAs in cellular metabolism.
Conclusion
The quantification of fatty acyl-CoAs is a multifaceted analytical challenge that requires a tailored approach based on the specific research question, available instrumentation, and desired level of detail. LC-MS/MS stands out as the most powerful and versatile platform, offering unparalleled sensitivity, specificity, and the ability to profile a wide range of acyl-CoA species simultaneously.[1][2][3][16] However, HPLC-based methods and enzymatic assays provide valuable, and often more accessible, alternatives for specific applications. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to accurately and reliably quantify these critical metabolic intermediates, thereby advancing our understanding of lipid metabolism in health and disease.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. aocs.org [aocs.org]
- 9. hplc.eu [hplc.eu]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
- 12. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide to Peroxisomal β-Oxidation Substrates: An Analysis of trans-15-Methylhexadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of substrates for the peroxisomal β-oxidation pathway, with a specific focus on determining the viability of trans-15-methylhexadec-2-enoyl-CoA as a substrate. Peroxisomal β-oxidation is a critical metabolic pathway for fatty acids that are poor substrates for mitochondrial oxidation, including very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1][2] Understanding the substrate specificity of this pathway is essential for research into metabolic disorders and for the development of targeted therapeutics.
Is this compound a Substrate for Peroxisomal β-Oxidation?
Here is the supporting logic:
-
trans-2-enoyl-CoA is a universal intermediate: The β-oxidation spiral, in both mitochondria and peroxisomes, proceeds through four core reactions: 1) dehydrogenation of an acyl-CoA to a trans-2-enoyl-CoA, 2) hydration of the double bond, 3) dehydrogenation of the resulting hydroxyl group, and 4) thiolytic cleavage.[3][4] this compound is the product of the first step in the oxidation of 15-methylhexadecanoyl-CoA.
-
Parent Compound Metabolism: The parent fatty acid, 15-methylhexadecanoic acid (also known as isoheptadecanoic acid), is a methyl-branched long-chain fatty acid.[5] Peroxisomes are specifically equipped to handle the degradation of branched-chain fatty acids.[2][6]
-
Enzyme Specificity: The initial dehydrogenation is catalyzed by an Acyl-CoA Oxidase (ACOX). Mammalian peroxisomes contain multiple oxidases with overlapping specificities.[7] For branched-chain substrates like pristanoyl-CoA, a specific branched-chain acyl-CoA oxidase is involved.[2] Following its formation, the trans-2-enoyl-CoA intermediate is processed by either Multifunctional Protein 1 (MFP-1) or Multifunctional Protein 2 (MFP-2), which provide the subsequent hydratase and dehydrogenase activities.[2][8] MFP-2 is particularly associated with the oxidation of branched-chain fatty acids.[2]
The methyl branch at the 15th carbon (an "iso" configuration) does not sterically hinder the enzymes acting at the β-carbon (C-3) until the final cycles of oxidation. The pathway would proceed normally, shortening the chain by two carbons per cycle, until a shorter branched-chain acyl-CoA (like isovaleryl-CoA) is produced in the terminal cleavage step.
Caption: Predicted peroxisomal β-oxidation pathway for 15-methylhexadecanoic acid.
Comparative Performance of Peroxisomal β-Oxidation Substrates
The rate-limiting step in peroxisomal β-oxidation is the initial dehydrogenation catalyzed by Acyl-CoA Oxidase (ACOX).[9] The efficiency of oxidation varies significantly with the structure of the fatty acyl-CoA substrate, including chain length, degree of unsaturation, and branching. The following table summarizes experimental data on the relative oxidation rates of various substrates by rat liver peroxisomes.
| Substrate (Acyl-CoA Ester) | Substrate Type | Relative Vmax (%) (vs. Palmitoyl-CoA) | Km (µM) | Reference |
| Palmitoyl-CoA (16:0) | Saturated, Long-Chain | 100 | 13.8 | [10] |
| Myristoyl-CoA (14:0) | Saturated, Long-Chain | 110 | - | [10] |
| Lauroyl-CoA (12:0) | Saturated, Medium-Chain | ~75 | - | [10] |
| Pristanoyl-CoA | Methyl-Branched | Activity primarily via Pristanoyl-CoA oxidase | - | [7] |
| Eicosa-8,11,14-trienoyl-CoA (20:3) | Polyunsaturated (PUFA) | ~150 | 17 | [10] |
| Docosa-7,10,13,16-tetraenoyl-CoA (22:4) | Polyunsaturated (PUFA) | ~150 | 22 | [10] |
Data is derived from studies using solubilized peroxisomal fractions from clofibrate-treated rats and may vary based on experimental conditions.[10] Studies show that peroxisomal β-oxidation has a preference for long-chain polyunsaturated fatty acids.[10] While direct comparative rate data for 15-methylhexadecanoyl-CoA is unavailable, its structural similarity to other long-chain fatty acids suggests it would be an effective substrate.
Experimental Protocol: Fluorometric Assay for Acyl-CoA Oxidase (ACOX) Activity
This protocol describes a sensitive, continuous fluorometric method for determining the activity of ACOX, the pathway's rate-limiting enzyme. The assay measures the production of hydrogen peroxide (H₂O₂), a direct product of the ACOX reaction.[11][12]
Principle: The acyl-CoA substrate is oxidized by ACOX, producing H₂O₂. In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a non-fluorescent probe (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product, which can be measured over time.
Materials:
-
Biological Sample: Isolated peroxisomes, liver homogenate, or cell lysate
-
Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrates: Acyl-CoA esters (e.g., Lauroyl-CoA, Palmitoyl-CoA) stock solutions
-
Reagents:
-
Horseradish Peroxidase (HRP)
-
4-hydroxyphenylacetic acid (or similar fluorogenic probe)
-
Flavin Adenine Dinucleotide (FAD)
-
Catalase (for control reactions)
-
-
Equipment: Fluorescence microplate reader or spectrofluorometer (Excitation ~320 nm, Emission ~405 nm)
Procedure:
-
Prepare Reaction Mixture: In the reaction buffer, combine HRP, the fluorogenic probe, and FAD to their final working concentrations. Keep the mixture on ice.
-
Sample Preparation: Prepare serial dilutions of the biological sample (e.g., peroxisomal protein extract) in reaction buffer.
-
Assay Setup:
-
In a 96-well microplate, add the reaction mixture to each well.
-
Add the biological sample to the appropriate wells.
-
Include negative controls (no enzyme or heat-inactivated enzyme) and positive controls. To confirm the activity is peroxisomal, control reactions can be run in the presence of catalase to quench the H₂O₂.
-
-
Initiate Reaction: Add the acyl-CoA substrate to each well to start the reaction. Lauroyl-CoA (C12:0) is often preferred as it shows high activity and less substrate inhibition compared to palmitoyl-CoA.[12]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity kinetically over a period of 10-30 minutes.
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence change (RFU/min) to the rate of H₂O₂ production (nmol/min).
-
Calculate the specific activity by normalizing the rate to the amount of protein in the sample (e.g., nmol/min/mg protein).
-
Caption: Experimental workflow for the fluorometric Acyl-CoA Oxidase (ACOX) assay.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 15-Methylhexadecanoic acid | C17H34O2 | CID 164860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of trans-15-methylhexadec-2-enoyl-CoA: A Comparative Guide to Tandem MS/MS Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic pathway analysis, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation of trans-15-methylhexadec-2-enoyl-CoA, a branched-chain unsaturated fatty acyl-CoA, with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate methodology.
Comparison of Analytical Techniques
Tandem MS/MS offers a superior combination of sensitivity and specificity for the analysis of fatty acyl-CoAs directly from biological extracts.[1][2] While other methods such as gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) provide valuable information, they have distinct advantages and limitations as summarized in the table below.
| Feature | Tandem MS/MS (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation by liquid chromatography followed by precursor ion selection and collision-induced dissociation to generate a characteristic fragmentation pattern. | Separation of volatile derivatives by gas chromatography followed by electron ionization and mass analysis. | Provides a highly accurate mass measurement of the intact molecule, enabling determination of the elemental composition.[3][4][5] |
| Sample Preparation | Direct analysis of acyl-CoAs is possible, often requiring solid-phase extraction (SPE) for sample cleanup.[1][6] | Requires derivatization (e.g., to fatty acid methyl esters - FAMEs) to increase volatility.[7][8][9] | Similar to tandem MS/MS, direct analysis is possible with minimal sample preparation. |
| Sensitivity | High (picomole to femtomole range). | Moderate to high, dependent on derivatization efficiency. | High, comparable to tandem MS/MS. |
| Specificity | Very high, based on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1] | Good, but can have co-eluting isomers, making differentiation of branched-chain fatty acids challenging.[8] | High, based on precise mass-to-charge ratio, but does not provide fragment information for structural confirmation without MS/MS capabilities. |
| Structural Information | Provides detailed structural information from fragmentation patterns. | Fragmentation patterns of FAMEs can indicate branching. | Provides elemental composition but limited structural detail on its own. |
| Throughput | High, suitable for large-scale studies. | Lower, due to longer run times and derivatization steps. | High, capable of rapid screening and quantification.[10] |
| Cost | Moderate to high. | Low to moderate. | High. |
Predicted Tandem MS/MS Fragmentation of this compound
The fragmentation of acyl-CoAs in positive ion mode tandem MS/MS is characterized by the neutral loss of the 3'-phospho-AMP moiety and the generation of specific fragment ions corresponding to the acyl chain. For this compound, the following fragmentation pattern is predicted:
| Ion | Predicted m/z | Description |
| [M+H]+ | 1046.5 | Protonated precursor ion of this compound (C40H72N7O17P3S) |
| Fragment 1 | 539.5 | Acylium ion resulting from the cleavage of the thioester bond. |
| Fragment 2 | 428.0 | Adenosine diphosphate (B83284) (ADP) fragment. |
| Neutral Loss | 507.0 | Neutral loss of the pantetheine-3'-phospho-adenosine diphosphate portion.[1][11] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Extraction: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform (B151607):water.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex, and centrifuge at 2,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the aqueous upper phase from the extraction.
-
Wash the cartridge with 3 mL of water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Primary: Monitor the transition from the precursor ion [M+H]+ to the acylium ion.
-
Confirmatory: Monitor the transition from the precursor ion [M+H]+ to the ADP fragment.
-
-
Data Analysis: Identify this compound by its retention time and the presence of the specific MRM transitions.
Visualizations
Caption: Workflow for the identification of this compound.
Caption: Predicted fragmentation of this compound in MS/MS.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Acyl-CoA Extraction Methods for Preclinical Research and Drug Development
A comprehensive guide to selecting the optimal acyl-CoA extraction technique for accurate metabolic analysis.
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying drug targets, and assessing the efficacy of therapeutic interventions. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. The choice of extraction method significantly impacts the recovery, reproducibility, and ultimately the reliability of acyl-CoA measurements. This guide provides a head-to-head comparison of the most common methods for acyl-CoA extraction: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.
Comparative Analysis of Acyl-CoA Extraction Methods
The selection of an appropriate extraction method depends on various factors, including the specific acyl-CoA species of interest, the sample matrix, required sample purity, and throughput needs. Below is a summary of the key performance metrics for each technique.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate | Variable; can be >90% for some analytes with optimized solvents, but may be lower for others.[1] | Generally high and reproducible; reported recoveries range from 70-80% to as high as 90-111% for a broad range of acyl-CoAs.[2][3] | Data on specific recovery rates for a wide range of acyl-CoAs is limited in readily available literature. Performance is highly dependent on solvent choice and the physicochemical properties of the specific acyl-CoA. |
| Reproducibility (CV%) | Can be higher due to fewer steps, but may be compromised by incomplete protein removal and matrix effects. | Good reproducibility, with reported standard deviations for recovery within 6-7%.[3] | Can be reproducible with careful optimization of solvent systems and phase separation. |
| Selectivity | Low; co-extraction of other cellular components is common, leading to potential matrix effects in subsequent analysis. | High; allows for selective elution of acyl-CoAs, resulting in cleaner extracts and reduced matrix effects. | Moderate to high; selectivity is determined by the choice of immiscible solvents. |
| Throughput | High; simple and fast procedure suitable for processing a large number of samples. | Moderate; more time-consuming than PPT due to multiple conditioning, loading, washing, and elution steps. | Moderate; can be labor-intensive and may be more difficult to automate than SPE. |
| Cost | Low; requires basic laboratory equipment and solvents. | High; requires specialized SPE cartridges and manifolds. | Moderate; requires larger volumes of high-purity solvents. |
| Primary Application | Rapid screening and analysis of relatively abundant acyl-CoAs where high sample purity is not the primary concern. | Quantitative analysis requiring high accuracy, precision, and low limits of detection, especially for low-abundance acyl-CoAs. | Targeted extraction of specific acyl-CoAs based on their solubility characteristics. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for each extraction method.
Protein Precipitation (PPT) Protocol
This method is favored for its simplicity and speed, making it suitable for high-throughput applications.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727), acetonitrile)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Place the sample in a pre-chilled microcentrifuge tube on ice.
-
Add 3-5 volumes of ice-cold extraction solvent (e.g., acetonitrile) to the sample.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE provides superior sample cleanup, resulting in higher purity extracts and reduced matrix effects.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
SPE cartridges (e.g., reversed-phase C18 or mixed-mode)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or low percentage organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile (B52724) with a modifier)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Pre-treat the biological sample, which may include initial protein precipitation and centrifugation as described in the PPT protocol.
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge by passing water through it.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water or a weak organic solvent to remove unbound contaminants.
-
Elute the acyl-CoAs from the cartridge using an appropriate organic solvent.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the purified extract in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE separates compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Extraction solvent system (e.g., a mixture of chloroform (B151607), methanol, and water)
-
Centrifuge tubes
-
Centrifuge
-
Pipettes for phase separation
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
Add a mixture of immiscible organic solvents (e.g., chloroform and methanol) to the homogenate.
-
Vortex the mixture thoroughly to ensure intimate contact between the phases.
-
Centrifuge the mixture to achieve clear phase separation.
-
Carefully collect the organic phase containing the acyl-CoAs, avoiding the aqueous phase and the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the extract in a solvent compatible with the subsequent analytical method.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the experimental process and the biological significance of acyl-CoAs, the following diagrams illustrate a general acyl-CoA extraction workflow and their central role in the fatty acid beta-oxidation pathway.
Caption: A generalized workflow for acyl-CoA extraction and analysis.
References
Functional Comparison of Enzyme Homologs in the Metabolism of Atypical Fatty Acids
A Guide for Researchers and Drug Development Professionals
The metabolism of atypical fatty acids—those with odd-numbered or branched chains—is a burgeoning field of study, revealing novel pathways with significant implications for metabolic diseases, oncology, and neurology. Unlike their even-chained, straight-chain counterparts, these fatty acids require specialized enzymatic machinery for their synthesis and degradation. This guide provides an objective comparison of key enzyme homologs involved in these pathways, supported by experimental data and detailed protocols to facilitate further research.
Functional Comparison of Key Enzyme Homologs
The diversity in atypical fatty acid metabolism is often governed by the substrate specificity and catalytic efficiency of enzyme homologs. Below, we compare key enzymes involved in the synthesis and activation of these unique lipids.
Fatty Acid Synthase (FASN): Primer Specificity
Fatty Acid Synthase (FASN) is a crucial enzyme that typically uses acetyl-CoA as a primer to synthesize straight-chain fatty acids. However, its promiscuity allows it to use alternative primers derived from branched-chain amino acid (BCAA) catabolism, leading to the synthesis of monomethyl branched-chain fatty acids (mmBCFAs). This process is particularly active in adipose tissue.
The synthesis of mmBCFAs links BCAA metabolism directly to lipogenesis, a pathway that can be suppressed by hypoxia in obese adipose tissue. The key is the availability of branched-chain acyl-CoAs (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, isovaleryl-CoA) which FASN can use as primers instead of acetyl-CoA.
Acyl-CoA Synthetases: Chain Length Specificity
Long-chain acyl-CoA synthetases (ACSLs) are critical for activating fatty acids for downstream metabolism. Homologs of these enzymes, often found in different tissues or species, exhibit significant variation in their substrate specificity for fatty acids of different chain lengths.
Table 1: Comparative Substrate Specificity of Long-Chain-Fatty-Acid-CoA Ligase (LC-FACS) Homologs
| Enzyme Source Tissue/Species | Typical Substrate Range | Optimal Activity | Reference |
| Human Liver | C6 to C20 | C12 - C18 | |
| Human Brain | Up to C24 | C16 - C22 | |
| Thermus thermophilus | C12 to C22 | C14 - C20 |
Fatty Acyl-AMP Ligases (FAALs) vs. Fatty Acyl-CoA Ligases (FACLs)
While both FAALs and FACLs activate fatty acids, they differ in their mechanism and metabolic roles. FACLs generate fatty acyl-CoA intermediates primarily for primary metabolism. In contrast, FAALs activate fatty acids by adenylation to generate fatty acyl-AMP, shuttling them into secondary metabolism for natural product biosynthesis. FAALs generally exhibit a broader substrate tolerance for various fatty acid chain lengths compared to the more restricted range of FACLs.
Table 2: Functional Comparison of FAALs and FACLs
| Feature | Fatty Acyl-CoA Ligases (FACLs) | Fatty Acyl-AMP Ligases (FAALs) | Reference |
| Product | Fatty Acyl-CoA | Fatty Acyl-AMP | |
| Primary Role | Primary Metabolism (e.g., β-oxidation) | Secondary Metabolism (Natural Product Synthesis) | |
| Substrate Range | Generally more restricted | Broad substrate tolerance | |
| Mechanism | Two-step reaction involving acyl-AMP intermediate | Single adenylation step for transfer to carrier proteins |
Visualizing Atypical Fatty Acid Metabolism
Diagrams are essential for conceptualizing the complex pathways and workflows in metabolic research.
Caption: Synthesis pathway of mmBCFAs via enzyme promiscuity.
Caption: General workflow for kinetic analysis of enzyme homologs.
Detailed Experimental Protocols
Reproducible experimental design is fundamental to functional genomics and drug development. The following protocol details a common method for analyzing the kinetics of enzymes involved in fatty acid metabolism.
Protocol: Kinetic Analysis of Lipase-Catalyzed Ester Synthesis
This protocol describes a method for determining the kinetic parameters for the synthesis of a long-chain fatty acid ethyl ester from an atypical fatty acid and ethanol, catalyzed by a lipase (B570770).
A. Materials:
-
Purified or immobilized lipase homolog
-
Atypical fatty acid substrate (e.g., pentadecanoic acid)
-
Ethanol (anhydrous)
-
Organic solvent (e.g., n-hexane)
-
Internal standard for GC analysis (e.g., methyl heptadecanoate)
-
Molecular sieves (for water control)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostated shaker incubator
-
Glass vials with screw caps
B. Procedure:
-
Substrate Stock Preparation:
-
Prepare a series of vials containing varying concentrations of the atypical fatty acid in n-hexane.
-
Keep the concentration of the second substrate, ethanol, constant and in excess.
-
Add a fixed amount of the internal standard to each vial for accurate quantification.
-
-
Enzyme Reaction:
-
To each vial, add a known amount of the immobilized lipase and a few molecular sieves to ensure anhydrous conditions.
-
Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
At regular, timed intervals (e.g., 5, 10, 15, 20 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. The goal is to measure the initial linear rate of product formation.
-
-
Sample Analysis:
-
Immediately quench the reaction in the aliquot, for example, by adding a small volume of acidic or basic solution, or by rapidly centrifuging to remove the immobilized enzyme.
-
Analyze the supernatant by GC-FID to determine the concentration of the synthesized ethyl ester product relative to the internal standard.
-
-
Data Analysis:
-
For each initial substrate concentration, plot the product concentration versus time. The slope of the linear portion of this graph represents the initial reaction velocity (v₀).
-
Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).
-
Note: For reactions involving two substrates, such as esterification, the kinetics may follow a Ping-Pong Bi-Bi mechanism. In such cases, a
Safety Operating Guide
Proper Disposal of trans-15-methylhexadec-2-enoyl-CoA: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of trans-15-methylhexadec-2-enoyl-CoA is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this non-halogenated organic compound. Adherence to these protocols is imperative to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key safety and logistical information for the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | Fisher Scientific SDS |
| Handling | Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. | Fisher Scientific SDS |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. | Fisher Scientific SDS |
| Spill Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Use spark-proof tools. | Fisher Scientific SDS |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Fisher Scientific SDS |
| Waste Classification | Non-halogenated organic waste. | General Chemical Waste Guidelines |
| Waste Container | Chemically compatible, sealed container (e.g., High-Density Polyethylene (B3416737) - HDPE). | General Chemical Waste Guidelines |
| Labeling | Label waste containers with "Hazardous Waste" and the full chemical name of the contents. | General Chemical Waste Guidelines |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with your institution's and local regulations for hazardous waste. The following is a general, step-by-step procedure:
Step 1: Waste Identification and Segregation
-
Identify the Waste: Confirm that the waste is this compound. Note its physical state (e.g., solid, liquid solution).
-
Segregate the Waste: As a non-halogenated organic compound, it should be segregated from halogenated solvents, strong acids, bases, and oxidizers.[1][2] Mixing incompatible waste streams can lead to dangerous reactions.[3][4]
Step 2: Selecting and Preparing the Waste Container
-
Choose a Compatible Container: Select a container made of a material that is compatible with organic compounds, such as a high-density polyethylene (HDPE) carboy or a glass bottle for smaller quantities.[5] Ensure the container is in good condition with no leaks or cracks.[6]
-
Label the Container: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[6] The label must include:
-
The full chemical name: "this compound"
-
The date when waste was first added.
-
The primary hazards (e.g., Flammable).
-
Your name and laboratory information.
-
Step 3: Waste Accumulation
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, ensure it is fully contained. If it is in solution, pour it carefully to avoid splashing.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[6][7][8] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
Step 4: Storage of the Waste Container
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Segregated Storage: Ensure the container is stored away from incompatible chemicals.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
-
Documentation: Complete any necessary waste disposal forms or logs as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and comprehensive information.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. theory.labster.com [theory.labster.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. bsu.edu [bsu.edu]
- 5. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. vumc.org [vumc.org]
- 9. odu.edu [odu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling trans-15-methylhexadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of trans-15-methylhexadec-2-enoyl-CoA. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles should always be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1] |
| Skin Protection | Chemically Resistant Gloves and Lab Coat | Wear chemically resistant gloves (e.g., nitrile) and a long-sleeved lab coat.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Fume Hood or Approved Respirator | All handling of the compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent the formation and inhalation of vapors or aerosols.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Operational Plan:
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1][2][3] Do not ingest or inhale.[3] Wash hands thoroughly after handling.[2][3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] Specific storage temperatures should be followed as recommended by the supplier, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant.[3] Follow all federal, state, and local regulations for chemical waste disposal. |
| Contaminated Materials (e.g., gloves, pipette tips) | Place in a designated, sealed container for chemical waste. Treat as hazardous waste and dispose of according to institutional and regulatory guidelines. |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal.[3] For larger spills, evacuate the area and follow institutional emergency procedures. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive and up-to-date guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
